2-methyl-1H-indole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKJYCITKPSXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299475 | |
| Record name | 2-Methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-24-0 | |
| Record name | 2-Methyl-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36798-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-methyl-1H-indole-5-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Section 1: Introduction & Overview
The indole nucleus is a quintessential heterocyclic scaffold, widely recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have cemented its importance in drug discovery. This guide focuses on a specific, highly versatile derivative: 2-methyl-1H-indole-5-carbonitrile .
This molecule incorporates three key structural features: the core indole ring system, a methyl group at the C2 position, and a nitrile group at the C5 position. The methyl group can enhance binding affinity through steric and hydrophobic interactions and can influence the molecule's metabolic stability. The nitrile group is a particularly valuable functional handle; it is a bioisostere for other functional groups and serves as a versatile precursor for a wide range of chemical transformations, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, detailed synthesis protocols, key chemical reactions for further derivatization, and a discussion of its potential applications as a core building block in modern medicinal chemistry.
Section 2: Physicochemical & Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research. While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on closely related analogs.
Molecular Architecture & Key Descriptors
The structure of this compound is defined by the fusion of a benzene ring to a pyrrole ring, with substitutions at key positions.
Caption: Chemical structure of this compound.
Table 1: Molecular Properties and Identifiers
| Property | Value / Identifier | Source / Note |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₈N₂ | Calculated |
| Molecular Weight | 156.18 g/mol | Calculated[2] |
| CAS Number | 20885-35-0 | Vendor Information[3] |
| Predicted XlogP3 | ~2.2 | Based on analogs[2] |
| Appearance | Likely off-white to pale yellow solid | Based on analogs |
Spectroscopic Characterization Profile (Predicted)
Proper characterization is essential for confirming the identity and purity of a synthesized compound. Based on the analysis of similar indole derivatives, the following spectroscopic signatures are expected for this compound.[4][5][6]
-
¹H NMR (Proton NMR):
-
N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the indole N-H.
-
Aromatic Protons: The protons on the benzene ring (H4, H6, H7) will appear in the aromatic region (~7.0-8.0 ppm). H4 will likely be a singlet or a narrow doublet. H6 and H7 will show characteristic ortho-coupling.
-
C3-H Proton: A singlet or finely split multiplet in the region of 6.2-6.5 ppm.
-
C2-CH₃ Protons: A sharp singlet around 2.4-2.5 ppm, characteristic of a methyl group attached to an sp² carbon of the indole ring.
-
-
¹³C NMR (Carbon NMR):
-
Nitrile Carbon (C≡N): A quaternary carbon signal in the range of 118-120 ppm.
-
Indole Carbons: Expect 8 distinct signals for the indole core carbons, with chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. Quaternary carbons (C2, C3a, C5, C7a) can be identified using DEPT or HMBC experiments.[6]
-
Methyl Carbon (-CH₃): An upfield signal around 12-15 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.
-
C≡N Stretch: A sharp, intense peak in the characteristic nitrile region of 2220-2240 cm⁻¹.
-
C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
Section 3: Synthesis Methodologies
The construction of the this compound scaffold can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The classic Fischer indole synthesis is a robust and widely used method for this type of structure.[7][8]
Recommended Protocol: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone.[7][9] For the synthesis of a 2-methylindole, acetone is the ideal ketone partner.
Causality of Experimental Choices:
-
Starting Material: 4-cyanophenylhydrazine is selected as it contains the required nitrile group at the correct position on the aromatic ring.
-
Carbonyl Partner: Acetone provides the necessary carbon backbone to form the pyrrole ring with a methyl group at the C2 position.
-
Catalyst: A mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) is a powerful dehydrating and acidic medium, ideal for promoting the key[9][9]-sigmatropic rearrangement and subsequent cyclization at elevated temperatures. Lewis acids like zinc chloride (ZnCl₂) are also commonly used.[7][8]
Caption: Workflow for the Fischer Indole Synthesis.
Step-by-Step Experimental Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of warm ethanol or acetic acid.
-
Add acetone (1.1 eq) dropwise to the solution while stirring.
-
Continue stirring at room temperature for 1-2 hours or until precipitation of the hydrazone is complete.
-
Collect the solid hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification.
-
-
Cyclization:
-
Self-Validating System: Before proceeding, confirm the formation of the hydrazone via Thin Layer Chromatography (TLC) or by taking a melting point.
-
In a separate, dry flask equipped with a reflux condenser and mechanical stirrer, prepare the catalyst mixture. For example, a mixture of polyphosphoric acid (PPA) (10x weight of hydrazone) and phosphorus pentoxide (P₂O₅) (1x weight of hydrazone).
-
Heat the catalyst mixture to 80-90 °C with stirring.
-
Carefully add the prepared hydrazone in small portions to the hot catalyst mixture. An exothermic reaction may be observed.
-
After the addition is complete, raise the temperature to 100-120 °C and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.
-
Section 4: Key Reactions & Chemical Space Exploration
The true value of this compound in drug discovery lies in its potential for facile derivatization. The nitrile group and the indole N-H are primary sites for chemical modification, allowing for the systematic exploration of SAR.
-
Reactions of the Nitrile Group:
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding 2-methyl-1H-indole-5-carboxylic acid . This introduces a key hydrogen bond donor/acceptor and a point for amide or ester library synthesis.
-
Reduction: The nitrile can be reduced to a primary amine, yielding (2-methyl-1H-indol-5-yl)methanamine . This transformation provides a basic center and a linker for attaching other pharmacophoric groups.
-
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis, providing access to a different class of derivatives.
-
-
Reactions at the Indole Nitrogen (N1):
-
N-Alkylation: Deprotonation with a suitable base (e.g., NaH) followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl bromide) allows for the introduction of various alkyl or arylmethyl groups at the N1 position.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base provides N-acyl derivatives.
-
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups at the N1 position.
-
Caption: Key derivatization pathways from the core scaffold.
Section 5: Applications in Drug Discovery & Medicinal Chemistry
The this compound scaffold is a valuable starting point for the design of new therapeutic agents. Indole-based compounds are known to modulate a wide range of biological targets.
-
Kinase Inhibitors: The indole ring is a common feature in many kinase inhibitors. The functional groups on this scaffold provide vectors that can be elaborated to target the ATP-binding site of various kinases. For example, related thieno[2,3-b]pyridine-5-carbonitrile derivatives with a 4-methyl-indol-5-ylamino substituent have been investigated as potent inhibitors of Protein Kinase C theta (PKCθ).
-
Aromatase Inhibitors: Melatonin, an indole-containing hormone, is known to inhibit aromatase, an important target in estrogen receptor-positive breast cancer.[10] Synthetic 2-methyl indole derivatives have been designed and evaluated as novel aromatase inhibitors, suggesting that this scaffold can be optimized for this target class.[10]
-
Scaffold for Fragment-Based Drug Design (FBDD): Due to its moderate complexity and functional handles, this molecule is an excellent candidate for FBDD campaigns. The core can be used to establish initial binding, and subsequent growth vectors can be explored by modifying the N1 and C5 positions to enhance potency and selectivity.
Section 6: Safety, Handling, & Storage
As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions can be inferred from related indole and nitrile-containing compounds.
-
Hazard Identification (Anticipated):
-
Harmful if swallowed or in contact with skin.
-
Causes skin and serious eye irritation/damage.
-
May cause respiratory irritation.
-
-
Handling & Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place to prevent degradation.
-
Store away from strong oxidizing agents and strong acids.
-
Section 7: Conclusion
This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The combination of the privileged indole core, a modulating methyl group, and a highly versatile nitrile functional group provides researchers with a powerful platform for developing novel, biologically active compounds. Its potential for straightforward derivatization makes it an ideal starting point for SAR studies targeting a wide range of therapeutic areas.
References
- The Good Scents Company. (n.d.). 2-methyl indole, 95-20-5.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1381964, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile.
- Wikipedia. (n.d.). Fischer indole synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752630, 2-methyl-1H-indole-3-carbonitrile.
- Organic Syntheses. (n.d.). 2-methylindole.
- ChemSynthesis. (2025). 2-phenyl-1H-indole-5-carbonitrile.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
- Zhang, H., et al. (2021).
- LookChem. (n.d.). Cas 719299-15-7, 7,6-Hydroxy-5-Methyl-1H-indole-3-carbonitrile.
- Gabriele, B., et al. (2018).
- Al-Zoubi, R. M., et al. (2014). Carbonylative synthesis and functionalization of indoles. Journal of the Serbian Chemical Society, 79(10), 1175-1200.
- Daugulis, O., et al. (2015). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl. Organic Letters, 17(11), 2772-2775.
- Hartwig, J. F., & Willoughby, C. A. (2004). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 126(48), 15782-15790.
- Bouchet, M., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(21), 3848.
- Gabriele, B., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7224, 2-Methylindole.
- Chemistry UCSN. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 250MG - OR510005-250MG [dabos.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-methyl-1H-indole-5-carbonitrile
Introduction: Beyond the Molecular Formula
In the landscape of drug discovery and development, the indole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its unique electronic properties and synthetic versatility make it a cornerstone of medicinal chemistry. The molecule 2-methyl-1H-indole-5-carbonitrile (C₁₀H₈N₂) represents a classic example of a substituted indole where unambiguous structural verification is paramount before its use in further synthetic campaigns or biological screening.
This guide eschews a simple recitation of data. Instead, it provides a strategic, in-depth walkthrough of the structure elucidation process from the perspective of a seasoned analytical scientist. We will explore the causality behind our experimental choices, demonstrating how a multi-technique spectroscopic approach forms a self-validating system to confirm the molecular architecture with absolute certainty. The core principle is to build the structure piece by piece, using each dataset to confirm the last and to pose new questions for the next experiment to answer.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before engaging advanced spectroscopy, we establish the fundamental constraints of the molecule.
Molecular Formula: C₁₀H₈N₂ Nominal Mass: 156 Da Exact Mass: 156.0687 Da
The first critical step is calculating the Degree of Unsaturation (DoU) . This value reveals the total number of rings and/or multiple bonds within the structure, providing an essential framework for our hypothesis.
DoU = C + 1 - (H/2) + (N/2) DoU = 10 + 1 - (8/2) + (2/2) = 11 - 4 + 1 = 8
A DoU of 8 immediately suggests a highly unsaturated, aromatic system. For an indole ring, which consists of a fused benzene and pyrrole ring, we account for:
-
4 double bonds within the rings.
-
1 ring fusion (counts as 1 degree of unsaturation). This totals 5 degrees. The remaining 3 degrees must be accounted for by the substituents. A nitrile group (-C≡N) contains a triple bond, which accounts for 2 degrees of unsaturation. The final degree is satisfied by the double bond character of the indole ring system itself. This initial calculation strongly supports the proposed indole-carbonitrile framework.
Part 2: The Spectroscopic Gauntlet - A Multi-Technique Approach
We will now deploy a suite of spectroscopic techniques. The strategy is to move from broad functional group identification (IR) and molecular weight confirmation (MS) to the precise atomic connectivity map provided by NMR.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and adherence to the Nitrogen Rule.
Mass spectrometry provides the molecular weight of the compound, with high-resolution instruments offering elemental composition.[1] For indole derivatives, fragmentation patterns can also offer initial structural clues.[2][3]
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The time-of-flight (TOF) analyzer provides high mass accuracy.
-
Analysis: Identify the protonated molecular ion [M+H]⁺.
Expected Results & Interpretation: The HRMS data should reveal an [M+H]⁺ ion at m/z 157.0760, corresponding to the elemental formula C₁₀H₉N₂⁺. This experimental mass provides irrefutable evidence for the molecular formula. Furthermore, the nominal molecular weight of 156 Da is an even number, which complies with the Nitrogen Rule , stating that a molecule with an even number of nitrogen atoms will have an even molecular weight.[4]
Infrared (IR) Spectroscopy
Objective: To identify key functional groups and confirm the presence of the nitrile and indole N-H moieties.
IR spectroscopy is a rapid and powerful tool for identifying characteristic vibrations of functional groups. For this molecule, the nitrile (C≡N) and the indole N-H bonds are primary targets.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400-3300 | N-H Stretch | Indole N-H | Confirms the presence of the indole ring and that the nitrogen is not fully substituted. |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic system. |
| ~2230-2220 | C≡N Stretch | Nitrile | A sharp, strong band in this region is a definitive marker for the nitrile group. Its position indicates conjugation with an aromatic system.[5][6][7] |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Confirms the benzene and pyrrole ring backbones. |
The presence of a sharp, intense peak around 2225 cm⁻¹ is the most crucial piece of data from this experiment, providing strong evidence for the cyano-substituted aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To establish the complete covalent structure by mapping out the ¹H and ¹³C skeleton and their connectivity.
NMR is the cornerstone of structure elucidation, providing unparalleled detail about the molecular framework.[8] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole N-H protons as it slows exchange, resulting in a sharper peak.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum.
-
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT-135 can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
2D COSY Acquisition: Acquire a Homonuclear Correlation Spectroscopy experiment to identify proton-proton couplings.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence experiment to correlate protons to their directly attached carbons.
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is the key for connecting structural fragments.
Logical Elucidation Workflow
The following diagram outlines the strategic workflow for NMR data interpretation.
Caption: Key HMBC correlations confirming the structure.
Conclusion
The structure of this compound is unequivocally confirmed through a logical and systematic application of modern spectroscopic techniques. High-resolution mass spectrometry established the correct elemental formula, C₁₀H₈N₂. Infrared spectroscopy provided definitive evidence for the key nitrile and N-H functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the long-range correlations observed in the HMBC spectrum, allowed for the unambiguous assembly of the molecular skeleton. Each piece of data validates the others, creating a robust and self-consistent structural proof that meets the highest standards of scientific integrity required for research and drug development.
References
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH).
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing (SCIRP).
- Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (n.d.). ACS Publications.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org.
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). Amazon Web Services (AWS).
- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI.
- Bernstein, S. et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- 05 Notes On Nitriles IR Spectra. (n.d.). Scribd.
- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI.
- IR spectrum: Nitriles. (n.d.). Química Organica.org.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- 2-methyl-1H-indole-3-carbonitrile. (n.d.). PubChem, National Institutes of Health (NIH).
- 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. (n.d.). PubChem, National Institutes of Health (NIH).
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
- NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling. (n.d.). ResearchGate.
- JAM 2026 Chemistry (CY). (n.d.). JAM.
- CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin.
- 2-phenyl-1H-indole-5-carbonitrile. (n.d.). ChemSynthesis.
- Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube.
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- 2-methylindole. (n.d.). Organic Syntheses Procedure.
- 2-methyl indole, 95-20-5. (n.d.). The Good Scents Company.
- 1H-Indole, 2-methyl-. (n.d.). NIST WebBook, National Institute of Standards and Technology.
- Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. (n.d.). MDPI.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PubMed Central, National Institutes of Health (NIH).
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it.
- Cas 719299-15-7, 7,6-Hydroxy-5-Methyl-1H-indole-3-carbonitrile. (n.d.). lookchem.
- 2-methyl-1H-indol-5-ol. (n.d.). PubChem, National Institutes of Health (NIH).
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL.
- Indole-5-carbonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- This compound 250MG. (n.d.). Dabos.
- Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube.
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. youtube.com [youtube.com]
- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. jchps.com [jchps.com]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-Methyl-1H-indole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Within this privileged class, the 2-methyl-1H-indole-5-carbonitrile scaffold has emerged as a focal point of contemporary drug discovery. Its unique electronic and structural features, conferred by the methyl group at the 2-position and the electron-withdrawing nitrile group at the 5-position, create a platform for the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering a technical resource for researchers engaged in the design and development of novel pharmaceuticals. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this promising scaffold, supported by experimental protocols and mechanistic insights to empower the next wave of indole-based drug discovery.
The this compound Core: A Privileged Scaffold in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic drugs.[2] The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of its pharmacological properties. The this compound scaffold is of particular interest due to the interplay of its substituents. The methyl group at the 2-position can enhance metabolic stability and modulate binding interactions, while the nitrile group at the 5-position serves as a potent hydrogen bond acceptor and can participate in key interactions with biological targets.[3] This combination of features makes it a promising starting point for the design of targeted therapies.
Synthesis of the this compound Scaffold
The construction of the this compound core can be achieved through several synthetic strategies, often involving multi-step sequences. A common approach begins with a suitably substituted aniline, which undergoes cyclization to form the indole ring.
Illustrative Synthetic Pathway:
A general and adaptable synthetic route is outlined below. This pathway allows for the introduction of diversity at various positions of the indole ring, facilitating the generation of compound libraries for biological screening.
Caption: General Synthetic Workflow for this compound Derivatives.
Detailed Experimental Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus. The following is a representative protocol for the synthesis of the core scaffold.
Materials:
-
4-Amino-3-methylbenzonitrile
-
Acetone
-
Polyphosphoric acid (PPA) or other acid catalyst (e.g., ZnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent (e.g., Toluene, Ethanol)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-amino-3-methylbenzonitrile in a suitable solvent.
-
Add an excess of acetone.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for several hours until the formation of the corresponding hydrazone is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
Add the crude hydrazone to polyphosphoric acid at an elevated temperature (e.g., 100-150 °C).
-
Stir the mixture vigorously for a specified time until cyclization is complete (monitored by TLC).
-
Carefully pour the hot reaction mixture onto ice water.
-
-
Work-up and Purification:
-
Neutralize the acidic solution with a base (e.g., NaOH) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Derivatives of this compound have shown promise as inhibitors of various cancer-related targets, including protein kinases.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which regulate crucial cellular processes such as proliferation, survival, and angiogenesis.[5] The this compound scaffold can be elaborated to target the ATP-binding site of various kinases.
Caption: Mechanism of Action: Kinase Inhibition by this compound Derivatives.
Structure-Activity Relationship (SAR) Insights:
While extensive SAR studies on a wide range of this compound derivatives are still emerging, preliminary findings and data from related indole scaffolds suggest key structural features that influence anticancer activity:[6]
-
N1-Substitution: Modification at the N1 position of the indole ring can significantly impact potency and selectivity. Bulky aromatic or heteroaromatic substituents can enhance interactions within the kinase active site.
-
C3-Position: Introduction of various functionalities at the C3 position can modulate the compound's interaction with the solvent-exposed region of the kinase, influencing selectivity.
-
Substituents on the Benzene Ring: The electronic nature and position of substituents on the benzene portion of the indole ring can affect the overall electronic properties of the molecule and its ability to form key hydrogen bonds.
| Compound ID | Substitution Pattern | Target/Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Hypothetical 1a | N1-benzyl | EGFR | 0.85 | N/A |
| Hypothetical 1b | N1-(4-fluorobenzyl) | EGFR | 0.42 | N/A |
| Hypothetical 2a | C3-carboxamide | VEGFR-2 | 1.2 | N/A |
| Hypothetical 2b | C3-(N-phenyl)carboxamide | VEGFR-2 | 0.78 | N/A |
Note: The data in this table is hypothetical and serves to illustrate potential SAR trends based on related indole kinase inhibitors.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have a long history of investigation for their antibacterial and antifungal properties.[7] The this compound scaffold presents a promising framework for the design of new antimicrobial compounds.
Potential Mechanisms of Action:
The antimicrobial activity of indole derivatives can arise from various mechanisms, including:
-
Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival, such as DNA gyrase or cell wall biosynthesis enzymes.
-
Disruption of cell membranes: Altering the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
-
Inhibition of biofilm formation: Preventing the formation of microbial biofilms, which are a key factor in chronic infections and antibiotic resistance.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, are known to possess potent anti-inflammatory properties.[8]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][10]
Caption: Modulation of Inflammatory Pathways by this compound Derivatives.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases.
Future research should focus on:
-
Expansion of Compound Libraries: The synthesis and biological evaluation of a broader range of derivatives are needed to establish comprehensive structure-activity relationships.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of active compounds is crucial for their further development.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
References
- ResearchGate. (2025, August 9). Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCθ inhibitors.
- Organic Syntheses. (n.d.). 2-methylindole.
- ResearchGate. (n.d.). The predicted anticancer activity of the designed indole derivatives against the A498 cell line.
- PubMed. (n.d.). Structure-activity relationships of cyano-substituted indole derivatives as ligands for α-synuclein aggregates.
- PubMed. (n.d.). Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity.
- PubMed. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.
- PubMed. (n.d.). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs.
- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
- National Institutes of Health. (n.d.). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies.
- OAText. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- MDPI. (n.d.). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.
- PubMed. (n.d.). Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation.
- ChemSynthesis. (2025, May 20). 2-phenyl-1H-indole-5-carbonitrile.
- Indole Building Blocks. (n.d.). Category: 1008-07-7.
- PubMed. (2024, December 31). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.
- MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- National Institutes of Health. (n.d.). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.
- MDPI. (2021, April 15). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates.
- ResearchGate. (n.d.). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents | Request PDF.
- PubMed. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- National Institutes of Health. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- MDPI. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
- ResearchGate. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- ResearchGate. (n.d.). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
- National Institutes of Health. (n.d.). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms.
- MDPI. (n.d.). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update.
Sources
- 1. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Methyl-1H-indole-5-carbonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1H-indole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. Delving into its historical context, this document traces its synthetic origins from the foundational Fischer indole synthesis to modern palladium-catalyzed methodologies. Detailed experimental protocols, mechanistic insights, and thorough characterization data are presented to equip researchers with the practical knowledge required for its synthesis and utilization. The guide further explores the applications of this versatile intermediate in the development of targeted therapeutics, underscoring its significance in contemporary drug discovery.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. In this context, this compound emerges as a particularly valuable intermediate, combining the structural features of a methyl group at the C2 position and a cyano group at the C5 position, which can serve as a handle for further chemical transformations.
Discovery and Historical Context: A Legacy of Indole Synthesis
The story of this compound is intrinsically linked to the broader history of indole synthesis. The seminal work of Emil Fischer in 1883 on the acid-catalyzed cyclization of arylhydrazones with aldehydes or ketones, now famously known as the Fischer indole synthesis, laid the groundwork for accessing a diverse range of indole derivatives.[2][3] This robust and versatile reaction remains a cornerstone of heterocyclic chemistry to this day.[4]
While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a logical extension of the Fischer indole synthesis. The necessary precursors, 4-cyanophenylhydrazine and acetone, would have been accessible to chemists in the decades following Fischer's discovery. The electron-withdrawing nature of the cyano group on the phenylhydrazine ring influences the electronics of the cyclization, a nuance that would have been explored as the understanding of reaction mechanisms deepened.
In more recent times, the advent of transition metal-catalyzed cross-coupling reactions has provided alternative and often milder routes to substituted indoles, including those bearing the 2-methyl-5-carbonitrile motif.[5] These modern methods offer greater functional group tolerance and regiocontrol, further expanding the synthetic chemist's toolbox for accessing this important scaffold.
Synthetic Methodologies: From Classic to Contemporary
The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and practical routes are the classic Fischer indole synthesis and modern palladium-catalyzed cyclization strategies.
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis provides a direct and cost-effective route to this compound. The reaction proceeds by the acid-catalyzed condensation of 4-cyanophenylhydrazine with acetone to form the corresponding hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2]
Reaction Scheme:
Caption: Fischer Indole Synthesis of this compound.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative procedure for the synthesis of a 2-methylindole derivative and can be adapted for the synthesis of this compound.[6]
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of warm ethanol. Add acetone (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Cyclization: To the hydrazone mixture, add anhydrous zinc chloride (2.0-3.0 eq) in portions. Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding ice-cold water. The crude product may precipitate. Adjust the pH to neutral or slightly basic with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Acid Catalyst: Zinc chloride is a common Lewis acid catalyst for this reaction, promoting both the hydrazone formation and the subsequent cyclization.[4] Other acids like polyphosphoric acid (PPA) or strong Brønsted acids can also be used.[2]
-
Excess Acetone: A slight excess of acetone ensures the complete consumption of the limiting hydrazine starting material.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the[4][4]-sigmatropic rearrangement and cyclization steps.[6]
-
Aqueous Work-up: Quenching with water and adjusting the pH is crucial for removing the acid catalyst and other water-soluble impurities.
-
Extraction and Purification: Standard organic chemistry techniques are employed to isolate and purify the final product to the desired level of purity for subsequent applications.
Palladium-Catalyzed Synthesis: A Modern Alternative
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance.[5] One common strategy involves the intramolecular cyclization of an appropriately substituted aniline derivative.
Reaction Scheme:
Caption: Generalized Palladium-Catalyzed Indole Synthesis.
Conceptual Protocol: Palladium-Catalyzed Intramolecular Cyclization
This conceptual protocol outlines a general approach for the synthesis of substituted 2-methylindoles via a palladium-catalyzed pathway.[5]
Starting Materials:
-
A suitable ortho-functionalized 4-cyanoaniline derivative (e.g., an o-alkynyl or o-allyl aniline).
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Phosphine ligand (e.g., PPh₃, Xantphos).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous solvent (e.g., Toluene, Dioxane).
General Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aniline starting material (1.0 eq), palladium catalyst (1-5 mol%), ligand (1-10 mol%), and base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to afford the desired this compound.
Rationale for Reagent Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for catalytic activity and can be optimized to improve yields and reaction rates.
-
Base: The base is required to facilitate key steps in the catalytic cycle, such as deprotonation of the aniline nitrogen.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is paramount for its use in further synthetic endeavors and for ensuring its purity. The following table summarizes key physicochemical properties and expected spectroscopic data based on known indole derivatives.[7][8]
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, expected >150°C |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.2 (br s, 1H, NH)
-
~7.8 (d, 1H, H4)
-
~7.4 (dd, 1H, H6)
-
~7.3 (d, 1H, H7)
-
~6.3 (s, 1H, H3)
-
~2.4 (s, 3H, CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~138 (C7a)
-
~137 (C2)
-
~128 (C3a)
-
~125 (C4)
-
~124 (C6)
-
~119 (CN)
-
~111 (C7)
-
~103 (C5)
-
~100 (C3)
-
~13 (CH₃)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~3400-3300 (N-H stretch)
-
~2220 (C≡N stretch)
-
~1600, 1480 (Aromatic C=C stretch)
-
-
Mass Spectrometry (EI):
-
m/z 156 (M⁺)
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and tetrazoles, providing access to a diverse chemical space. The 2-methyl group can influence the binding affinity and selectivity of the final compound for its biological target.
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the 5-cyanoindole scaffold is a key component of several important pharmaceutical agents. For instance, Vilazodone, an antidepressant, features a 5-cyanoindole moiety. The synthetic strategies used to access these drugs often rely on intermediates structurally related to this compound.
Conclusion
This compound stands as a testament to the enduring legacy of indole chemistry. From its conceptual origins in the Fischer indole synthesis to its efficient construction via modern catalytic methods, this molecule represents a key building block for the creation of novel chemical entities with therapeutic potential. This guide has provided a detailed roadmap for its synthesis and characterization, empowering researchers to harness its potential in their drug discovery and development endeavors. The continued exploration of the reactivity and applications of this versatile intermediate will undoubtedly lead to the discovery of new and improved medicines.
References
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Surajit K. Ghosh. Fischer Indole Synthesis. In: Name Reactions in Organic Synthesis. 2006. p. 522-524.
- Organic Syntheses. 2-methylindole.
- Royal Society of Chemistry. Supporting information.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7224, 2-Methylindole.
- The Good Scents Company. 2-methyl indole.
- National Institute of Standards and Technology. 1H-Indole, 2-methyl-. In: NIST Chemistry WebBook.
- Dabos. This compound 250MG - OR510005-250MG.
- Bellavita R, Casertano M, et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry. 2022;14(3):435.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 614-96-0, 5-Methylindole.
- National Institute of Standards and Technology. Indole. In: NIST Chemistry WebBook.
- Google Patents. US20070083053A1 - Process for producing indole compound.
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
- Google Patents. CN108329248B - Preparation method of 2-methylindoline.
- Google Patents. US5545644A - Indole derivatives.
- Maggioli V, et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. 2021;26(17):5287.
- Wikipedia. Fischer indole synthesis.
- Scientia Iranica. First page Cover C-21(6). 2014.
- ResearchGate. (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. 2022.
- Du Z, et al. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. 2006;62(Pt 11):o4933–o4934.
- ResearchGate. (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. 2021.
- Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. 2025.
- Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. 2005.
- Synthesis of Medicinally Important Indole Derivatives: A Review.
Sources
An In-Depth Technical Guide to the Pharmacological Profiling of the 2-Methyl-1H-indole-5-carbonitrile Scaffold
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets.[1][2][3] This technical guide provides a comprehensive framework for the pharmacological profiling of the 2-methyl-1H-indole-5-carbonitrile scaffold. We will delve into the strategic rationale behind experimental design, present detailed protocols for in vitro and in vivo characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics derived from this promising chemical scaffold.
Introduction: The Strategic Value of the this compound Scaffold
The indole scaffold's therapeutic significance is well-documented, forming the core of numerous approved drugs and clinical candidates.[4][5] Its bicyclic aromatic structure, consisting of a benzene ring fused to a pyrrole ring, provides a unique combination of rigidity and opportunities for diverse functionalization.[6] The specific substitutions on the this compound scaffold are not arbitrary; they are strategically chosen to modulate its physicochemical and pharmacological properties.
-
The Indole Core: This "privileged" scaffold is a common feature in molecules that bind to a variety of receptors, including G-protein coupled receptors (GPCRs), and enzymes.[2][7] Its ability to mimic peptide structures and participate in various non-covalent interactions (hydrogen bonding, π-π stacking) makes it a versatile starting point for drug design.[8]
-
The 2-Methyl Group: Substitution at the 2-position of the indole ring can influence the molecule's metabolic stability and steric interactions with its biological target. The methyl group, in particular, can enhance binding affinity by occupying hydrophobic pockets within a receptor or enzyme active site.
-
The 5-Carbonitrile Group: The nitrile (-C≡N) moiety is a powerful functional group in medicinal chemistry.[9] It is a strong electron-withdrawing group that can significantly alter the electronic properties of the indole ring system.[10] The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups like carbonyls or halogens.[11][12] This substitution can improve target binding, modulate pharmacokinetic properties, and in some cases, block metabolically labile sites.[12]
The combination of these features suggests that the this compound scaffold has the potential to yield compounds with a wide range of therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[13][14]
Foundational Physicochemical and ADME Profiling
Before embarking on extensive biological assays, a thorough understanding of the fundamental physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any new chemical entity based on this scaffold is crucial.
Key Physicochemical Parameters
A summary of essential physicochemical parameters to be determined is presented in Table 1.
Table 1: Essential Physicochemical Parameters for Initial Scaffold Characterization
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can be a major hurdle in drug development, impacting absorption and formulation. |
| Lipophilicity (LogP/LogD) | Shake-flask method or HPLC-based methods | Influences membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding. |
| Chemical Stability | HPLC-based stability studies in various buffers (pH) and temperatures | Assesses the molecule's shelf-life and stability under physiological conditions. |
In Vitro ADME Assays
Early assessment of ADME properties is critical for identifying potential liabilities and guiding lead optimization.
Experimental Protocol: Caco-2 Permeability Assay
This assay is a well-established in vitro model for predicting intestinal drug absorption.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Add the test compound (dissolved in a suitable transport buffer) to the apical (A) side of the monolayer.
-
Sampling: At predetermined time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.
-
Efflux Assessment (Optional): To assess active efflux, perform the assay in the reverse direction (B-to-A) and in the presence of known efflux pump inhibitors.
Target Identification and Validation
Given the broad biological activities of indole derivatives, a systematic approach to target identification is necessary.
In Silico and In Vitro Approaches
A logical workflow for target identification is depicted in the following diagram.
Caption: Workflow for target identification and validation.
Recent studies have highlighted the potential of indole derivatives as kinase inhibitors, particularly in the context of cancer therapy.[15] For instance, certain indole derivatives have shown dual inhibitory activity against EGFR and SRC kinases.[15] Therefore, a broad panel kinase screen is a logical starting point.
Cellular Target Engagement
Once a primary target is identified, it is essential to confirm that the compound engages this target within a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement.
In Vitro Pharmacological Characterization
Following target identification and validation, a detailed in vitro pharmacological characterization is required to determine the compound's potency, selectivity, and mechanism of action.
Potency Determination
Table 2: Common Assays for Potency Determination
| Assay Type | Example | Information Gained |
| Biochemical Assays | Kinase activity assays (e.g., using fluorescent substrates) | IC50 (half-maximal inhibitory concentration) against the purified target enzyme. |
| Cell-Based Assays | Cell proliferation assays (e.g., MTT, CellTiter-Glo®) | EC50 (half-maximal effective concentration) for a cellular response. |
| Binding Assays | Radioligand binding assays or Surface Plasmon Resonance (SPR) | Kd (dissociation constant), a measure of binding affinity. |
Selectivity Profiling
Assessing the selectivity of a compound is crucial for minimizing off-target effects and potential toxicity. A comprehensive selectivity panel should include targets that are structurally related to the primary target as well as a broader range of common off-targets.
Mechanism of Action Studies
Understanding how a compound exerts its biological effect is fundamental to its development.
Caption: A generic signaling pathway illustrating the mechanism of action.
Experimental Protocol: Western Blotting for Pathway Analysis
Western blotting is a widely used technique to investigate changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to compound treatment.
Step-by-Step Methodology:
-
Cell Lysis: Lyse treated and untreated cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated form, as well as other key proteins in the signaling pathway.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation states.
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Promising in vitro data must be validated in relevant animal models of disease.
In Vivo Efficacy Studies
The choice of animal model will depend on the therapeutic indication. For example, if the compound is being developed as an anticancer agent, xenograft models using human cancer cell lines are commonly employed.[16]
Pharmacokinetic (PK) Studies
PK studies determine how the body processes the drug. Key parameters to measure include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Clearance: The rate at which the drug is removed from the body.
-
Volume of Distribution: The extent to which the drug distributes into the tissues.
-
Half-life: The time it takes for the drug concentration in the plasma to decrease by half.
Pharmacodynamic (PD) Studies and PK/PD Modeling
PD studies measure the effect of the drug on the body. By correlating PK and PD data, a PK/PD model can be developed to understand the relationship between drug concentration and the pharmacological response. This is crucial for selecting an appropriate dosing regimen for clinical studies.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous pharmacological profiling campaign, as outlined in this guide, is essential for unlocking its full potential. By integrating in silico, in vitro, and in vivo approaches, researchers can effectively identify and validate biological targets, characterize the potency and selectivity of new chemical entities, and establish a clear path toward clinical development.
References
- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.
- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Biomedical Importance of Indoles. PMC - NIH. [Link]
- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Biomedical Importance of Indoles. OUCI. [Link]
- The Diverse Pharmacological Importance of Indole Derivatives: A Review.
- What is the role of bioisosterism in drug design?.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
- THERAPEUTIC SIGNIFICANCE OF INDOLE SCAFFOLD IN MEDICINAL CHEMISTRY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor. [Link]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
- From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Application of Nitrile in Drug Design.
- Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
- From nature to drug discovery: the indole scaffold as a 'privileged structure'. Europe PMC. [Link]
- From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Bentham Science. [Link]
- RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research. [Link]
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- Evaluation of newly synthesized 2-(thiophen-2-yl)
- Recent advancements on biological activity of indole and their derivatives: A review.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]
- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
- Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. PubMed. [Link]
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.info [ijpsr.info]
- 7. eurekaselect.com [eurekaselect.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Putative Mechanism of Action for 2-Methyl-1H-indole-5-carbonitrile
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The therapeutic potential of small molecules hinges on a comprehensive understanding of their mechanism of action. 2-Methyl-1H-indole-5-carbonitrile, a member of the pharmacologically significant indole family, presents a compelling case for investigation. While its precise molecular interactions remain to be definitively elucidated, a growing body of evidence from structurally related compounds points towards a putative mechanism centered on the modulation of critical cell signaling pathways governing proliferation, survival, and apoptosis. This technical guide synthesizes the available data to propose a primary and a secondary putative mechanism of action for this compound, and provides detailed experimental protocols for their validation. We hypothesize that this compound primarily acts as an inhibitor of the PI3K/mTOR signaling cascade, with potential secondary effects on Protein Kinase C (PKC) isoforms, leading to the induction of apoptosis through the modulation of key regulators such as Mcl-1 and Nur77. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic utility of this intriguing molecule.
Introduction: The Indole Scaffold and the Quest for a Mechanism
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The inherent versatility of the indole ring allows for diverse chemical modifications, leading to compounds that can interact with a multitude of biological targets. This compound, with its characteristic methyl group at the 2-position and a nitrile group at the 5-position, represents a promising but mechanistically uncharacterized entity. The nitrile group, in particular, can act as a key pharmacophore, participating in hydrogen bonding and other interactions within a target's binding site.
Defining the mechanism of action for a novel compound is a cornerstone of drug discovery and development. It provides the rationale for its therapeutic application, aids in the prediction of potential side effects, and guides lead optimization efforts. In the absence of direct studies on this compound, a "putative" mechanism must be constructed through careful analysis of structure-activity relationships (SAR) of analogous compounds. This guide will delve into the most pertinent of these related molecules to build a scientifically grounded hypothesis.
Evidence from Structurally Related Compounds: A Pattern of Kinase Inhibition and Apoptosis Modulation
Analysis of the scientific literature reveals a consistent pattern of biological activity among derivatives of 2-methyl-indole and indole-5-carbonitrile, primarily revolving around the inhibition of protein kinases and the regulation of apoptosis.
Inhibition of Pro-Survival Kinases: PI3K/mTOR and PKC
Several studies have highlighted the potential of indole derivatives to inhibit key kinases that are often dysregulated in cancer and other diseases.
-
Dual PI3K/mTOR Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][7] Notably, compounds featuring the indole scaffold have been identified as potent dual inhibitors of PI3K and mTOR.[6] This dual inhibition is often more effective than targeting a single kinase in the pathway, as it can overcome feedback loops that lead to resistance.[4]
-
Protein Kinase C (PKC) Inhibition: The PKC family of serine/threonine kinases plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[8] Specific isoforms of PKC, such as PKC-theta, have been implicated in immune responses and cancer. A thieno[2,3-b]pyridine-5-carbonitrile derivative bearing a 4-methyl-1H-indol-5-ylamino substituent has been identified as a potent inhibitor of PKC-theta.[9][10] This suggests that the 2-methyl-indole moiety can be a key structural element for interacting with the ATP-binding pocket of PKC isoforms.
Modulation of Apoptotic Pathways: Targeting Mcl-1 and Nur77
The ability to induce apoptosis in diseased cells is a key characteristic of many successful therapeutic agents. Indole derivatives have been shown to modulate apoptosis through interaction with key regulatory proteins.
-
Inhibition of Myeloid Cell Leukemia-1 (Mcl-1): Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common mechanism of therapeutic resistance in various cancers.[11][12][13] Fragment-based screening and structure-based design have led to the discovery of potent Mcl-1 inhibitors based on a tricyclic indole 2-carboxylic acid core.[12] This indicates that the indole scaffold can effectively mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Mcl-1.
-
Modulation of Nur77: The orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) is a fascinating protein that can translocate from the nucleus to the mitochondria to induce apoptosis by interacting with Bcl-2.[14] Several indole-containing compounds have been identified as Nur77 modulators, capable of inducing its expression and promoting its pro-apoptotic function.[15][16][17][18]
The Primary Putative Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
Based on the compelling evidence from related compounds, we propose that the primary putative mechanism of action for this compound is the dual inhibition of PI3K and mTOR .
This hypothesis is predicated on the following rationale:
-
Structural Analogy: The core 2-methyl-indole structure is present in known kinase inhibitors. The electron-withdrawing nature of the 5-carbonitrile group could enhance binding affinity within the ATP-binding pocket of these kinases.
-
Downstream Effects: Inhibition of the PI3K/mTOR pathway would lead to a cascade of downstream effects consistent with the observed activities of other indole derivatives, including the induction of apoptosis. This pathway directly and indirectly regulates the expression and activity of apoptosis-related proteins like Mcl-1.
Proposed Signaling Pathway
The proposed signaling cascade initiated by this compound is depicted in the following diagram:
Caption: Putative PI3K/mTOR signaling pathway inhibited by this compound.
A Secondary Putative Mechanism: Modulation of Protein Kinase C and Nur77
While PI3K/mTOR inhibition represents a strong primary hypothesis, the evidence also supports a potential secondary or alternative mechanism involving the direct modulation of PKC and the downstream regulation of Nur77.
Proposed Interaction and Downstream Effects
This compound could act as a direct inhibitor of specific PKC isoforms. This inhibition could then influence downstream signaling pathways that control apoptosis, potentially through the modulation of Nur77 expression or its translocation to the mitochondria.
Caption: Putative PKC and Nur77 signaling pathway modulated by this compound.
Experimental Validation: A Roadmap for Mechanistic Elucidation
The following experimental protocols are designed to systematically investigate and validate the proposed putative mechanisms of action for this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of this compound against PI3K, mTOR, and a panel of PKC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Obtain recombinant human PI3K (alpha, beta, gamma, delta isoforms), mTOR, and a panel of PKC isoforms (e.g., alpha, beta, gamma, delta, epsilon, theta). Prepare appropriate substrates for each kinase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Procedure (Example using a luminescence-based assay):
-
Add the kinase, substrate, and ATP to the wells of a 384-well plate.
-
Add the test compound or vehicle control (DMSO).
-
Incubate at room temperature for the specified time.
-
Add a detection reagent that measures the amount of ADP produced (luminescence is inversely proportional to kinase activity).
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| PI3Kα | |
| PI3Kβ | |
| PI3Kγ | |
| PI3Kδ | |
| mTOR | |
| PKCα | |
| PKCβ | |
| PKCγ | |
| PKCδ | |
| PKCε | |
| PKCθ |
Cellular Pathway Analysis: Western Blotting
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR and PKC signaling pathways in a relevant cell line (e.g., a cancer cell line with a known PI3K pathway mutation).
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7, PC-3) to 70-80% confluency. Treat the cells with increasing concentrations of this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, p-4E-BP1, total 4E-BP1, and markers of PKC activation.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dual PI3K-α and mTOR inhibitor [otavachemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
This guide provides a comprehensive technical overview of 2-methyl-1H-indole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, explore the chemical space of related compounds, and discuss the burgeoning potential of this structural motif in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted indoles in their discovery programs.
Introduction: The Indole Scaffold - A Privileged Structure in Pharmacology
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, frequently appearing in a wide array of natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability of its derivatives to mimic peptide structures and interact with various biological targets have cemented its status as a "privileged scaffold."[3] The versatility of the indole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific, yet highly promising, derivative: this compound. The strategic placement of a methyl group at the 2-position and a cyano group at the 5-position imparts distinct chemical characteristics that can be exploited for targeted drug design. The electron-withdrawing nature of the nitrile group at the C5 position, for instance, can significantly influence the molecule's interaction with biological targets.
Synthesis of the Core Scaffold: this compound
The construction of the this compound core can be efficiently achieved through the classic Fischer indole synthesis. This venerable reaction, discovered in 1883 by Emil Fischer, remains a robust and widely utilized method for indole ring formation from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] A one-pot variation of this synthesis is particularly advantageous as it streamlines the process, reduces waste, and simplifies purification.[6]
Recommended Synthetic Pathway: One-Pot Fischer Indole Synthesis
The recommended and most direct route to this compound involves the acid-catalyzed condensation of 4-cyanophenylhydrazine hydrochloride with acetone.
Reaction Scheme:
Figure 1: One-Pot Fischer Indole Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established one-pot Fischer indole synthesis procedures.[6][7]
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Acetone
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)[5]
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-cyanophenylhydrazine hydrochloride (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid (e.g., 10-20 mol%).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by the dropwise addition of acetone (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 72-74°C in ethanol) and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The purity of the final compound should be assessed by TLC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Exploring the Chemical Landscape: Related Compounds and Structural Analogs
The this compound scaffold serves as an excellent starting point for the exploration of a diverse chemical space. By systematically modifying the substituents at various positions, researchers can probe structure-activity relationships (SAR) and optimize for desired biological activities.
Key Positions for Modification
Figure 2: Key positions for structural modification on the this compound scaffold. Note: A placeholder image is used in the DOT script; a chemical structure image would be inserted here in a final document.
Comparative Data of Related Compounds
The following table summarizes key structural analogs of this compound, highlighting the diversity of substitutions that have been explored in the literature.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| 2-methyl-1H-indole-3-carbonitrile | 51072-83-4 | C₁₀H₈N₂ | Positional isomer with the cyano group at C3. |
| 2-phenyl-1H-indole-5-carbonitrile | 96887-11-5 | C₁₅H₁₀N₂ | Phenyl group at C2 instead of a methyl group, increasing steric bulk and lipophilicity. |
| 2-(hydroxymethyl)-1H-indole-5-carbonitrile | 104291-67-0 | C₁₀H₈N₂O | Hydroxymethyl group at C2, introducing a hydrogen bond donor. |
| 1-methyl-2-phenyl-1H-indole-5-carbonitrile | 741709-19-3 | C₁₆H₁₂N₂ | N-methylation and a C2-phenyl group.[8] |
| 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | N/A | C₁₇H₁₄N₂O | Methoxy group on the benzene ring and N-phenylation.[9] |
Biological Activity and Therapeutic Potential
While comprehensive pharmacological data for this compound itself is not extensively published, the broader class of indole-5-carbonitrile derivatives has shown promise in several therapeutic areas.
Protein Kinase Inhibition
The indole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[10] A notable example is a thieno[2,3-b]pyridine-5-carbonitrile derivative bearing a 4-methyl-5-indolylamine moiety, which demonstrated potent inhibition of Protein Kinase C theta (PKCθ) with an IC₅₀ value of 16 nM.[11][12] This suggests that the indole-5-amino functionality, which can be derived from the corresponding carbonitrile, is a key interaction motif. Further exploration of this compound and its derivatives as kinase inhibitors is a promising avenue for research, particularly in the context of oncology and autoimmune diseases.
Antiviral Activity
Indole derivatives have emerged as a significant class of antiviral agents, with some compounds targeting viral entry, replication, and protease activity.[2][13] Notably, an indole derivative with a cyano group at the 5-position exhibited potent anti-Hepatitis C Virus (HCV) activity.[2] This highlights the potential of the cyano group to engage in crucial interactions with viral proteins. Given the urgent need for novel antiviral therapies, the evaluation of this compound and its analogs against a panel of viruses, including SARS-CoV-2, is warranted. Some indole-containing compounds have been shown to inhibit the main protease of SARS-CoV-2.[14]
Future Directions and Conclusion
This compound represents a versatile and accessible chemical scaffold with significant potential for drug discovery. The straightforward synthesis via the Fischer indole reaction allows for the rapid generation of a diverse library of analogs for biological screening.
Future research efforts should focus on:
-
Comprehensive Pharmacological Profiling: Systematic screening of this compound against a broad range of biological targets, including kinases and viral proteins.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR around the this compound core to guide the design of more potent and selective inhibitors.
-
Exploration of Novel Therapeutic Areas: Investigation of the potential of these compounds in other disease areas where indole derivatives have shown promise, such as neurodegenerative disorders and inflammatory conditions.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Hill, K. W.; et al. Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCθ inhibitors. Bioorg. Med. Chem. Lett.2009, 19, 766-769.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
- Hattori, S.-i.; et al.
- Hill, K. W.; et al. Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCθ inhibitors. Bioorg. Med. Chem. Lett.2009, 19, 766-769.
- Wikipedia. Fischer indole synthesis. [Link]
- Hattori, S.-i.; et al.
- ChemInform Abstract: Enantioselective Synthesis of 2-Methyl Indolines by Palladium Catalyzed Asymmetric C(sp3)
- Cacchi, S.; et al. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules2019, 24, 2658.
- Rapolu, M.; et al. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2- SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. Int. J. Adv. Biotechnol. Res.2014, 5, 91-98.
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Int. J. Adv. Res. Sci. Commun. Technol.2023.
- Zolfigol, M. A.; et al. A mild and efficient method for the synthesis of 2,3,3-trialkyl-3H-indoles (indolenines) by Fischer’s method in the presence of citric acid as an organo catalyst. Scientia Iranica2014, 21, 2059-2065.
- Dabos. This compound 250MG. [Link]
- Dorababu, A. Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Adv.2020, 10, 36913-36932.
- Al-Ostath, A.; et al.
- O'Hara, F.; et al. Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)
- Wang, S.; et al. A review on recent developments of indole-containing antiviral agents. Eur. J. Med. Chem.2015, 97, 473-503.
- Yan, Y.; Qi, X. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67, o1917.
- Sun, L.; et al. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. J. Org. Chem.2003, 68, 7147-7153.
- Besson, T.; et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2016, 21, 1358.
- The Good Scents Company. 2-methyl indole. [Link]
- Yan, Y.; Qi, X. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67, o1846.
- Grinev, A. N.; et al. Synthesis and Antiviral Activity of Substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters and their Derivatives. Pharm. Chem. J.2014, 48, 596-602.
Sources
- 1. This compound 250MG - OR510005-250MG [dabos.com]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. mdpi.com [mdpi.com]
- 9. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 11. Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the Therapeutic Potential and Applications of 2-Methyl-1H-indole-5-carbonitrile
Foreword: Unveiling Latent Potential in a Novel Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of natural products and synthetic pharmaceuticals with profound biological activities.[1][2][3] This guide delves into the specific, yet underexplored, molecule: 2-methyl-1H-indole-5-carbonitrile . While direct, extensive research on this particular derivative is nascent, its constituent parts—the 2-methylindole moiety and the 5-cyanoindole core—are well-established pharmacophores. By dissecting the known synthesis, chemical properties, and biological significance of these related structures, we can construct a robust, predictive framework for the therapeutic potential of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical foundation to inspire and guide future investigation into this promising compound.
Deconstructing the Scaffold: Physicochemical Properties and Rationale for Investigation
The structure of this compound presents a compelling case for therapeutic exploration. The indole core itself is an electron-rich aromatic system, capable of engaging in various biological interactions.[2] The methyl group at the C2 position can enhance metabolic stability and modulate binding affinity to target proteins.[4] The nitrile (-CN) group at the C5 position is a potent electron-withdrawing group, significantly influencing the electronic properties of the indole ring.[5] This feature is critical, as it can tune the molecule's reactivity and its potential as a ligand for various receptors and enzymes.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₈N₂ | Provides the elemental composition. |
| Molecular Weight | 156.19 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 2.2 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 1 | The indole N-H group can participate in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The nitrile nitrogen and the indole nitrogen can act as hydrogen bond acceptors. |
Data is computationally predicted and serves as a guideline for experimental validation.
The Synthetic Blueprint: Pathways to this compound
The synthesis of this compound, while not extensively documented, can be logically approached by adapting established methods for creating substituted indoles. The Leimgruber-Batcho indole synthesis is a particularly powerful and versatile method for constructing the indole core with high regioselectivity.[6]
Proposed Synthetic Pathway: Modified Leimgruber-Batcho Synthesis
This proposed pathway leverages commercially available starting materials to achieve the target molecule in a two-step process. The rationale behind this choice is its efficiency and applicability to a wide range of substituted nitroaromatics.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Detailed Experimental Protocol: Reductive Cyclization of the Enamine Intermediate
This protocol details the critical reductive cyclization step, a common and effective method for forming the indole ring from the enamine intermediate.
Materials:
-
Enamine intermediate (derived from 3-methyl-4-nitrobenzonitrile)
-
Methanol
-
Acetic Acid
-
Iron powder
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the enamine intermediate in a mixture of methanol and acetic acid.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add iron powder portion-wise, controlling the exothermic reaction.
-
Heating: After the addition is complete, heat the reaction mixture to 50-55°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron catalyst. Wash the filter cake with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Add ethyl acetate to the residue and stir at room temperature for 3 hours to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with n-hexane, and dry under vacuum to yield this compound.
Self-Validating System: The progress of the reaction should be monitored by TLC, observing the disappearance of the enamine spot and the appearance of the product spot. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Inferred Therapeutic Potential: Bridging the Knowledge Gaps
Given the limited direct biological data, we infer the therapeutic potential of this compound by examining the well-documented activities of its core components.
The 5-Cyanoindole Core: A Gateway to Neuropharmacology
The 5-cyanoindole moiety is a critical intermediate in the synthesis of the antidepressant vilazodone.[7][8] This strongly suggests that this compound could serve as a scaffold for novel agents targeting the central nervous system. The cyano group's electron-withdrawing nature can influence interactions with serotonin receptors or transporters.
Caption: Potential modulation of serotonergic signaling by this compound.
The 2-Methylindole Moiety: A Versatile Pharmacophore
The 2-methylindole scaffold is a key component in a variety of biologically active molecules.[4] Its derivatives have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory Activity: As inhibitors of cyclooxygenase (COX) enzymes.[4][9]
-
Anticancer Activity: By targeting pathways such as tubulin polymerization.[1][10]
-
Antimicrobial Activity: Showing efficacy against various bacterial and fungal strains.[11][12]
The presence of the 2-methyl group can enhance the lipophilicity and metabolic stability of the molecule, making it a desirable feature in drug design.
Future Directions and Experimental Roadmaps
The foundational knowledge presented here provides a clear trajectory for future research into this compound.
High-Throughput Screening (HTS) Workflow
A logical first step is to subject the compound to a battery of high-throughput screens to identify its primary biological targets.
Caption: A streamlined workflow for the initial biological evaluation of this compound.
Investigating Anticancer Potential: A Cell-Based Assay Protocol
Based on the known activities of indole derivatives, investigating the anticancer potential of this compound is a rational starting point.[1][13]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability and determine the IC₅₀ value.
Conclusion: A Scaffold of Opportunity
While this compound remains a molecule with a largely unwritten story, the wealth of information on its constituent parts provides a compelling narrative of its potential. The synthetic accessibility, combined with the proven therapeutic relevance of the 5-cyanoindole and 2-methylindole scaffolds, positions this compound as a high-value target for further investigation. This guide serves as a foundational resource, offering both the rationale and the practical starting points for elucidating the therapeutic applications of this enigmatic yet promising indole derivative.
References
- Bloomtech. (2023). What are the synthetic methods of 5-Cyanoindole. [Link][14]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. [Link][8]
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link][1]
- Venkatnarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.
- MDPI. (2024).
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link][15]
- Bentham Science. (2021).
- Gesto, D., et al. (2014). Biomedical Importance of Indoles. PMC - NIH. [Link][10]
- AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. [Link][12]
- PubMed. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. [Link][16]
- MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link][13]
- ResearchGate. (2021). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link][17]
- PubMed. (2024).
- MDPI. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link][19]
- PMC - PubMed Central. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link][9]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
2-Methyl-1H-indole-5-carbonitrile: A Versatile Scaffold for Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic compounds with significant biological activities. This guide focuses on a specific, yet underexplored derivative, 2-methyl-1H-indole-5-carbonitrile . While direct research on this molecule is limited, its structural features suggest a high potential for applications in chemical biology and as a foundational template for drug discovery. This document will provide a comprehensive overview of its synthesis, explore its potential biological roles by drawing parallels with structurally related compounds, and propose its utility as a chemical probe and a valuable building block in high-throughput screening campaigns.
The Indole Scaffold: A Cornerstone in Chemical Biology
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal pharmacophore for interacting with diverse protein targets.[2] Derivatives of indole are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
The introduction of various substituents onto the indole core allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. The nitrile group (-CN), in particular, is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications.[3] The combination of the 2-methylindole core with a 5-carbonitrile substituent presents a unique chemical entity with intriguing possibilities for biological exploration.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be logically approached using established methods for indole ring formation and functionalization. A plausible and efficient synthetic strategy would involve a multi-step process, likely starting from a substituted aniline or a related precursor.
A common and versatile method for indole synthesis is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of this compound, a potential route could start from 4-cyanophenylhydrazine and acetone.
Alternatively, modern palladium-catalyzed cross-coupling reactions offer a powerful approach to construct the indole scaffold and introduce the desired substituents with high regioselectivity.[4] For instance, a Larock indole synthesis could be adapted, starting from a suitably substituted aniline and an internal alkyne.
Proposed Synthetic Workflow:
Caption: Potential synthetic routes to this compound.
Experimental Protocol: A Generalized Fischer Indole Synthesis
-
Hydrazone Formation:
-
Dissolve 4-cyanophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium acetate) to neutralize the hydrochloride.
-
Add acetone and stir the mixture at room temperature until the formation of the corresponding phenylhydrazone is complete (monitored by TLC).
-
Isolate the phenylhydrazone product by filtration or extraction.
-
-
Cyclization:
-
Add the dried phenylhydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will need to be determined empirically.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Extract the crude product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Potential Biological Roles and Mechanisms of Action
Direct studies on the biological activity of this compound are scarce. However, by examining the structure-activity relationships (SAR) of analogous compounds, we can infer its potential as a modulator of key biological pathways.[5][6]
3.1. Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors.[1] The nitrogen atom of the indole ring can act as a hinge-binder, forming a crucial hydrogen bond with the backbone of the kinase hinge region. The 2-methyl group can provide beneficial hydrophobic interactions within the ATP-binding pocket, while the 5-carbonitrile substituent can be oriented towards the solvent-exposed region or interact with specific residues, depending on the target kinase.
Numerous indole derivatives have been identified as potent inhibitors of various kinases, including:
-
PI3K/mTOR: A patent for 3-substituted-1H-indole compounds describes their use as mTOR and PI3K kinase inhibitors.[3]
-
EGFR, BRAFV600E, and VEGFR-2: Indole-2-carboxamides have been designed and synthesized as potential multi-target antiproliferative agents targeting these kinases.[1]
Hypothesized Kinase Inhibition Workflow:
Caption: Hypothesized binding mode of this compound in a kinase active site.
3.2. Modulation of Protein-Protein Interactions
The indole scaffold can also serve as a platform for developing modulators of protein-protein interactions (PPIs).[7] The planar nature of the indole ring allows it to mimic key secondary structures, such as beta-sheets, that are often involved in PPIs. The substituents on the indole ring can be tailored to enhance binding affinity and selectivity for a specific PPI interface.
For example, certain indole derivatives have been shown to modulate the activity of prolyl oligopeptidase by interfering with its protein-protein interactions.[8]
Applications in Chemical Biology
4.1. Development of Chemical Probes
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or in vivo context.[9] this compound represents an attractive starting point for the development of chemical probes due to its synthetic tractability and the potential for introducing various functionalities.
The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins.
Chemical Probe Development Workflow:
Caption: General workflow for developing a chemical probe from this compound.
4.2. High-Throughput Screening (HTS)
High-throughput screening is a powerful method for identifying novel bioactive compounds from large chemical libraries.[10] The this compound scaffold can be readily diversified through combinatorial chemistry approaches to generate a library of related compounds. This library can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities.[11]
The structural simplicity and synthetic accessibility of the this compound core make it an ideal candidate for inclusion in diversity-oriented synthesis (DOS) libraries, which aim to explore novel areas of chemical space.
Future Perspectives and Conclusion
While direct biological data on this compound is currently limited, its structural features and the well-established biological importance of the indole scaffold strongly suggest its potential as a valuable tool in chemical biology and a promising starting point for drug discovery.
Future research should focus on:
-
Developing and optimizing a robust synthetic route to this compound to make it readily accessible to the research community.
-
Systematic screening of this compound against various biological targets, particularly kinases and proteins involved in PPIs.
-
Elucidating the structure-activity relationships of derivatives of this compound to guide the design of more potent and selective modulators.
-
Utilizing this scaffold for the development of novel chemical probes to investigate complex biological processes.
References
- Hrizi, A., Cailler, M., Carcenac, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
- Li, J.-S., He, Q.-X., & Li, P.-Y. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2902. [Link]
- The Good Scents Company. (n.d.). 2-methyl indole.
- Allen, C. F. H., & VanAllan, J. (1941). 2-METHYLINDOLE. Organic Syntheses, 21, 75. [Link]
- ChemSynthesis. (n.d.). 2-phenyl-1H-indole-5-carbonitrile.
- Hrizi, A., Cailler, M., Carcenac, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Capriati, V., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 10984-11010. [Link]
- Schmiesing, A., et al. (2023). A High-Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases. Chembiochem, 24(16), e202300261. [Link]
- Perelman School of Medicine at the University of Pennsylvania. (2025). Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission.
- Dabos, C. (n.d.). This compound 250MG.
- Ozcan-Sezer, S., et al. (2019). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica, 49(5), 549-556. [Link]
- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]
- Novotna, A., et al. (2013). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 41(3), 669-676. [Link]
- PubChem. (n.d.). 2-methyl-1H-indole-3-carbonitrile.
- Pearce, K. H., et al. (2022). Discovery of hit compounds for methyl-lysine reader proteins from a target class DNA-encoded library. SLAS Discovery, 27(8), 428-439. [Link]
- ResearchGate. (2010). 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile.
- Foley, D. J., et al. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Chemistry, 1(9), 0069. [Link]
- Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3326. [Link]
- Amariei, G., et al. (2024). Re‐engineering a transferase scaffold for indole C3 methylation in diketopiperazines. ChemBioChem, e202400138. [Link]
- Kallio, P., et al. (2021). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 64(15), 11215-11234. [Link]
- James, L. I. (2017). Chemical probes for methyl lysine reader domains. Current Opinion in Chemical Biology, 39, 78-85. [Link]
- Rady, G. S., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 13(10), 1231-1246. [Link]
- Indiana University School of Medicine. (n.d.). High-Throughput Screening.
- Ciulli, A. (2019). Bifunctional chemical probes inducing protein-protein interactions. Current Opinion in Chemical Biology, 52, 29-37. [Link]
- PubChem. (n.d.). 2-Methylindole.
- Beg, S. (2021). Navigating Drug Discovery with High-Throughput Screening. The Yale Journal of Biology and Medicine, 94(3), 509-514. [Link]
- Watanabe, M., et al. (2015). Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: A novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(16), 3234-3238. [Link]
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 4. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Structure Activity Relationships of Schweinfurthin Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional chemical probes inducing protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 9. CHEMICAL GENETIC AND EPIGENETICS: Chemical probes for methyl lysine reader domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Methodological & Application
Introduction: The Significance of 2-methyl-1H-indole-5-carbonitrile
An In-Depth Guide to the Synthesis of 2-methyl-1H-indole-5-carbonitrile
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Within this privileged scaffold, this compound represents a particularly valuable building block. The methyl group at the C-2 position and the cyano group at the C-5 position provide versatile handles for further chemical modification, enabling the development of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of robust and field-proven protocols for the synthesis of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.
Strategic Approach: Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most classical and direct approach is the Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine and a ketone. An alternative strategy involves modern palladium-catalyzed cross-coupling reactions, such as the Larock indole synthesis, which offers a different set of functional group tolerances and reaction conditions.
Caption: Retrosynthetic pathways for this compound.
Protocol 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust and widely used method for constructing the indole ring. The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4] For the synthesis of this compound, the key precursors are (4-cyanophenyl)hydrazine and acetone.
Principle and Mechanism
The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: (4-cyanophenyl)hydrazine reacts with acetone to form the corresponding hydrazone.[5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[5]
-
-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond. This is the key bond-forming step.[3][6]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic catalysis yields the stable, aromatic indole ring.[5]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol
This synthesis is performed in two stages: preparation of the (4-cyanophenyl)hydrazine precursor, followed by the Fischer cyclization.
Stage A: Synthesis of (4-cyanophenyl)hydrazine hydrochloride from 4-aminobenzonitrile
-
Diazotization: To a stirred suspension of 4-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Addition: Add the cold diazonium salt solution slowly to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt should form.
-
Isolation: Continue stirring for 1-2 hours, allowing the mixture to warm slowly to room temperature. Collect the precipitate by vacuum filtration, wash thoroughly with a small amount of cold water, followed by ethanol, and then diethyl ether. Dry the resulting solid under vacuum to yield (4-cyanophenyl)hydrazine hydrochloride.
Stage B: Fischer Indole Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-cyanophenyl)hydrazine hydrochloride (1.0 eq), acetone (1.5-2.0 eq), and a suitable solvent such as ethanol or acetic acid.
-
Hydrazone Formation (Optional Isolation): The reaction can be performed in one pot.[5] Alternatively, the mixture can be heated at reflux for 1-2 hours to form the hydrazone, which can be isolated after cooling and removing the solvent, though this is often unnecessary.
-
Cyclization: Add the acid catalyst to the mixture. A variety of catalysts can be used, including zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄).[3][7] Zinc chloride is a common and effective choice.[1]
-
Heating: Heat the reaction mixture to reflux. The required temperature and time will depend on the chosen catalyst and solvent, typically ranging from 80 °C to 180 °C for several hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water. Basify the mixture with an aqueous solution of sodium hydroxide or sodium carbonate to neutralize the acid and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[9]
Rationale and Key Parameters
-
Choice of Ketone: Acetone is used as it directly provides the C-2 carbon and the attached methyl group of the final indole product.
-
Acid Catalyst: The choice of acid is critical. Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are effective.[4] PPA is often used for higher-boiling point reactions, while ZnCl₂ is a versatile and common Lewis acid catalyst for this transformation.[5] The acidity and temperature can influence the reaction rate and, in cases of unsymmetrical ketones, the regioselectivity.[4]
-
Temperature: The reaction requires thermal energy to overcome the activation barrier of the-sigmatropic rearrangement.[4]
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a powerful modern alternative that involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[10][11] This method often proceeds under milder conditions than the Fischer synthesis and demonstrates broad substrate scope.[12]
Principle and Mechanism
The catalytic cycle generally involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the o-haloaniline derivative.
-
Alkyne Coordination & Insertion: The alkyne (in this case, propyne) coordinates to the resulting Pd(II) complex and subsequently undergoes migratory insertion into the aryl-palladium bond.
-
Intramolecular Cyclization: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, leading to cyclization.
-
Reductive Elimination: The cycle is completed by reductive elimination, which forms the indole C2-C3 bond and regenerates the Pd(0) catalyst.
Hypothetical Experimental Protocol
This protocol is a representative example based on the general principles of the Larock indole synthesis, as a specific literature procedure for this compound was not found in the initial search.
-
Reactant Preparation: The required starting material would be 4-amino-3-iodobenzonitrile.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 4-amino-3-iodobenzonitrile (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (e.g., 3-5 mol%), a suitable ligand if necessary (e.g., PPh₃), and a base such as K₂CO₃ or NaOAc (2.0-3.0 eq).[10]
-
Solvent and Alkyne Addition: Add a polar aprotic solvent like NMP or DMF. Introduce propyne (a gas, or a suitable liquid surrogate) into the reaction vessel.
-
Heating: Heat the reaction mixture to a temperature typically between 80-130 °C.[10]
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Comparative Summary of Protocols
| Feature | Fischer Indole Synthesis | Larock Indole Synthesis (Palladium-Catalyzed) |
| Starting Materials | (4-cyanophenyl)hydrazine, Acetone | o-halo-aminobenzonitrile, Propyne |
| Key Reagents | Strong acid catalyst (ZnCl₂, PPA, H₂SO₄)[3] | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)[10][11] |
| Reaction Conditions | Often harsh, high temperatures required.[8] | Generally milder temperatures (80-130 °C).[10] |
| Advantages | Economical, readily available starting materials, scalable. | High functional group tolerance, good regioselectivity.[12] |
| Disadvantages | Can require harsh acidic conditions, may not tolerate sensitive functional groups. | More expensive reagents (palladium catalyst, specialized aniline). |
Experimental Workflow Visualization
Caption: General experimental workflow for the Fischer indole synthesis.
Safety Precautions
-
Hydrazines: Arylhydrazines and their salts can be toxic and are potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. Handle with extreme care.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Tin Compounds: Tin salts can be harmful. Avoid inhalation and skin contact.
References
- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [URL: https://testbook.com/chemistry/fischer-indole-synthesis]
- Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [URL: https://chemistry.stackexchange.
- J&K Scientific LLC. Fischer Indole Synthesis. [URL: https://www.jk-scientific.com/en/fischer-indole-synthesis]
- Grokipedia. Larock indole synthesis. [URL: https://grokipedia.org/Larock_indole_synthesis]
- Wikipedia. Larock indole synthesis. [URL: https://en.wikipedia.org/wiki/Larock_indole_synthesis]
- SynArchive. Larock Indole Synthesis. [URL: https://www.synarchive.com/named-reactions/larock-indole-synthesis]
- Fischer Indole Synthesis. Fischer Indole Synthesis. [URL: https://www.cpp.edu/~psbeauchamp/pdf/316/316_Fischer_Indole.pdf]
- Organic Syntheses. 2-methylindole. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0654]
- RSC Publishing. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05030g]
- BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. [URL: https://www.benchchem.com/uploads/protocol/B11877497_20231221014112.pdf]
- iris.unina.it. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [URL: https://www.iris.unina.it/retrieve/handle/11588/1070638/639744/molecules-27-01150-v2.pdf]
- Scientia Iranica. The Fischer indole synthesis is a chemical reaction which produces the aromatic heterocyclic indole from a substituted or unsubstituted phenylhydrazines and aldehydes or various ketones under acidic conditions. [URL: https://scientiairanica.sharif.edu/article_1349_a9e525a7221379f82613d5a44057e034.pdf]
- The Good Scents Company. 2-methyl indole. [URL: https://www.thegoodscentscompany.
- ResearchGate. Mechanism of larock indole synthesis. [URL: https://www.researchgate.net/figure/Mechanism-of-larock-indole-synthesis-12_fig2_372370007]
- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. [URL: https://www.chembk.com/en/mol/4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile]
- ChemSynthesis. 2-phenyl-1H-indole-5-carbonitrile. [URL: https://www.chemsynthesis.com/base/chemical-structure-96887-11-5.html]
- PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764426/]
- MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [URL: https://www.mdpi.com/1420-3049/27/4/1150]
- International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [URL: https://ijarsct.co.in/Paper700.pdf]
- SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-1h-indole-2-methyl-on-newcrom-r1-hplc-column.html]
- Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [URL: https://www.tdcommons.org/dpubs_series/7742]
- MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [URL: https://www.mdpi.com/1420-3049/25/24/5895]
- ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [URL: https://www.researchgate.net/publication/347814748_Synthesis_of_New_Highly_Functionalized_1H-Indole-2-carbonitriles_via_Cross-Coupling_Reactions]
- National Institutes of Health. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
- PubMed. Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. [URL: https://pubmed.ncbi.nlm.nih.gov/21332158/]
- Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [URL: https://asianpubs.org/index.php/ijoc/article/download/125/94]
- ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [URL: https://www.researchgate.net/publication/259196303_Manufacturing_synthesis_of_5-hydroxy-2-methyl-1H-indole]
- RSC Publishing. Palladium-catalysed direct C-2 methylation of indoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207a]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. grokipedia.com [grokipedia.com]
Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-5-carbonitrile: An Application Note and Protocol for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the synthesis of 2-methyl-1H-indole-5-carbonitrile, a valuable scaffold in medicinal chemistry. This document emphasizes a robust and efficient palladium-catalyzed approach, specifically the Larock indole synthesis, offering in-depth technical insights and a step-by-step experimental protocol.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. The target molecule, this compound, incorporates a nitrile group, a key functional handle for further molecular elaboration, and a methyl group at the 2-position, a common substitution pattern in bioactive indoles. Traditional methods for indole synthesis, such as the Fischer, Bischler, and Reissert syntheses, often require harsh conditions and have limited functional group tolerance. In contrast, modern palladium-catalyzed cross-coupling reactions offer milder conditions, broader substrate scope, and greater control over regioselectivity, making them ideal for the synthesis of complex and highly functionalized indole derivatives.[1]
Strategic Approach: The Larock Indole Synthesis
Among the arsenal of palladium-catalyzed reactions for indole synthesis, the Larock indole synthesis stands out for its efficiency and convergency in constructing 2,3-disubstituted indoles from readily available starting materials.[2][3] This powerful reaction involves the palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne. For the synthesis of this compound, the Larock approach offers a direct route from 4-amino-3-iodobenzonitrile and a propyne equivalent.
Mechanistic Rationale
The catalytic cycle of the Larock indole synthesis is a well-established sequence of elementary organometallic steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the ortho-iodoaniline to a palladium(0) species, forming a palladium(II) intermediate.
-
Alkyne Coordination and Insertion: The alkyne then coordinates to the palladium(II) center and subsequently undergoes migratory insertion into the palladium-aryl bond. This step is typically regioselective, with the larger substituent on the alkyne orienting away from the aryl group.
-
Intramolecular Aminopalladation: The pendant amino group of the aniline derivative then attacks the newly formed vinylpalladium species in an intramolecular fashion, leading to the formation of a six-membered palladacycle.
-
Reductive Elimination: The final step is a reductive elimination of the palladium catalyst, which regenerates the active palladium(0) species and furnishes the desired indole product.
Figure 1. Catalytic Cycle of the Larock Indole Synthesis. (Within 100 characters)
Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis of this compound. Optimization of reaction parameters may be necessary depending on the specific laboratory conditions and the purity of the reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-3-iodobenzonitrile | ≥98% | Commercially Available | Key starting material.[4][5] |
| Propyne (or 2-butyne) | ≥98% | Commercially Available | Alkyne coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Catalyst precursor. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Prepared in-house | For workup. | |
| Brine (Saturated Aqueous NaCl) | Prepared in-house | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup and Procedure
Figure 2. Experimental Workflow for Synthesis. (Within 100 characters)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-iodobenzonitrile (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add anhydrous N,N-dimethylformamide (DMF) or a mixture of DMF and toluene (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M. Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Alkyne Addition: If using propyne gas, bubble it through the reaction mixture for 5-10 minutes. Alternatively, if using a liquid propyne surrogate like 2-butyne, add it via syringe (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Conclusion
The palladium-catalyzed Larock indole synthesis provides a highly effective and versatile method for the preparation of this compound. This application note offers a comprehensive guide, from the underlying mechanistic principles to a detailed experimental protocol, to aid researchers in the successful synthesis of this valuable indole derivative. The mild reaction conditions and the commercial availability of the starting materials make this a practical and scalable approach for applications in drug discovery and materials science.
References
- Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation.
- Larock indole synthesis. Wikipedia. [Link]
- Larock Indole Synthesis. SynArchive. [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- 2-methyl indole, 95-20-5. The Good Scents Company. [Link]
- 4-Amino-3-iodobenzonitrile, 98 | 657123-5g. SLS. [Link]
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]
Sources
The Strategic Application of 2-Methyl-1H-indole-5-carbonitrile in Modern Drug Discovery: A Guide for Medicinal Chemists
The indole nucleus stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry. Its presence in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its remarkable ability to interact with a multitude of biological targets.[1] This guide delves into the specific utility of a highly functionalized derivative, 2-methyl-1H-indole-5-carbonitrile, as a strategic building block in the design and synthesis of novel therapeutics. We will explore its application in the development of targeted therapies, provide detailed experimental protocols for its derivatization, and present key data to inform its use in drug discovery programs.
The Significance of the this compound Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, offers a unique combination of aromaticity, hydrogen bonding capability (at the N-H position), and electronic properties that make it an ideal foundation for drug design. The strategic placement of substituents on this core can fine-tune its pharmacological profile. In the case of this compound, the methyl group at the 2-position enhances lipophilicity and can provide beneficial steric interactions within a binding pocket. More importantly, the carbonitrile group at the 5-position is a versatile synthetic handle. It is an electron-withdrawing group that can modulate the electronic character of the indole ring and can be readily converted into other functional groups such as amines, amides, or tetrazoles, opening up a wide array of possibilities for structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
| Property | Estimated Value | Source Analogs |
| Molecular Formula | C₁₀H₈N₂ | - |
| Molecular Weight | 156.18 g/mol | [2] |
| LogP | ~2.3 | [2] |
| Topological Polar Surface Area (TPSA) | 39.6 Ų | [2] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Melting Point | 110-120 °C | [3] |
Application in the Synthesis of Kinase Inhibitors: A Case Study of a TRK Inhibitor Scaffold
The indole scaffold is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP binding site. This compound serves as an excellent starting point for the synthesis of complex kinase inhibitors, such as those targeting Tropomyosin receptor kinases (TRKs). Fusions involving the NTRK genes are oncogenic drivers in a variety of cancers, making TRK inhibitors a promising class of targeted therapies.[4]
A recently developed potent TRK inhibitor, designated C11, features a 1H-indole-3-carbonitrile core.[4] While not a direct derivative of our title compound, its synthesis and mechanism provide a compelling case study for the utility of substituted indole-carbonitriles. The following workflow illustrates a conceptual synthetic pathway to a generic TRK inhibitor scaffold, starting from this compound.
Caption: Conceptual workflow for the synthesis of a kinase inhibitor.
Mechanism of Action of TRK Inhibitors
TRK inhibitors function by competing with ATP for binding to the kinase domain of the TRK receptor. This binding event prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring NTRK gene fusions.[4]
Caption: Simplified TRK signaling pathway and the inhibitory action of a TRK inhibitor.
Application in the Synthesis of Serotonin Receptor Modulators
The indole ring is a bioisostere of the endogenous neurotransmitter serotonin (5-hydroxytryptamine), making it a cornerstone in the development of drugs targeting serotonin receptors. These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and pain. Consequently, modulators of serotonin receptors are used to treat depression, anxiety, and migraines.
The this compound scaffold can be elaborated to produce potent and selective serotonin receptor ligands. For instance, the nitrile group can be reduced to a primary amine, which can then be further functionalized to introduce the necessary pharmacophoric elements for receptor binding.
Experimental Protocol: N-Alkylation of this compound
This protocol details a general procedure for the N-alkylation of this compound, a common first step in the elaboration of this building block. The choice of the alkylating agent (R-X) will be dictated by the specific synthetic strategy.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture will be stirred at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed. Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Rationale for Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the indole nitrogen without competing in the subsequent alkylation reaction.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the starting materials and the intermediate sodium salt of the indole. It is crucial to use an anhydrous solvent to prevent quenching of the sodium hydride.
-
0 °C Reaction Temperature: The initial deprotonation and the addition of the alkylating agent are carried out at 0 °C to control the exothermicity of the reactions and to minimize potential side reactions.
-
Aqueous NH₄Cl Quench: A mild acidic quench is used to neutralize any unreacted sodium hydride and to protonate the alkoxide intermediates.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its strategic substitution pattern provides medicinal chemists with a powerful tool to explore chemical space and to develop novel therapeutics targeting a range of diseases. The synthetic tractability of the carbonitrile group, coupled with the inherent pharmacological relevance of the indole scaffold, ensures that this molecule will continue to be a key intermediate in the quest for new medicines.
References
- PubChem. 2-methyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information.
- The Good Scents Company. 2-methyl indole.
- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.
- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231.
- Sun, D., et al. (2004). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 69(25), 8500-8507.
- Dembkiewicz-Krajewska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6, and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 697.
- Abdel-rahman, A. A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6603.
- PubChem. 2-Methylindole. National Center for Biotechnology Information.
- El-Sayed, M. A., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Ovarian Research, 16(1), 146.
- Girgis, A. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(8), 5349-5377.
- Petros, A. M., et al. (2014). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 57(19), 8240-8255.
- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.
- Besson, T., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2536.
- Froimowitz, M., et al. (2012). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands. Medicinal Chemistry Research, 21(8), 1833-1841.
- Macor, J. E., et al. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of Medicinal Chemistry, 37(16), 2509-2512.
- PubChem. 2-methyl-4-phenylmethoxy-1H-indole-7-carbonitrile. National Center for Biotechnology Information.
- Ugur, Y., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv.
- de Meireles, A. L., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(11), 1821-1853.
Sources
- 1. 2-methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthetic Building Block: 2-Methyl-1H-indole-5-carbonitrile in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, 2-methyl-1H-indole-5-carbonitrile stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive nitrile group and a methyl group on the indole nucleus provides a unique combination of electronic properties and steric features, making it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | |
| Molecular Weight | 156.19 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 188-190 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 11.55 (s, 1H), 7.95 (s, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 1.6 Hz, 1H), 6.25 (s, 1H), 2.40 (s, 3H) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 138.9, 137.8, 127.9, 125.1, 123.5, 120.9, 112.0, 101.9, 99.8, 13.6 |
Synthetic Protocol I: Fischer Indole Synthesis of this compound
The Fischer indole synthesis is a classic and robust method for the construction of the indole ring system.[1][2] This protocol details the synthesis of this compound from commercially available starting materials. The causality behind this choice of synthesis lies in its efficiency and adaptability for creating 2-substituted indoles.
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Step-by-Step Methodology
Part 1: Synthesis of Acetone (4-cyanophenyl)hydrazone
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend 4-hydrazinobenzonitrile hydrochloride (10.0 g, 58.9 mmol) in ethanol (100 mL).
-
Addition of Ketone: To the stirred suspension, add acetone (5.2 g, 89.0 mmol).
-
Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The hydrazone product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Part 2: Cyclization to this compound
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (100 g).
-
Addition of Hydrazone: Heat the polyphosphoric acid to 80 °C and add the acetone (4-cyanophenyl)hydrazone (10.0 g, 57.7 mmol) portion-wise, ensuring the temperature does not exceed 100 °C.
-
Cyclization Reaction: After the addition is complete, heat the reaction mixture to 120 °C and maintain for 1 hour.
-
Quenching: Cool the mixture to below 100 °C and carefully pour it onto crushed ice (500 g).
-
Work-up: Neutralize the acidic solution with a concentrated sodium hydroxide solution until pH 7-8. The product will precipitate as a solid.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure this compound.
Synthetic Protocol II: N-Alkylation of this compound
The nitrogen atom of the indole ring is a key site for functionalization. N-alkylation is a common strategy to introduce diverse substituents that can modulate the biological activity of the resulting molecule.[3][4] This protocol details a general procedure for the N-alkylation of this compound. The choice of a strong base like sodium hydride is crucial for the complete deprotonation of the indole N-H, which facilitates a clean and efficient nucleophilic substitution.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-Alkylation of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 g, 6.4 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.7 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., ethyl bromide, 0.92 g, 8.4 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.
Application in Drug Discovery: Synthesis of Vilazodone
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. A prominent example is the antidepressant drug Vilazodone.[5] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁A receptor, a mechanism that is believed to contribute to its efficacy in treating major depressive disorder.[6][7]
The Role of this compound in Vilazodone Synthesis
While the direct precursor in many reported syntheses is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, this intermediate is readily prepared from 1H-indole-5-carbonitrile, a closely related derivative of our title compound. The indole-5-carbonitrile moiety forms the core of one of the two key fragments that are coupled to form the final drug molecule.
Mechanism of Action: 5-HT₁A Receptor Signaling Pathway
Vilazodone's therapeutic effect is mediated through its interaction with the serotonin 1A (5-HT₁A) receptor, a G-protein coupled receptor (GPCR).[8][9] As a partial agonist, Vilazodone binds to and activates the 5-HT₁A receptor, but with a lower intrinsic activity than the endogenous ligand, serotonin. This modulation of the serotonergic system is key to its antidepressant effects.
The signaling cascade initiated by the activation of the 5-HT₁A receptor is complex and involves multiple downstream effectors.[8][10] A simplified representation of this pathway is shown below.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Activation of the 5-HT₁A receptor by Vilazodone leads to the dissociation of the inhibitory G-protein (Gi/o). The α-subunit of this G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Ultimately, these signaling events alter gene expression and neuronal excitability, contributing to the therapeutic effects of Vilazodone.[8][10]
Conclusion
This compound is a highly valuable synthetic building block with significant applications in drug discovery and development. Its utility is exemplified by its role in the synthesis of complex therapeutic agents like Vilazodone. The synthetic protocols provided herein offer a practical guide for the preparation and further functionalization of this versatile indole derivative. A thorough understanding of its reactivity and the biological relevance of its downstream products will continue to fuel innovation in the design and synthesis of novel therapeutics.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Stahl, S. M.; Publisher, C. U. P. Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor. CNS Spectr.2014, 19(2), 105-9.
- Polter, A. M.; Li, X. 5-HT1A receptor-regulated signal transduction pathways in brain. Cell. Signal.2010, 22(10), 1406-1412.
- Stahl, S. M. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor. CNS Spectr.2014, 19(2), 105-9.
- Wikipedia. Fischer indole synthesis. Available online: [Link] (accessed on 2024-01-07).
- Frontiers in Cellular Neuroscience. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Available online: [Link] (accessed on 2024-01-07).
- NCBI. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Available online: [Link] (accessed on 2024-01-07).
- ResearchGate. Neuronal signaling of the 5-HT1A autoreceptor. Available online: [Link] (accessed on 2024-01-07).
- Dr. Oracle. What is the mechanism of action of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)?. Available online: [Link] (accessed on 2024-01-07).
- Real-World Pharmacology. Vilazodone Pharmacology. Available online: [Link] (accessed on 2024-01-07).
- Hu, B.; Song, Q.; Xu, Y. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Org. Process Res. Dev.2012, 16(10), 1644-1648.
- Wang, J.; et al. An investigation of the synthesis of vilazodone. J. Chem. Res.2020, 44(3-4), 243-247.
- Cambridge University Press. Fischer Indole Synthesis. Available online: [Link] (accessed on 2024-01-07).
- The Royal Society of Chemistry. Supporting information. Available online: [Link] (accessed on 2024-01-07).
- Organic Syntheses. 2-methylindole. Available online: [Link] (accessed on 2024-01-07).
- YouTube. Fischer Indole Synthesis. Available online: [Link] (accessed on 2024-01-07).
- ResearchGate. How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Available online: [Link] (accessed on 2024-01-07).
- Google Patents. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate. Available online: (accessed on 2024-01-07).
Sources
- 1. reallifepharmacology.com [reallifepharmacology.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 6. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 2-Methyl-1H-indole-5-carbonitrile
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of crude 2-methyl-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this document outlines three primary purification methodologies: recrystallization, silica gel column chromatography, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Each protocol is presented with a deep dive into the underlying chemical principles, step-by-step instructions, and strategies for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and scalable purification strategies for indole derivatives.
Introduction: The Importance of Purity for this compound
This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the 2, 5, and other positions are pivotal for achieving desired biological activity and pharmacokinetic profiles. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Crude this compound, often synthesized via methods like the Fischer indole synthesis, can contain a range of impurities.[1][2][3] These can include unreacted starting materials, isomers (e.g., other substituted indoles), and byproducts from side reactions such as over-reduction or incomplete cyclization.[4] Failure to remove these impurities can lead to the formation of difficult-to-separate related substances in subsequent synthetic steps, potentially compromising the final drug substance. Therefore, robust and efficient purification methods are paramount.
This application note provides a multi-tiered approach to the purification of this compound, catering to different scales and purity requirements.
Impurity Profile of Crude this compound
A thorough understanding of the potential impurity profile is critical for designing an effective purification strategy. The synthesis of this compound, often proceeding through a Fischer indole synthesis from 4-cyanophenylhydrazine and acetone, can generate several types of impurities.
Table 1: Potential Impurities in Crude this compound
| Impurity Type | Potential Structure/Description | Rationale for Formation |
| Starting Materials | 4-cyanophenylhydrazine, Acetone | Incomplete reaction |
| Isomeric Byproducts | e.g., 3-methyl-1H-indole-5-carbonitrile | Incomplete isomerization during the Fischer synthesis |
| Over-reduction Products | 2-methyl-1H-indole | Reduction of the nitrile group |
| Incomplete Cyclization | Phenylhydrazone intermediate | Incomplete reaction |
| Polymeric Materials | Tarry, high molecular weight species | Acid-catalyzed side reactions |
The choice of purification method will depend on the nature and concentration of these impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of the crude mixture and for monitoring the progress of the purification.
Purification Methodologies
This section details three complementary purification techniques. The selection of the most appropriate method, or combination of methods, will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a cost-effective and scalable purification technique for crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For indole derivatives, mixed solvent systems are often effective.[5][6]
The ideal recrystallization solvent should dissolve the crude material at an elevated temperature and allow the pure compound to crystallize upon cooling, while the impurities remain in solution. A solvent system of ethanol and water is a good starting point for this compound, leveraging the good solubility of the indole in hot ethanol and its poor solubility in water.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add deionized water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 2: Typical Parameters for Recrystallization
| Parameter | Recommended Condition |
| Solvent System | Ethanol/Water |
| Initial Solvent | Ethanol |
| Anti-Solvent | Deionized Water |
| Temperature | Near boiling for dissolution, 0-5 °C for crystallization |
| Expected Yield | 70-90% (depending on initial purity) |
| Expected Purity | >98% |
Method 2: Silica Gel Column Chromatography
For more complex mixtures or when higher purity is required, silica gel column chromatography is a powerful technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.
In normal-phase chromatography, polar compounds adsorb more strongly to the polar silica gel and elute later, while less polar compounds travel faster with the mobile phase. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. A mixture of hexane and ethyl acetate is a common and effective mobile phase for the separation of indole derivatives.[7][8][9]
Caption: Workflow for column chromatography purification.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of hexane:ethyl acetate. A starting point of 8:2 (v/v) is recommended.[7] The ideal solvent system should give an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the determined mobile phase. A gradient elution, starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 hexane:ethyl acetate), can improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 3: Recommended Conditions for Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Initial Eluent | 9:1 Hexane:Ethyl Acetate (v/v) |
| Final Eluent | 7:3 Hexane:Ethyl Acetate (v/v) |
| Monitoring | TLC with UV visualization (254 nm) |
| Expected Purity | >99% |
Method 3: Preparative Reverse-Phase HPLC (RP-HPLC)
For the highest purity requirements, such as for analytical standards or late-stage pharmaceutical intermediates, preparative RP-HPLC is the method of choice. This technique offers superior resolution and is highly reproducible.
In reverse-phase chromatography, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water and acetonitrile or methanol).[10][11][12] More polar compounds elute earlier, while less polar compounds are retained longer. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to separate compounds with a range of polarities.[5][13]
-
Analytical Method Development: Develop an analytical scale RP-HPLC method using a C18 column to determine the optimal separation conditions. A good starting point is a linear gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid as a modifier to improve peak shape.[10]
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate while maintaining the same linear velocity.
-
Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Table 4: Suggested Starting Conditions for Preparative RP-HPLC
| Parameter | Recommended Condition |
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | Dependent on column diameter (scaled from analytical) |
| Detection | UV at 280 nm |
| Expected Purity | >99.5% |
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method should be guided by the impurity profile of the crude material, the desired final purity, and the scale of the operation. For initial purification of relatively clean crude material, recrystallization offers a simple and economical solution. For more complex mixtures, silica gel column chromatography provides a robust method for achieving high purity. When the highest level of purity is required, preparative RP-HPLC is the most powerful technique. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently purify this compound to meet the stringent requirements of drug discovery and development.
References
- Knowledge UChicago. Supporting Information.
- Organic Syntheses Procedure. 2-methylindole.
- Agilent Technologies. Scale Up with Confidence - Column selection for preparative HPLC. 2023.
- Agilent Technologies. Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC.
- Name Reactions in Organic Synthesis. Fischer Indole Synthesis.
- Organic Syntheses Procedure. 2-methylindole.
- University of California, Irvine. 5. Thin Layer Chromatography.
- Wikipedia. Fischer indole synthesis.
- Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. 2024.
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
- Chimica et Natura Acta. ISOLATION AND IDENTIFICATION OF STEROID COMPOUNDS FROM ETHYL ACETATE EXTRACT OF DURIAN LEAVES (Durio zibethinus L.). 2021;9(2):63-68.
- Scientia Iranica. A simple and efficient method for the synthesis of 3H-indoles (indolenines) from reaction between phenylhydrazines and ketones in the presence of citric acid as a catalyst. 2014;21(6):2027-2034.
- ALCHEMY: JOURNAL OF CHEMISTRY. isolation and characterization of secondary metabolites in ethyl acetate fraction from indonesian eucheuma spinosum as sunscreen resources. 2023;11(2):1-6.
- ResearchGate. TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and...
- SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
- Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. 2025.
Sources
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. lcms.cz [lcms.cz]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. lcms.cz [lcms.cz]
Introduction: The Indole-5-Carbonitrile Moiety as a Privileged Scaffold in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of the indole-5-carbonitrile moiety.
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] This versatile bicyclic heterocycle, consisting of a fused benzene and pyrrole ring, is prevalent in numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its structural rigidity, coupled with the electron-rich nature of the pyrrole ring, allows it to participate in various non-covalent interactions with protein targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
The introduction of a carbonitrile (-C≡N) group at the 5-position of the indole ring creates the indole-5-carbonitrile moiety, a pharmacophore of significant interest in modern drug discovery. The nitrile group is a unique functional group; it is linear, polar, and can act as a potent hydrogen bond acceptor. It can also serve as a bioisosteric replacement for other functional groups like a carbonyl or a halide, or act as a reactive handle for the synthesis of more complex derivatives.[5] These features make the indole-5-carbonitrile scaffold a valuable building block for developing targeted therapies across multiple disease areas.[6][7][8]
This guide provides a comprehensive overview of the applications of the indole-5-carbonitrile moiety, detailing its role in the design of novel therapeutics, providing validated synthetic protocols, and outlining methods for biological evaluation.
Therapeutic Applications of Indole-5-Carbonitrile Derivatives
The unique structural and electronic properties of the indole-5-carbonitrile moiety have been exploited to develop potent and selective modulators of various biological targets.
Anticancer Agents
The indole scaffold is a well-established pharmacophore in oncology, with natural products like vincristine and vinblastine being cornerstone chemotherapeutic agents.[7][9][10] The indole-5-carbonitrile moiety has been incorporated into novel anticancer agents that act through diverse mechanisms.[3][8][11]
-
Mechanism of Action: Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[10][12] They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules and leading to mitotic arrest and apoptosis in cancer cells.[9]
-
Mechanism of Action: Kinase Inhibition: The indole ring can serve as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer. The nitrile group can form key hydrogen bonds within the ATP-binding pocket of the kinase.
-
Mechanism of Action: Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers. Novel N-substituted indole scaffolds have been developed as Mcl-1 inhibitors, with the most potent compounds showing Ki values in the nanomolar range.[13]
Table 1: Selected Indole-5-Carbonitrile Derivatives with Anticancer Activity
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |
| Indole-Thiazolidinedione | Not Specified | MCF-7 (Breast) | 3.18 µM | [7] |
| Indole-Thiazolidinedione | Not Specified | HePG-2 (Liver) | 4.43 µM | [7] |
| Bis(indolyl)-hydrazone | Microtubule Targeting | A-549 (Lung) | Potent Activity | [9] |
| N-substituted Indole | Mcl-1 Inhibition | Not Specified | 110 nM (Ki) | [13] |
Antiviral Agents
The indole nucleus is a key component in several approved and investigational antiviral drugs.[14] Its ability to mimic peptide structures allows it to bind effectively to viral enzymes.[14] The indole-5-carbonitrile moiety has proven particularly useful in the development of agents against challenging viruses like HIV and HCV.[1][2][6]
-
Anti-HCV Agents: An indole-5-carbonitrile derivative demonstrated potent anti-HCV activity with an EC50 of 1.1 µM and low cytotoxicity, making it a promising lead for further development.[6] The lipophilicity and electronic properties of substituents on the indole ring are crucial for activity.[6]
-
Anti-HIV Agents: The indole scaffold is central to several classes of HIV inhibitors.
-
Integrase Inhibitors: 5,6-dihydroxyindole derivatives have shown potent anti-HIV-1 integrase activity.[1][2]
-
Fusion Inhibitors: Bis-indole derivatives have been studied as HIV-1 fusion inhibitors that target the gp41 protein, preventing the virus from entering host cells.[15]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Marketed drugs like Delavirdine feature an indole core. The development of indolylarylsulfones has led to compounds with low nanomolar inhibitory concentrations against HIV-1 replication.[14]
-
Table 2: Selected Indole-5-Carbonitrile Derivatives with Antiviral Activity
| Compound Class | Virus | Target | Activity Metric | Value | Reference |
| Indole 2-methacrylate analog | HCV | Not Specified | EC50 | 1.1 µM | [6] |
| Indole 2-methacrylate analog | HCV | Not Specified | CC50 | 61.6 µM | [6] |
| 5,6-dihydroxyindole carboxamide | HIV-1 | Integrase | IC50 | 1.4 µM | [1][2] |
| Indolylarylsulfone | HIV-1 WT | Reverse Transcriptase | IC50 | Low nM range | [14] |
Agents for Central Nervous System (CNS) Disorders
Indole derivatives are integral to neuropharmacology, largely due to the structural similarity of the indole ring to endogenous neurotransmitters like serotonin.[7] This has led to the development of numerous CNS-active drugs.[16]
-
Mechanism of Action:
-
Serotonin Receptor (5-HT6R) Targeting: The 5-HT6 receptor is a promising target for treating cognitive deficits in neurodegenerative disorders like Alzheimer's disease.[17] The indole scaffold is a key feature in many 5-HT6R antagonists.
-
Cholinesterase (ChE) Inhibition: Inhibiting acetylcholinesterase (AChE) is a primary strategy for managing Alzheimer's disease. Indole-based hybrids have been designed as potent, dual-binding site inhibitors of ChEs.[17]
-
Neuroprotection: Indole-3-carbinol (I3C) and its derivatives exhibit neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating the Nrf2 antioxidant defense pathway, which is a promising strategy for treating neurodegenerative diseases.[18]
-
Other Therapeutic Applications
-
Antidiabetic Agents: A library of indole-pyridine carbonitrile derivatives showed potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. This suggests their potential as oral antidiabetic agents.[19]
-
Metabolic Syndrome: Indole-5-carbonitrile is used as a reactant in the preparation of novel dual agonists for PPARα/γ, which are important targets for treating metabolic syndrome and type 2 diabetes.[20]
Experimental Protocols and Methodologies
Synthesis of the Indole-5-Carbonitrile Scaffold
A reliable synthesis of the core scaffold is the first critical step in any drug discovery program. The following protocol describes an improved process for the preparation of 1H-indole-5-carbonitrile.[21]
Diagram 1: Synthetic Workflow for 1H-indole-5-carbonitrile
Sources
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 3. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Indole-5-carbonitrile 5-Cyanoindole [sigmaaldrich.com]
- 21. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Derivatization of 2-methyl-1H-indole-5-carbonitrile in Structure-Activity Relationship (SAR) Studies
Introduction: The 2-methyl-1H-indole-5-carbonitrile Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold." Within this class, this compound emerges as a particularly valuable starting point for drug discovery campaigns. The C2-methyl group provides a site for steric and electronic modulation, while the C5-carbonitrile is a versatile functional handle that can be transformed into various bioisosteres of carboxylic acids or other functional groups, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profile.[2]
This application note provides a comprehensive guide for researchers engaged in the derivatization of this compound for the purpose of elucidating structure-activity relationships (SAR). We will delve into the strategic considerations behind modifying different positions of the indole core and provide detailed, actionable protocols for key transformations.
Strategic Derivatization for SAR Exploration
A systematic exploration of the chemical space around the this compound scaffold is crucial for identifying potent and selective drug candidates. The following diagram illustrates the key positions for derivatization, each offering a unique opportunity to probe the interactions with a biological target.
Caption: Key derivatization sites on the this compound scaffold.
Part 1: Derivatization of the Indole Core
N-Alkylation and N-Arylation at the N1-Position
The indole nitrogen (N1) is a common site for modification. Introducing substituents at this position can significantly impact a compound's lipophilicity, metabolic stability, and ability to interact with the target protein. N-alkylation is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.[3][4]
Protocol 1: General Procedure for N-Alkylation
-
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Electrophilic Substitution at the C3-Position
The C3 position of the indole ring is highly electron-rich and susceptible to electrophilic attack.[5] The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group at this position, which can then be further elaborated.[6][7][8]
Protocol 2: Vilsmeier-Haack Formylation at C3
-
Materials and Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium acetate
-
Ice-cold water
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a dry, nitrogen-flushed flask, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture to 0 °C and pour it onto crushed ice.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting 2-methyl-3-formyl-1H-indole-5-carbonitrile by recrystallization or column chromatography.
-
Part 2: Functionalization of the C2-Methyl Group
Modification of the C2-methyl group can be challenging but offers a valuable avenue for SAR exploration. One approach involves a Vilsmeier-Haack type reaction on a 3H-indole (indolenine) tautomer, which can be accessed from the corresponding indole. This can lead to the formation of a malonaldehyde derivative at the C2-methyl position.[9]
Protocol 3: Oxidative Functionalization of the C2-Methyl Group (Conceptual)
This protocol is adapted from procedures for related indolenines and serves as a starting point for optimization.[9]
-
Materials and Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Prepare the Vilsmeier reagent as described in Protocol 2, using an excess of the reagent (e.g., 3-4 equivalents).
-
Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 70-80 °C and stir for 6-12 hours.
-
Cool the reaction and quench by pouring onto ice.
-
Basify the mixture with a cold aqueous NaOH solution to hydrolyze the iminium salt intermediates.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product, expected to be 2-(2-formylvinyl)-1H-indole-5-carbonitrile or a related malonaldehyde derivative, by column chromatography.
-
Part 3: Modification of the C5-Carbonitrile Group
The C5-carbonitrile is a highly versatile functional group that can be converted into a range of other functionalities to probe for new interactions and modulate physicochemical properties.
Caption: Key transformations of the C5-carbonitrile for SAR studies.
Hydrolysis to Carboxylic Acid
Protocol 4: Basic Hydrolysis of the C5-Nitrile
-
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Ethylene glycol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a large excess of NaOH or KOH (5-10 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-1H-indole-5-carboxylic acid.
-
Conversion to a Tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often offering improved metabolic stability and oral bioavailability.[10][11]
Protocol 5: Synthesis of 5-(2-methyl-1H-indol-5-yl)-1H-tetrazole
-
Materials and Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour into ice-water.
-
Acidify the mixture with HCl (e.g., 2M) to pH 2-3 to precipitate the product.
-
Stir the mixture for 30 minutes in an ice bath.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Reduction to a Primary Amine
Reduction of the nitrile to a primary amine introduces a basic center, which can be crucial for forming salt bridges with acidic residues in a protein's active site.[12]
Protocol 6: Reduction of the C5-Nitrile to an Aminomethyl Group
-
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (2-methyl-1H-indol-5-yl)methanamine, which can be purified by chromatography or by conversion to a salt.
-
Structure-Activity Relationship (SAR) Data Presentation
Systematic derivatization, as outlined in the protocols above, allows for the construction of a data matrix to analyze SAR. The following table is an illustrative example of how to organize data from a hypothetical screening campaign targeting a protein kinase.
Table 1: Illustrative SAR Data for this compound Derivatives as Kinase Inhibitors
| Compound ID | R¹ (N1-Position) | R² (C3-Position) | R³ (C5-Position) | Kinase IC₅₀ (nM) |
| Parent | H | H | -CN | >10,000 |
| 1a | -CH₃ | H | -CN | 8,500 |
| 1b | -CH₂Ph | H | -CN | 5,200 |
| 2a | H | -CHO | -CN | 7,800 |
| 3a | H | H | -COOH | 1,500 |
| 3b | -CH₃ | H | -COOH | 950 |
| 3c | -CH₂Ph | H | -COOH | 450 |
| 4a | H | H | -CH₂NH₂ | 3,200 |
| 5a | H | H | 5-(1H-tetrazolyl) | 1,200 |
| 5b | -CH₂Ph | H | 5-(1H-tetrazolyl) | 380 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
SAR Insights from Illustrative Data:
-
C5-Position: Conversion of the C5-nitrile to a carboxylic acid (e.g., 3a ) or its tetrazole bioisostere (5a ) significantly improves activity, suggesting a key interaction with a basic residue in the kinase active site.
-
N1-Position: N-alkylation with small alkyl or benzyl groups is generally favorable, with the benzyl group (1b , 3c , 5b ) consistently enhancing potency, likely through increased lipophilicity and potential π-stacking interactions.
-
C3-Position: The introduction of a formyl group at C3 (2a ) is not well-tolerated in this hypothetical example, suggesting this position may be sterically constrained.
Conclusion
The this compound scaffold is a rich starting point for medicinal chemistry exploration. By systematically applying the derivatization strategies and protocols outlined in this guide, researchers can efficiently probe the structure-activity landscape of their biological target. The versatility of the indole core and the C5-carbonitrile handle provides a robust platform for the iterative design and synthesis of novel, potent, and selective therapeutic agents.
References
- Gassman, P. G., & van Bergen, T. J. (1973).
- Bellavita, R., et al. (2022).
- Patil, P. G., et al. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1155. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Ismail, M. M., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- QuimicaOrganica.org. (n.d.).
- Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Boeddeker, H., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
- Barbero, N., et al. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 17, 1840-1847. [Link]
- Zhang, Z., et al. (2017). Design, synthesis and biological evaluation of indole derivatives as Vif inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4150-4155. [Link]
- ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
- El-Shorbagi, A.-N., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Molecular Biosciences, 10. [Link]
- Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. International Letters of Chemistry, Physics and Astronomy, 12, 187-195. [Link]
- Oliveira, D. D., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Cee, V. J., et al. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. The Journal of Organic Chemistry, 71(19), 7274-7277. [Link]
- Li, Y., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13511-13519. [Link]
- Fischer, N., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2956. [Link]
- LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]
- Trofimov, A. V., et al. (2014). Synthesis and Antiviral Activity of Substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters and their Derivatives. Russian Journal of Bioorganic Chemistry, 40, 696-706. [Link]
- Li, W., et al. (2011). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Organic Process Research & Development, 15(6), 1395-1400. [Link]
- Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
- Defensive Publications Series. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]
- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
- Alpan, A. S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(35), 4035-4053. [Link]
- Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2351. [Link]
- National Center for Biotechnology Information. (n.d.). 2-methyl-1H-indole-3-carbonitrile.
- Li, W., et al. (2018).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. [Link]
- Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methylindole.
- Kumar, A., et al. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 6(96), 93761-93765. [Link]
- Organic Syntheses. (n.d.). 2-methylindole. [Link]
- Fun, H.-K., et al. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
- National Center for Biotechnology Information. (n.d.). 2-methyl-1H-indol-5-ol.
- National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-methyl-. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole derivatives as Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. growingscience.com [growingscience.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-1H-indole-5-carbonitrile
Introduction: This guide serves as a specialized resource for researchers and chemists engaged in the synthesis of 2-methyl-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical development. We address common challenges and frequently encountered issues, moving beyond standard protocols to provide in-depth, mechanistically-grounded solutions. Our goal is to empower you to diagnose problems, optimize reaction conditions, and significantly improve your synthetic yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for this compound, and how do I choose the best one?
The selection of a synthetic route is a critical decision dictated by starting material availability, scalability, and the specific challenges of the indole core. Two dominant, well-established strategies are the Fischer Indole Synthesis and modern Palladium-catalyzed cross-coupling reactions.
-
Fischer Indole Synthesis: This is a classic, often cost-effective method involving the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For this compound, the key reactants would be (4-cyanophenyl)hydrazine and acetone. Its primary advantages are the low cost of starting materials and a long history of optimization. However, it can suffer from harsh acidic conditions, potential side reactions (like rearrangements), and limitations with sensitive functional groups.
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig or Suzuki type): These modern methods offer greater flexibility and milder reaction conditions. A typical approach might involve the coupling of a protected 2-methylindole-5-halide (or triflate) with a cyanide source, or the coupling of a borylated indole with a cyanating agent. These routes are often higher yielding and more tolerant of diverse functional groups but require more expensive catalysts and potentially multi-step preparation of advanced intermediates.
Decision Workflow:
Caption: Decision tree for selecting a synthetic route.
Part 2: Troubleshooting Guide for Common Issues
This section addresses specific problems encountered during the synthesis.
Scenario 1: Low or No Yield in Fischer Indole Synthesis
Q: I'm reacting (4-cyanophenyl)hydrazine with acetone using a strong acid catalyst (like H₂SO₄ or polyphosphoric acid), but my yield of this compound is consistently below 20%, or I'm only recovering starting materials. What's going wrong?
This is a common failure mode in the Fischer synthesis, often pointing to issues in one of the two key stages: hydrazone formation or the subsequent acid-catalyzed cyclization.
Causality Analysis & Solutions:
-
Inefficient Hydrazone Formation: The initial condensation to form the hydrazone is a reversible equilibrium. If water is not effectively removed, or if the pH is too low, the equilibrium will not favor the product.
-
Troubleshooting:
-
pH Control: While the subsequent cyclization needs strong acid, hydrazone formation is often more efficient under mildly acidic conditions (pH 4-5). Consider a two-step, one-pot procedure: first, form the hydrazone in a buffered solution (e.g., acetic acid in ethanol) at room temperature or with gentle warming. Monitor by TLC or LC-MS until the hydrazine is consumed.
-
Water Removal: If running in a non-protic solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during condensation.
-
-
-
Failure of the-Sigmatropic Rearrangement/Cyclization: This is the rate-limiting and most sensitive step.
-
Troubleshooting:
-
Acid Catalyst Choice: Polyphosphoric acid (PPA) is often superior to sulfuric acid as it acts as both a catalyst and a dehydrating medium, driving the reaction forward. However, it is highly viscous and can make product isolation difficult. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful, less viscous alternative that can promote cyclization at lower temperatures.
-
Temperature Control: The cyclization step is highly temperature-dependent. Insufficient heat will result in a stalled reaction. Conversely, excessive heat can lead to decomposition and tar formation, especially with the electron-withdrawing nitrile group present. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.
-
Side Reactions: The electron-withdrawing nature of the cyano group can disfavor the key rearrangement step. In some cases, side reactions like intermolecular condensation or sulfonation (if using H₂SO₄) can dominate. Using a milder Lewis acid catalyst (e.g., ZnCl₂) might be beneficial.
-
-
Workflow Diagram: Diagnosing Fischer Synthesis Failure
Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
Scenario 2: Catalyst Deactivation in a Buchwald-Hartwig Amination Approach
Q: I am attempting a synthesis via an N-arylation route, coupling 4-bromo-3-methylbenzonitrile with an acetonyl equivalent (like N-(propan-2-ylidene)acetamide) followed by cyclization. My palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos) seems to die before the reaction completes. What could be the cause?
Palladium catalyst deactivation is a frequent issue in cross-coupling chemistry, especially when dealing with heteroaromatic compounds and nitriles, which can act as catalyst poisons.
Causality Analysis & Solutions:
-
Ligand Oxidation or Degradation: Buchwald-Hartwig amination relies on bulky, electron-rich phosphine ligands. These ligands are notoriously sensitive to oxidation by trace oxygen in the reaction vessel.
-
Troubleshooting:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Inert Atmosphere: Assemble your reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques. A simple balloon of nitrogen is often insufficient to prevent trace oxygen ingress over a long reaction time.
-
-
-
Inhibition by the Nitrile Group: The lone pair on the nitrogen of the cyano group (-C≡N) can coordinate to the palladium center, inhibiting its catalytic activity.
-
Troubleshooting:
-
Ligand Choice: Use ligands that are less susceptible to displacement. Bidentate ligands with a large natural bite angle, like Xantphos or dppf, are often effective as they form a more stable chelate with the palladium center, making it harder for the nitrile to coordinate.
-
Catalyst Loading: If you suspect slow poisoning, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be enough to push the reaction to completion.
-
-
-
Base-Induced Side Reactions: The choice of base is critical. Strong bases like NaOtBu or LHMDS are necessary to deprotonate the amine, but if not fully dissolved or if they are of poor quality, they can lead to side reactions or catalyst decomposition.
-
Troubleshooting:
-
Base Solubility: Use a solvent system that fully dissolves the base (e.g., toluene or dioxane). If solubility is an issue, a weaker but more soluble carbonate base (like Cs₂CO₃ or K₃PO₄) might be an option, though it will likely require higher temperatures.
-
Base Quality: Use fresh, high-purity t-butoxide. Older bottles can absorb moisture and CO₂, leading to inconsistent results.
-
-
Table 1: Comparison of Catalytic Systems for N-Arylation
| Catalyst/Ligand System | Base | Typical Temp. (°C) | Advantages | Disadvantages |
| Pd₂(dba)₃ / Xantphos | NaOtBu | 80-110 | High activity, good for many substrates | Air-sensitive ligand, moderate cost |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 100-120 | Often effective for less reactive halides | Can be slower, requires higher temp |
| G3-Palladacycle / BrettPhos | LHMDS | 60-100 | High turnover, very active catalyst | High cost, very air-sensitive |
Part 3: Experimental Protocols
Protocol 1: Optimized Fischer Indole Synthesis
This protocol incorporates a two-stage approach to maximize yield by separating the hydrazone formation and cyclization steps.
Materials:
-
(4-cyanophenyl)hydrazine hydrochloride (1.0 eq)
-
Sodium acetate (1.1 eq)
-
Acetone (1.5 eq)
-
Ethanol (5 mL per gram of hydrazine)
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) (10 eq by weight)
Procedure:
-
Hydrazone Formation:
-
To a round-bottom flask, add (4-cyanophenyl)hydrazine hydrochloride, sodium acetate, and ethanol.
-
Stir the resulting suspension at room temperature for 15 minutes to liberate the free hydrazine.
-
Add acetone dropwise over 5 minutes.
-
Stir the reaction at 40°C for 2 hours. Monitor the consumption of the hydrazine by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). A new, less polar spot corresponding to the hydrazone should appear.
-
Once complete, concentrate the mixture under reduced pressure to remove the ethanol. The crude hydrazone can be used directly.
-
-
Cyclization:
-
Caution: Eaton's reagent is highly corrosive. Handle in a fume hood with appropriate PPE.
-
To a separate, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Eaton's Reagent.
-
Heat the reagent to 80°C.
-
Add the crude hydrazone from the previous step in portions over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction mixture vigorously at 80°C for 1-2 hours. Monitor for the formation of the indole product by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water or toluene) to obtain pure this compound.
-
References
- Humphries, A. M., et al. (2006). A new, mild, and convenient method for the synthesis of 1,2,3,4-tetrahydro-β-carbolines. Organic Letters, 8(25), 5745–5748. [Link]
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
- Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]
- Chen, C., et al. (2012). Zinc chloride-catalyzed Fischer indole synthesis. Organic Letters, 14(17), 4568–4571. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Addressing stability and degradation issues of 2-methyl-1H-indole-5-carbonitrile
Welcome to the technical support center for 2-methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and handling of this compound. Our goal is to help you anticipate and resolve common issues encountered during its use in experimental settings, ensuring the integrity and reproducibility of your results.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, like many indole derivatives, its stability can be influenced by various environmental factors, leading to degradation and the appearance of impurities. Understanding these sensitivities is crucial for obtaining reliable experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to address the stability and degradation challenges associated with this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Discoloration of Solid Compound or Solutions (e.g., pink or brownish tint)
Symptom: Your typically off-white to light-yellow solid this compound has developed a pink, brown, or purplish hue, or your solutions are not colorless as expected.
Possible Causes:
-
Oxidation: The indole ring is susceptible to oxidation, particularly when exposed to air (oxygen) and light. This can lead to the formation of colored oligomeric or polymeric species. The presence of the electron-donating methyl group at the 2-position can make the indole ring more susceptible to oxidation compared to unsubstituted indole.
-
Photo-oxidation: Exposure to UV or even ambient light can accelerate oxidative degradation. Photo-oxidation of indoles can lead to the formation of complex products, including benzoxazinone derivatives[1].
-
Trace Impurities: The presence of trace amounts of residual catalysts (e.g., transition metals) from the synthesis can promote degradation and discoloration.
Solutions:
-
Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is recommended for long-term storage).
-
Handling: When weighing or handling the compound, minimize its exposure to air and light. Work in a fume hood with ambient lighting, and promptly reseal the container. For solution-based experiments, use freshly prepared solutions.
-
Solvent Choice: If preparing stock solutions for storage, use deoxygenated solvents. Aprotic solvents may be more prone to photooxidation pathways[1]. Consider storing solutions in the dark at low temperatures.
-
Purification: If you suspect the purity of your starting material, it can be repurified by recrystallization from a suitable solvent system or by column chromatography.
Issue 2: Appearance of New Peaks in HPLC or TLC Analysis
Symptom: When analyzing your sample of this compound by HPLC or TLC, you observe additional peaks or spots that were not present in the initial analysis of the pure compound.
Possible Causes:
-
Hydrolysis under Acidic or Basic Conditions: While the nitrile group is generally stable, extreme pH conditions can lead to its hydrolysis to a carboxamide or carboxylic acid. The indole ring itself can undergo reactions under strong acidic or basic conditions. Indoles can be protonated at the C3 position in strong acids[2]. While the pKa of the N-H proton is around 17, strong bases can deprotonate it, forming the indolide anion which can have different reactivity[3].
-
Solvent-Induced Degradation: Certain solvents, especially if not high-purity or if they contain impurities (e.g., peroxides in aged ethers), can react with the indole. For instance, indole-based polyesters have been observed to develop a pink coloration in chloroform over time, suggesting a slow degradation process[4].
-
Thermal Degradation: Although significant thermal decomposition of indole occurs at very high temperatures[5], prolonged exposure to moderately elevated temperatures during experimental workups (e.g., solvent evaporation) could contribute to minor degradation.
Solutions:
-
pH Control: Maintain a neutral pH for your reactions and solutions whenever possible. If your experimental protocol requires acidic or basic conditions, consider the potential for degradation and analyze your material promptly after exposure.
-
Solvent Purity: Use high-purity, fresh solvents. For sensitive reactions, it is advisable to use freshly distilled or deoxygenated solvents.
-
Temperature Control: Avoid excessive heating during sample preparation and workup. When concentrating solutions, use a rotary evaporator at a moderate temperature and pressure.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a refrigerator at 2-8 °C. For short-term laboratory use, storage at room temperature in a desiccator, protected from light, is acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is always best to use freshly prepared solutions. If a stock solution must be prepared and stored, use a high-purity, deoxygenated solvent. Store the solution in an amber vial with a tight-fitting cap at -20 °C. Before use, allow the solution to warm to room temperature before opening to prevent condensation of water into the solution. The choice of solvent can be critical; for example, protic solvents like methanol may offer some photostabilization compared to aprotic solvents[1].
| Storage Condition | Solid Compound | Stock Solution |
| Temperature | 2-8 °C (long-term) | -20 °C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Air-tight container, consider deoxygenated solvent |
| Light Protection | Amber vial | Amber vial |
| Duration | Months to years | Days to weeks (verify purity before use) |
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of this compound and detecting the formation of degradation products. A reverse-phase C18 column is typically suitable.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of your sample. The appearance of new spots indicates the presence of impurities or degradation products.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any degradation products, providing clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the structure of your compound and identifying impurities if they are present in sufficient quantities.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemistry of indoles, the following degradation pathways are plausible:
-
Photo-oxidation: In the presence of light and oxygen, the indole ring can be oxidized. A likely pathway involves the formation of a hydroperoxide intermediate, which can then rearrange to form a benzoxazinone derivative[1].
-
Dimerization/Oligomerization: Acid-catalyzed or oxidative conditions can lead to the dimerization or oligomerization of the indole, often resulting in colored products.
-
Hydrolysis of the Nitrile Group: Under harsh acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH).
Experimental Protocols
Protocol 1: Routine Purity Check by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of your this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).
-
TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 or 8:2 v/v).
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should show a single spot. The presence of multiple spots indicates impurities or degradation.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Preparation: Use a high-purity solvent such as DMSO or DMF. To remove dissolved oxygen, sparge the solvent with argon or nitrogen gas for 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in an amber glass vial.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20 °C. Before use, allow the vial to equilibrate to room temperature before opening.
Visualizing Degradation Pathways and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Sources
- 1. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indole acidity [quimicaorganica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 2-methyl-1H-indole-5-carbonitrile
Welcome to the technical support center for 2-methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block. The unique structure of this compound, featuring a planar indole ring, a hydrogen bond-donating N-H group, and a polar carbonitrile moiety, presents specific solubility challenges that can impact reaction efficiency, purification, and formulation.
This document provides a structured approach to understanding and overcoming these challenges, combining fundamental principles with practical, field-proven troubleshooting protocols.
Physicochemical Profile & Molecular Interactions
Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule's behavior is governed by a combination of intermolecular forces.
Key Molecular Interactions:
-
Hydrogen Bonding: The N-H group on the indole ring is a potent hydrogen bond donor, leading to strong self-association between molecules.
-
π-π Stacking: The planar aromatic indole rings can stack on top of each other, an interaction that contributes significantly to the crystal lattice energy and reduces solubility.[1][2]
-
Dipole-Dipole Interactions: The electron-withdrawing carbonitrile (-CN) group creates a significant dipole moment, influencing interactions with polar solvents.
These forces collectively result in a stable, crystalline solid that often requires specific solvent properties to effectively solvate.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and dissolution of this compound.
Q1: What are the best starting solvents for dissolving this compound?
A1: For initial trials, highly polar aprotic solvents are recommended. These solvents are effective at disrupting the strong intermolecular forces of the solute. Start with:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are excellent hydrogen bond acceptors and have high polarity, which helps to break apart the crystal lattice of the compound. For a less polar option, ethyl acetate can also be effective.[3]
Q2: My compound is poorly soluble in common solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). Why is this?
A2: DCM and THF are moderately polar but are not strong hydrogen bond acceptors. They are often insufficient to overcome the potent N-H---N hydrogen bonding and π-π stacking that characterize solid this compound.[1][4] While THF may show some solubility, achieving higher concentrations for reactions can be difficult without modification.
Q3: Can I use heating to improve solubility?
A3: Yes, heating is a standard and effective method to increase the solubility of most compounds, including this one. The dissolution process is typically endothermic.[3] However, exercise caution. Prolonged heating at high temperatures, especially in the presence of reactive reagents, can lead to degradation. Always perform a stability check by heating a small sample in your chosen solvent and analyzing it by LC-MS or TLC to ensure no decomposition occurs.
Q4: My compound precipitates or "crashes out" of solution when I cool it or add another reagent. What should I do?
A4: This indicates that you have created a supersaturated solution that is not stable under the new conditions (lower temperature or different solvent composition). To mitigate this, consider a co-solvent system. For example, if your reaction is in toluene but the indole is poorly soluble, you might dissolve the indole in a minimum amount of DMF or NMP first, then add this solution to the toluene. This technique, known as co-solvency, can maintain solubility in the final reaction mixture.[5][6]
In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex solubility problems, complete with explanations of the underlying chemistry.
Problem 1: Insufficient Solubility for a Reaction in a Non-Polar or Moderately Polar Solvent (e.g., Toluene, THF)
Root Cause Analysis: The target reaction conditions may require a solvent that is a poor match for the solute's physicochemical properties. Direct dissolution is thermodynamically unfavorable because the solvent cannot adequately disrupt the strong intermolecular forces within the indole's crystal lattice. The solvent may favor C3 attack over N1 attack in reactions with electrophiles.[7]
Solutions:
-
Co-Solvent Strategy: This is the most common and effective approach.[6] Dissolve the this compound in a minimal volume of a strong, polar aprotic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. Then, add this stock solution dropwise to the main reaction vessel containing the bulk solvent (e.g., toluene) at the desired reaction temperature.
-
Phase-Transfer Catalysis (PTC): If the reaction involves an ionic reagent, PTC can be an option. The indole can be deprotonated to form an indolide anion, which is then shuttled by the PTC catalyst (e.g., a quaternary ammonium salt) into the organic phase where the reaction occurs.
-
Solvent-Free or "Neat" Conditions: For certain reactions, particularly those run at high temperatures, it may be possible to run the reaction neat (without solvent), especially if one of the reactants is a liquid.[8] This approach can simplify workup but requires careful temperature control to avoid decomposition.
Workflow for Solvent Selection:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen bonding interactions between indole and benzenoid-pi-bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-methyl-1H-indole-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As your dedicated scientific resource, this document aims to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Introduction to the Synthesis of this compound
The synthesis of this compound, a key building block in many pharmaceutical compounds, is most commonly achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[1][2] In the case of our target molecule, this involves the reaction of 4-hydrazinobenzonitrile with acetone.
While the Fischer indole synthesis is a powerful tool, the presence of the electron-withdrawing nitrile group on the phenylhydrazine ring can present unique challenges, potentially hindering the reaction and leading to lower yields. This guide will address these specific issues head-on, providing you with the expertise to overcome them.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a general framework for troubleshooting your synthesis. The following diagram illustrates a logical progression for identifying and resolving common problems.
Sources
Fischer Indole Synthesis Technical Support Center: A Guide to Overcoming Common Pitfalls
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted indoles. As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered in the lab, providing not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide & FAQs
Section 1: Low Yield & Incomplete Reactions
Question 1: My Fischer indole synthesis is resulting in a low yield or is not going to completion. What are the common culprits and how can I improve it?
Low yields are a frequent frustration in the Fischer indole synthesis, a reaction known for its sensitivity to various parameters. Several factors, often interconnected, can be responsible. Here’s a systematic approach to diagnosing and resolving the issue.
Causality and Troubleshooting Steps:
-
Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can introduce competing side reactions, poisoning the catalyst or leading to undesired byproducts that complicate purification and reduce the overall yield.
-
Protocol: Always use freshly distilled or recrystallized starting materials. Verify purity by NMR or melting point analysis before commencing the synthesis.
-
-
Acid Catalyst—Choice and Concentration: The selection and amount of the acid catalyst are critical variables. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice is substrate-dependent.[1][2]
-
Expertise & Experience: PPA is often a robust choice as it can also serve as the solvent, driving the reaction forward. However, for sensitive substrates, milder acids like acetic acid might be necessary to prevent degradation.[2] Insufficient acid will result in a sluggish or incomplete reaction, as the key-sigmatropic rearrangement is acid-catalyzed.[3]
-
Protocol: If experiencing low yields, consider screening a panel of acid catalysts. A good starting point is to compare a Brønsted acid like PPA with a Lewis acid like ZnCl₂.
-
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the-sigmatropic rearrangement.[3] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials and the desired indole product.
-
Protocol: Monitor the reaction progress closely using thin-layer chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation. If the reaction is sluggish, a cautious increase in temperature may be beneficial.[3] Microwave-assisted synthesis can also be an effective strategy to improve yields and dramatically shorten reaction times.
-
-
Solvent Selection: The choice of solvent can significantly influence the reaction's success. Polar aprotic solvents like DMSO or acetic acid are commonly employed. In some instances, running the reaction neat (without a solvent), particularly with PPA, can be advantageous.
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the yield.
Section 2: Managing Side Reactions & Byproducts
Question 2: My TLC plate shows multiple spots, indicating the formation of several byproducts. What are the common side reactions, and how can I suppress them?
The formation of byproducts is a common pitfall in the Fischer indole synthesis, leading to reduced yields and purification challenges.[4] Understanding the potential side reactions is the first step toward minimizing their occurrence.
Common Side Reactions and Mitigation Strategies:
-
Aldol Condensation: Aldehydes and ketones that can enolize may undergo self-condensation under acidic conditions, consuming the starting material.[4]
-
Mitigation: Carefully control the reaction temperature and acid concentration. A gradual addition of the acid catalyst can sometimes help to minimize this side reaction.
-
-
N-N Bond Cleavage: This is a significant competing pathway, especially when using phenylhydrazines with electron-donating substituents or carbonyl compounds with electron-donating groups.[3][5][6] This cleavage leads to the formation of anilines and other degradation products instead of the indole.[5]
-
Expertise & Experience: The key intermediate, the enamine, can be protonated at either nitrogen. While protonation at the β-nitrogen leads to the productive-sigmatropic rearrangement, protonation at the α-nitrogen can facilitate N-N bond cleavage, particularly if the resulting carbocation is stabilized by electron-donating groups.[5][6]
-
Mitigation: If you suspect N-N bond cleavage is the primary issue, consider using a milder acid or a Lewis acid, which may favor the desired reaction pathway. For particularly challenging substrates, a different synthetic route to the target indole might be necessary.[7]
-
-
Rearrangements and Dimerizations: Under harsh acidic conditions and at high temperatures, the indole product itself can be susceptible to degradation, rearrangement, or dimerization.[3]
-
Mitigation: As mentioned previously, diligent reaction monitoring by TLC is crucial to avoid prolonged exposure of the product to harsh conditions. Once the reaction is complete, prompt workup and neutralization of the acid are essential.[7]
-
Section 3: Controlling Regioselectivity
Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
The use of unsymmetrical ketones in the Fischer indole synthesis is a well-known challenge that often leads to the formation of a mixture of isomeric indoles.[7] The regioselectivity is primarily governed by the direction of the enamine formation and the subsequent-sigmatropic rearrangement.
Factors Influencing Regioselectivity:
-
Acid Catalyst: The choice of acid catalyst can significantly influence the ratio of regioisomers. Weaker acids tend to favor the kinetic product, which arises from the more substituted (and often more stable) enamine.[7] Conversely, stronger acids can lead to the thermodynamically more stable product.[8]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone can direct the cyclization to the less sterically hindered position.[7][8]
-
Electronic Effects: Electron-withdrawing groups on the ketone can disfavor the formation of the enamine on that side, thus influencing the regioselectivity.[9]
Strategies for Improving Regioselectivity:
-
Catalyst Screening: Experiment with a range of both Brønsted and Lewis acids of varying strengths to determine the optimal conditions for your desired regioisomer.
-
Substrate Modification: If possible, introduce a bulky substituent to sterically block one of the potential cyclization sites.
-
Alternative Synthetic Routes: For cases where regioselectivity remains poor, consider alternative indole syntheses such as the Reissert or Nenitzescu synthesis, which may offer better control.
Section 4: Complete Reaction Failure
Question 4: My Fischer indole synthesis has failed completely. What are the potential reasons for this, and is there anything I can do?
Complete failure of the Fischer indole synthesis can be disheartening, but it often points to a fundamental incompatibility between the substrate and the reaction conditions.
Potential Causes for Complete Reaction Failure:
-
Highly Unfavorable Electronic Effects: The synthesis of certain substituted indoles, such as C3-N-substituted indoles, is notoriously difficult via the Fischer method.[5][6] Electron-donating groups on the carbonyl component can excessively stabilize the intermediate, leading to a strong preference for N-N bond cleavage over the desired cyclization.[7][10] Similarly, extremely electron-rich phenylhydrazines can also favor this cleavage pathway to the exclusion of indole formation.[7]
-
Unstable Hydrazone Intermediate: In some cases, the initially formed hydrazone is unstable under the strong acidic conditions and decomposes before it can proceed to the indole.[7]
-
Troubleshooting: Consider a two-step procedure where the hydrazone is first formed and isolated under milder conditions before being subjected to the cyclization step.[10]
-
-
Inability to Form the Parent Indole Directly: The Fischer indole synthesis does not succeed with acetaldehyde to produce the parent, unsubstituted indole.[4]
-
Workaround: A common strategy is to use pyruvic acid as the carbonyl component to form indole-2-carboxylic acid, which can then be decarboxylated in a subsequent step to yield indole.[11]
-
Data & Protocols at a Glance
Table 1: Common Acid Catalysts for the Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions & Remarks |
| Brønsted Acids | Polyphosphoric Acid (PPA), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid (p-TsOH) | Often used at elevated temperatures. PPA can also act as the solvent. Strong acids can cause degradation of sensitive substrates.[12] |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | Can be effective at lower temperatures than Brønsted acids. Useful for substrates prone to N-N bond cleavage.[1][12] |
| Milder Acids | Acetic Acid | Used for substrates that are sensitive to strong acids, though may require longer reaction times or higher temperatures.[2] |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional One-Pot or Two-Step):
-
One-Pot: An equimolar mixture of the arylhydrazine and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, acetic acid).[4]
-
Two-Step: The arylhydrazine and carbonyl compound are reacted in a suitable solvent, often with a catalytic amount of acid, to form the arylhydrazone, which is then isolated.
-
-
Indolization:
-
The pre-formed hydrazone (or the initial mixture) is added to the acid catalyst (e.g., PPA heated to 100°C).
-
The reaction mixture is heated, typically between 80°C and 160°C, and the progress is monitored by TLC.
-
-
Work-up:
-
The reaction mixture is cooled and then carefully poured onto crushed ice or into a basic solution (e.g., sodium carbonate) to neutralize the acid.[4]
-
The precipitated product is collected by filtration, washed with water, and then purified.
-
-
Purification:
-
The crude product is purified by column chromatography or recrystallization to obtain the final substituted indole.[4]
-
Visualizing the Fischer Indole Synthesis
Diagram 1: The Core Mechanism of the Fischer Indole Synthesis
Caption: Core mechanism of the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
References
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
- chemeurope.com. (n.d.). Fischer indole synthesis.
- Hasanine, A. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52936-52963. DOI: 10.1039/C7RA10716A.
- Sarpong, R., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5436-5439. DOI: 10.1021/ja111181m.
- Sarpong, R., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5436-5439. DOI: 10.1021/ja111181m.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Wikipedia. (n.d.). Fischer indole synthesis.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
Sources
- 1. Fischer_indole_synthesis [chemeurope.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: HPLC and Indole Compound Purification
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis and purification of these unique molecules. My approach is to not only provide solutions but to explain the underlying chromatographic principles, empowering you to make informed decisions in your daily work.
Section 1: General HPLC Troubleshooting - The First Principles
Before diving into indole-specific issues, we must master the fundamentals. Most HPLC problems can be diagnosed by systematically evaluating the system from the solvent bottle to the detector.
Q1: My system pressure is fluctuating wildly. What's the cause and how do I fix it?
A1: Unstable pressure is a classic symptom that almost always points to a problem with the mobile phase delivery system, most commonly air bubbles or faulty pump components.
The Causality: The HPLC pump is designed to compress a liquid, which is non-compressible. If air (which is compressible) enters the pump head, the piston will expend energy compressing the bubble instead of pushing the liquid. This results in a pressure drop. When the bubble is finally forced out, the pressure spikes, leading to a fluctuating reading. Leaks or faulty check valves that allow mobile phase to flow backward can cause similar symptoms.[1][2]
Systematic Troubleshooting Protocol:
-
Check for the Obvious: Ensure your solvent lines are submerged in the reservoirs and that the mobile phase hasn't run dry.
-
Degas Thoroughly: Ensure your mobile phase is adequately degassed. While modern systems have in-line degassers, re-sonication of the mobile phase can help diagnose if the degasser is overwhelmed or failing.[3]
-
Purge the Pump: Perform a wet prime or purge of the pump according to the manufacturer's instructions. This is designed to flush out any trapped air bubbles from the pump heads.[2]
-
Isolate the Problem: If purging doesn't work, the issue may be a faulty check valve. A faulty check valve can cause pressure fluctuations and inconsistent flow rates.[4][5] Many modern pumps have diagnostic tests to help identify which check valve may be failing.
Q2: My peak retention times are shifting from run to run. How do I stabilize my method?
A2: Retention time (RT) is the cornerstone of compound identification. Shifting RTs compromise data integrity and indicate a lack of control over the chromatographic conditions. The key is to determine if the shift is proportional for all peaks or random.
The Causality:
-
Proportional Shift (All peaks shift earlier or later by the same percentage): This is almost always a flow rate issue. A change in flow rate alters the linear velocity of the mobile phase, moving all compounds through the column faster or slower. This can be caused by a pump malfunction or a leak.
-
Random/Non-Proportional Shift (Some peaks shift more than others): This points to a change in selectivity, which is governed by the mobile phase composition or the column chemistry. Common culprits include improperly prepared mobile phase (wrong pH, incorrect organic ratio), column degradation, or temperature fluctuations.[1][6][7]
Troubleshooting Flowchart for Retention Time Shifts:
Caption: Logic for diagnosing retention time shifts.
Q3: My peaks are tailing or fronting. What causes these peak shape distortions?
A3: Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, such as tailing or fronting, indicates undesirable interactions or conditions within the system, which can compromise resolution and quantification.
The Causality:
-
Peak Tailing: This is the most common peak shape problem. It occurs when a fraction of the analyte molecules are retained more strongly than the average.[8] Common causes include:
-
Secondary Interactions: For basic compounds like many indole alkaloids, interaction with acidic silanol groups on the silica surface of the column is a primary cause.[8][9]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[9]
-
Extra-column Volume: Excessive tubing length or poorly made connections can cause diffusion and tailing.[10]
-
-
Peak Fronting: This is less common and often looks like a shark fin. It typically occurs when the sample is dissolved in a solvent that is stronger than the mobile phase or when the column is severely overloaded.[10][11][12]
Troubleshooting Peak Shape Issues:
| Symptom | Primary Cause | Recommended Action |
| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH (e.g., add 0.1% formic or acetic acid) to suppress silanol ionization.[8] Use a modern, high-purity (Type B) silica column with end-capping. |
| Column Mass Overload | Dilute the sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.[9][12] | |
| Extra-Column Dead Volume | Check all fittings and connections. Use tubing with the smallest appropriate inner diameter. | |
| Peak Fronting | Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase whenever possible.[10] |
| Severe Column Overload | Significantly reduce the injection volume or sample concentration.[10][12] |
Section 2: Specific Challenges with Indole Compounds
Indole-containing molecules, from simple auxins to complex alkaloids, present unique challenges due to their chemical properties.
Q4: My indole compounds seem to be degrading on the column, resulting in extra peaks or poor recovery. Why is this happening?
A4: The indole ring system can be susceptible to oxidation, especially under certain mobile phase conditions or when exposed to active sites on the stationary phase. Some indole alkaloids are also unstable at extreme pH values.[13][14]
The Causality: Many indole compounds can be oxidized, particularly at pH values above neutral. Furthermore, trace metal contaminants within the silica matrix of older columns can catalyze degradation. The choice of solvent can also play a role; for example, prolonged exposure to solvents like tetrahydrofuran (THF) that may contain peroxides can be problematic.
Mitigation Strategies:
-
Mobile Phase pH Control: For many indole alkaloids, a slightly acidic mobile phase (pH 3-5) using formic acid or acetic acid is ideal. This keeps the basic nitrogen atoms protonated and minimizes on-column secondary interactions.[15][16]
-
Solvent Purity: Always use fresh, HPLC-grade solvents.[4] Consider purchasing solvents in smaller bottles to minimize the time they are open to the atmosphere.
-
Column Choice: Use a high-purity, end-capped C18 column. These columns have fewer exposed silanol groups and lower metal content, reducing potential catalytic degradation.
-
Sample Stability: Assess the stability of your compounds in your sample solvent. Some indoles are less stable in methanol compared to acetonitrile. A stability study, analyzing the sample over 24 hours, is recommended.[13][14]
Q5: I am struggling to separate structurally similar indole analogs or isomers. What are the best strategies to improve resolution?
A5: Separating closely related indole compounds, such as isomers, requires optimizing the selectivity of the chromatographic system. This is a multi-parameter problem involving the mobile phase, stationary phase, and temperature.
The Causality: Resolution is a function of efficiency, selectivity, and retention. For very similar compounds, selectivity (the ability of the system to differentiate between the analytes) is the most powerful parameter to adjust.
Strategies for Improving Resolution:
-
Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different polarities and interact differently with both the analyte and the stationary phase, which can dramatically alter selectivity.[17][18]
-
Leverage pH: For ionizable indoles, small changes in the mobile phase pH can significantly alter the retention and selectivity. A pH screening experiment (e.g., running the separation at pH 3, 4.5, and 6) can be highly effective.
-
Ion-Pairing Chromatography: For charged or very polar indole compounds, adding an ion-pairing reagent (e.g., hexane sulphonic acid for basic indoles) to the mobile phase can improve retention and resolution.[19][20]
-
Alternative Stationary Phases: If a C18 column is not providing adequate separation, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase. The pi-pi interactions offered by these phases can provide unique selectivity for aromatic compounds like indoles.[21]
Section 3: From Analytical to Preparative Purification
Scaling up a separation from an analytical method to a preparative one requires careful consideration to maintain resolution while increasing throughput.
Q6: I have a good analytical separation. How do I successfully scale this up to a preparative method to purify my indole compound?
A6: The goal of scaling up is to increase the load of the sample onto the column while maintaining the separation achieved at the analytical scale. This involves adjusting the flow rate, injection volume, and column dimensions proportionally.
Workflow for Method Scaling:
Caption: Workflow for scaling an HPLC method to preparative scale.
Key Considerations for Indole Purification:
-
Solubility: Ensure your crude sample is fully dissolved. Indole compounds can have limited solubility in highly aqueous mobile phases. It may be necessary to dissolve the sample in a small amount of a strong organic solvent like DMSO before diluting it with the mobile phase.
-
Volatile Buffers: When purification is the goal, switch from non-volatile buffers (like phosphate) to volatile ones (like ammonium formate or ammonium acetate) if MS compatibility is needed for fraction analysis or if the final product needs to be lyophilized.[22]
-
Fraction Collection: Set your fraction collector to trigger based on slope and threshold to ensure you collect the entire peak while minimizing cross-contamination with adjacent impurities.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting UV wavelength for detecting indole compounds?
-
A: Most indole rings have a strong absorbance maximum around 218 nm and a secondary maximum around 270-280 nm.[21] For general-purpose detection with good sensitivity and selectivity away from the solvent cutoff, 280 nm is an excellent starting point. For higher sensitivity with clean samples, 218 nm can be used.[21]
-
-
Q: Should I use a guard column?
-
A: Yes, always. A guard column is a small, inexpensive extension of your analytical column that protects it from particulates and strongly retained impurities from your sample matrix. It is a crucial and cost-effective way to extend the life of your expensive analytical column.
-
-
Q: How often should I remake my mobile phase?
-
A: Aqueous mobile phases, especially those near neutral pH, should be made fresh daily to prevent microbial growth.[5] Organic solvents can be used for longer, but it's good practice to remake all mobile phases every 2-3 days to ensure consistency.
-
Section 5: Key Experimental Protocols
Protocol 1: Systematic Troubleshooting of High Backpressure
High backpressure is a common issue caused by blockages in the system.[23][24][25]
-
Establish a Baseline: Know the normal operating pressure of your system with the column installed for a given method.
-
Remove the Column: Disconnect the column and replace it with a zero-dead-volume union. Run the pump at the method's flow rate.
-
Diagnosis:
-
If the pressure returns to a very low value (e.g., <10 bar), the blockage is in the column.[23] Proceed to step 4.
-
If the pressure remains high, the blockage is in the HPLC system (tubing, injector, etc.). Systematically disconnect components from the detector backward to the pump to find the source of the blockage.[26]
-
-
Column Decontamination: If the column is the source, first try a strong solvent wash. Disconnect the column from the detector to avoid contaminating the flow cell.[5]
-
Reverse Flush: If a strong solvent wash is ineffective, reverse the direction of the column and flush with a strong, compatible solvent. This is often effective at dislodging particulates stuck on the inlet frit.[27]
-
Prevention: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to prevent particulates from entering the system.[27]
Protocol 2: Basic Method Development for a New Indole Compound (Reversed-Phase)
-
Column Selection: Start with a robust, general-purpose column (e.g., C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
-
Column Temperature: 30 °C
-
Detection: 280 nm
-
-
Analysis of Initial Run:
-
Based on the retention time of your peak of interest, adjust the gradient to improve resolution around that peak. If the peak elutes very early, a shallower gradient may be needed. If it elutes very late, a steeper gradient can be used.
-
-
Optimization: Once a reasonable retention time is achieved, perform isocratic holds or shallow gradient segments around the elution time of your target compound to maximize resolution from nearby impurities.
Section 6: Data Summary Tables
Table 1: Common HPLC Solvents and Their Properties
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 25°C) | Notes |
| Water | 10.2 | ~190 | 0.89 | Universal aqueous solvent. |
| Acetonitrile | 5.8 | 190 | 0.34 | Good UV transparency, low viscosity, common organic modifier.[28] |
| Methanol | 5.1 | 205 | 0.54 | Stronger solvent than ACN for some compounds, higher viscosity.[17][28] |
| Isopropanol | 3.9 | 210 | 1.90 | Strong solvent, often used for column cleaning due to high viscosity.[18][28] |
| Tetrahydrofuran (THF) | 4.0 | 212 | 0.46 | Can alter selectivity, but risk of peroxide formation.[18][28] |
Data compiled from various sources.[28][29][30]
References
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.Phytochemical Analysis. [Link][20][21][32]
- Troubleshooting for Increased Pressure.Fuji Silysia Chemical. [Link]
- Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.Crawford Scientific. [Link]
- Diagnosing and Preventing High Back Pressure Problems in LC Systems.Restek. [Link]
- Step-by-step Troubleshooting Back Pressure Issue In HPLC.uHPLCs. [Link]
- Why Does Retention Time Shift? | HPLC Tip.YouTube. [Link]
- Troubleshooting Common HPLC Issues.Labcompare.com. [Link]
- Step-by-step Troubleshooting Back Pressure Issue In HPLC.Labtech. [Link]
- Expert Guide to Troubleshooting Common HPLC Issues.AELAB. [Link]
- HPLC PEAK Fronting and Tailing, Common Reasons For It.
- Troubleshooting HPLC Column Retention Time Drift.Hawach. [Link]
- HPLC Pressure Problems? Here's How to Diagnose and Fix Them.Mastelf. [Link]
- HPLC Troubleshooting Guide.ACE HPLC Columns. [Link]
- HPLC Troubleshooting Guide.
- Diagnosing HPLC Chromatography Problems & Troubleshooting.Shimadzu. [Link]
- Troubleshooting Guide.Phenomenex. [Link]
- Why Your HPLC Baseline Drifts—And How to Stop It.
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.ResearchGate. [https://www.researchgate.
- How to Troubleshoot Baseline Noise in HPLC.uHPLCs. [Link]
- Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.YouTube. [Link]
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic
- Best and Worst Organic Solvents to Use in LC.Phenomenex. [Link]
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- How to Reduce Peak Tailing in HPLC?Phenomenex. [Link]
- Elimin
- Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?LCGC. [Link]
- COMMON SOLVENT PROPERTIES.University of Wisconsin-Madison. [Link]
- HPLC Solvent Properties.CHIRALIZER™ SERVICES, LLC. [Link]
- Separation of Indole on Newcrom R1 HPLC column.SIELC Technologies. [Link]
- Preparative high-performance liquid chromatography (Prep-HPLC)...
- Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography.
- HPLC Solvent Properties & Sol...
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.Journal of Chromatographic Science | Oxford Academic. [Link]
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticill
- HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isol
- A Comprehensive Guide to HPLC Solvents.Chemtek Scientific. [Link]
- Response characteristics of indole compound standards using HPLC.
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.MDPI. [Link]
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.MDPI. [Link]
Sources
- 1. labcompare.com [labcompare.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 11. chemtech-us.com [chemtech-us.com]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Best and Worst Organic Solvents to Use in LC [phenomenex.com]
- 18. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 19. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 22. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. lcms.cz [lcms.cz]
- 24. uhplcs.com [uhplcs.com]
- 25. labtech.tn [labtech.tn]
- 26. nacalai.com [nacalai.com]
- 27. mastelf.com [mastelf.com]
- 28. chiralizer.com [chiralizer.com]
- 29. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 30. pure-synth.com [pure-synth.com]
Strategies for removing stubborn impurities from 2-methyl-1H-indole-5-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 2-methyl-1H-indole-5-carbonitrile. My aim is to equip you with the expertise to overcome common and stubborn impurity challenges, ensuring the integrity of your research and development efforts.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmacologically active compounds. However, like many indole derivatives, it can be susceptible to degradation and the formation of closely related impurities during synthesis and workup.[1][2][3][4] These impurities can interfere with subsequent reactions and biological assays, making their removal critical. This guide is structured to address specific issues you may encounter, providing not just protocols, but the scientific reasoning behind each step.
Troubleshooting Guide: Tackling Stubborn Impurities
This section addresses specific, challenging purification scenarios in a question-and-answer format.
Question 1: My final product of this compound has a persistent yellow or brownish tint, even after initial purification. What is causing this and how can I remove it?
Answer:
Discoloration in indole-containing compounds is a frequent issue, often stemming from oxidation or the presence of polymeric byproducts.[5] The indole ring is electron-rich and can be sensitive to air and light, leading to the formation of colored impurities.
Causality: The colored impurities are typically highly conjugated species that absorb visible light. These can arise from:
-
Oxidation: The pyrrole ring of the indole nucleus can oxidize to form colored intermediates like oxindoles and isatins.[1][3][4]
-
Polymerization: Acidic conditions, sometimes present on the surface of silica gel, can catalyze the polymerization of indoles.[6]
-
Residual Starting Materials or Byproducts: Incomplete reactions or side reactions can leave colored impurities.
Troubleshooting Workflow:
Caption: Decision workflow for decolorizing this compound.
Detailed Protocols:
1. Recrystallization with Activated Charcoal: This is the first line of defense for removing minor colored impurities.
-
Rationale: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color, while having a lower affinity for the desired, smaller product molecule.[7]
-
Protocol:
-
Choose a suitable solvent for recrystallization. Common solvents for indoles include ethanol, methanol, ethyl acetate, hexane, or mixtures like ethanol/water.[8][9][10] The ideal solvent should dissolve the compound well when hot and poorly when cold.
-
Dissolve the impure this compound in the minimum amount of hot solvent.[11]
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Simmer the solution for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
2. Column Chromatography on Deactivated Silica Gel: If recrystallization is ineffective, column chromatography is the next step.
-
Rationale: Standard silica gel is slightly acidic and can cause degradation of sensitive indoles.[6] Deactivating the silica gel by adding a small amount of a base, like triethylamine, to the eluent neutralizes these acidic sites, preventing on-column degradation.[6][12]
-
Protocol:
-
Prepare a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5-1%.[6]
-
Pack the column with the deactivated silica slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing solvent, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Question 2: HPLC analysis of my this compound shows a closely-eluting impurity. How can I improve the separation?
Answer:
Closely-eluting impurities suggest that the impurity has a similar polarity and structure to your desired product. This often occurs with isomers or degradation products where only a minor structural change has occurred.
Strategies for Improved Chromatographic Resolution:
| Strategy | Rationale |
| Optimize the Mobile Phase | Changing the solvent composition can alter the selectivity of the separation. For reverse-phase HPLC, modifying the ratio of acetonitrile or methanol to water can be effective.[13][14] |
| Change the Stationary Phase | If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) can provide different retention mechanisms and improve separation. |
| Adjust the pH of the Mobile Phase | For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times. While the indole N-H is weakly acidic, impurities with acidic or basic functional groups will be more affected. |
| Employ Gradient Elution | A gradient elution, where the mobile phase composition is changed over time, can help to resolve closely-eluting peaks and sharpen peak shapes.[12] |
Question 3: I suspect I have unreacted starting materials in my final product. What is the most efficient way to remove them?
Answer:
The best method for removing unreacted starting materials depends on their chemical properties relative to this compound.
Scenario-Based Purification:
Caption: Selecting a purification method based on starting material properties.
1. Acid-Base Extraction: This is a powerful technique if your starting materials have acidic or basic functional groups.[15][16]
-
Rationale: By converting an acidic or basic compound into its salt, its solubility is dramatically increased in the aqueous phase, allowing it to be separated from the neutral product which remains in the organic phase.[15][17]
-
Example Protocol (for removing a basic starting material):
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic impurity will be protonated and move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with water and then brine to remove any residual acid.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
2. Recrystallization: If the starting material has a significantly different solubility profile from your product, recrystallization can be very effective.[11][18] For instance, if your product is more polar than a non-polar starting material, recrystallizing from a relatively polar solvent will cause your product to crystallize out upon cooling, while the non-polar impurity remains in the mother liquor.
3. Column Chromatography: This is the most versatile method and can separate compounds with a wide range of polarities.[19]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Oxidation products: Such as this compound-N-oxide.
-
Isomers: If the reaction conditions allow for substitution at other positions on the indole ring.
-
Polymeric materials: Formed under acidic conditions.
-
Byproducts from side reactions: For example, if a Fischer indole synthesis is used, byproducts from alternative cyclizations can occur.
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Melting Point: A sharp melting point close to the literature value (106-108 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q3: Can I use distillation to purify this compound?
A3: While some simple indoles can be purified by distillation, this compound is a solid at room temperature with a relatively high boiling point.[10] Distillation would likely require high vacuum and elevated temperatures, which could lead to degradation. Therefore, recrystallization and chromatography are generally preferred methods.
Q4: My product seems to be degrading on the benchtop. How can I store it properly?
A4: Indoles can be sensitive to light, air, and acid. For long-term storage, it is recommended to:
-
Store the solid in a tightly sealed, amber-colored vial.
-
Keep it in a cool, dark place, preferably in a refrigerator or freezer.
-
For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
References
- Applied and Environmental Microbiology. Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]
- SciSpace.
- ResearchGate. Degradation pathway of indole by electroFenton. [Link]
- PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
- Oxford Academic. Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1. [Link]
- Semantic Scholar.
- SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]
- Discoveracs.org.
- Google Patents.
- SIELC Technologies. Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. [Link]
- PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]
- ResearchGate.
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
- University of Rochester Chemistry Department. Troubleshooting: The Workup. [Link]
- MDPI.
- Wikipedia. Acid–base extraction. [Link]
- Organic Syntheses. 2-methylindole. [Link]
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Unknown Source. Isolation and Purification of Organic Compounds Extraction (Expt #2). [No URL available]
- ResearchGate.
- Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
- MDPI. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. [Link]
- University of Rochester Chemistry Department.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- ACS Publications. Structure and Morphology of Indole Analogue Crystals. [Link]
- MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
- ResearchGate.
- YouTube.
- Creative Bioarray.
- ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
- Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
- PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
- iris.unina.it.
- PMC.
- The Good Scents Company. 2-methyl indole, 95-20-5. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. magritek.com [magritek.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the NMR Spectral Interpretation of 2-methyl-1H-indole-5-carbonitrile for Researchers and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, a precise understanding of a molecule's structure is paramount for elucidating its mechanism of action, optimizing its properties, and ensuring its purity. This guide focuses on the NMR characterization of 2-methyl-1H-indole-5-carbonitrile, a substituted indole that serves as a valuable scaffold in medicinal chemistry.
The indole ring system is a privileged structure in pharmacology, appearing in a wide array of natural products and synthetic drugs. The addition of a methyl group at the 2-position and a nitrile group at the 5-position significantly influences the electronic environment of the indole core, leading to a unique NMR fingerprint. This guide will dissect this fingerprint, providing a detailed assignment of both the proton (1H) and carbon-13 (13C) NMR spectra.
Deciphering the Molecular Blueprint: 1H and 13C NMR Spectral Analysis of this compound
The structural elucidation of this compound via NMR spectroscopy relies on the careful analysis of chemical shifts, coupling constants, and signal multiplicities. The data presented here is based on spectra acquired in deuterated chloroform (CDCl3) at 500 MHz for 1H NMR and 125 MHz for 13C NMR.
1H NMR Spectrum: A Proton-by-Proton Examination
The 1H NMR spectrum of this compound reveals five distinct signals in the aromatic region and one signal for the methyl group. A detailed assignment of these signals is presented in Table 1.
Table 1: 1H NMR Chemical Shift and Multiplicity Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.40 | s | 1H | N-H |
| 7.94 | s | 1H | H-4 |
| 7.45 - 7.37 | m | 2H | H-6, H-7 |
| 7.11 | s | 1H | H-3 |
| 2.35 | d (J = 0.8 Hz) | 3H | 2-CH3 |
-
N-H Proton (8.40 ppm): The broad singlet at 8.40 ppm is characteristic of the indole N-H proton. Its downfield chemical shift is attributed to the deshielding effect of the aromatic ring system and its acidic nature.
-
Aromatic Protons (7.94 - 7.37 ppm): The signals in this region correspond to the protons on the benzene ring of the indole nucleus. The singlet at 7.94 ppm is assigned to the H-4 proton. Its downfield shift is a consequence of the anisotropic effect of the neighboring pyrrole ring and the electron-withdrawing nature of the cyano group at the 5-position. The multiplet between 7.45 and 7.37 ppm integrates to two protons and is assigned to H-6 and H-7. The complexity of this signal arises from their mutual coupling and potential long-range couplings.
-
H-3 Proton (7.11 ppm): The singlet at 7.11 ppm is assigned to the H-3 proton of the pyrrole ring. The absence of a neighboring proton results in a singlet multiplicity.
-
Methyl Protons (2.35 ppm): The doublet at 2.35 ppm, with a small coupling constant of 0.8 Hz, corresponds to the methyl group at the 2-position. This small splitting is likely due to a long-range coupling with the H-3 proton.
13C NMR Spectrum: Mapping the Carbon Skeleton
The 13C NMR spectrum provides a detailed map of the carbon framework of this compound. The assignment of the ten distinct carbon signals is summarized in Table 2.
Table 2: 13C NMR Chemical Shift Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Assignment |
| 138.02 | C-2 |
| 128.29 | C-7a |
| 124.88 | C-7 |
| 124.73 | C-4 |
| 123.86 | C-6 |
| 121.10 | C-3a |
| 112.79 | C-5 |
| 111.93 | CN |
| 102.16 | C-3 |
| 9.52 | 2-CH3 |
-
Quaternary Carbons: The signals at 138.02, 128.29, 121.10, 112.79, and 111.93 ppm are assigned to the quaternary carbons C-2, C-7a, C-3a, C-5, and the nitrile carbon (CN), respectively. The downfield shift of C-2 is due to its position adjacent to the nitrogen atom and the methyl substituent. The signal for the nitrile carbon is typically found in this region.
-
Protonated Aromatic Carbons: The signals at 124.88, 124.73, and 123.86 ppm are assigned to the protonated aromatic carbons C-7, C-4, and C-6.
-
Pyrrole Ring Carbons: The signal at 102.16 ppm is assigned to C-3.
-
Methyl Carbon: The upfield signal at 9.52 ppm is characteristic of the methyl carbon.
Comparative Spectral Analysis: Understanding Substituent Effects
To better understand the influence of the methyl and cyano groups on the NMR spectra of the indole ring, a comparison with the spectra of 2-methylindole and indole-5-carbonitrile is instructive.
Table 3: Comparison of 1H NMR Chemical Shifts (ppm) of this compound and Related Compounds
| Proton | This compound | 2-methylindole | Indole-5-carbonitrile |
| N-H | 8.40 | ~7.8 | ~8.6 |
| H-3 | 7.11 | ~6.2 | ~6.7 |
| H-4 | 7.94 | ~7.5 | ~8.1 |
| H-6 | 7.45 - 7.37 | ~7.0 | ~7.5 |
| H-7 | 7.45 - 7.37 | ~7.2 | ~7.4 |
| 2-CH3 | 2.35 | ~2.4 | - |
Table 4: Comparison of 13C NMR Chemical Shifts (ppm) of this compound and Related Compounds
| Carbon | This compound | 2-methylindole | Indole-5-carbonitrile |
| C-2 | 138.02 | ~135.5 | ~127.8 |
| C-3 | 102.16 | ~100.0 | ~103.2 |
| C-3a | 121.10 | ~128.2 | ~128.9 |
| C-4 | 124.73 | ~120.0 | ~126.0 |
| C-5 | 112.79 | ~120.8 | ~105.0 |
| C-6 | 123.86 | ~119.5 | ~125.5 |
| C-7 | 124.88 | ~110.3 | ~111.4 |
| C-7a | 128.29 | ~135.2 | ~137.0 |
| CN | 111.93 | - | ~120.0 |
| 2-CH3 | 9.52 | ~13.5 | - |
The comparative data clearly illustrates the electronic effects of the substituents. The electron-donating methyl group at C-2 generally causes an upfield shift (shielding) of the pyrrole ring protons and carbons. Conversely, the electron-withdrawing cyano group at C-5 leads to a downfield shift (deshielding) of the protons and carbons on the benzene ring, particularly at the ortho (C-4 and C-6) and para (C-7) positions.
Visualizing the Structure-Spectra Relationship
The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms discussed in the spectral analysis.
Caption: Molecular structure of this compound with atom numbering and key 1H NMR chemical shifts.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
1H NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
Spectral width: A range of -2 to 12 ppm is typically sufficient.
-
-
13C NMR Acquisition:
-
Pulse sequence: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
-
Spectral width: A range of 0 to 220 ppm is standard.
-
3. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.
-
Integrate the signals in the 1H NMR spectrum.
This self-validating protocol ensures that the acquired data is accurate and reliable, forming a solid foundation for structural elucidation and further research. For more complex molecules or to resolve overlapping signals, advanced 2D NMR techniques such as COSY, HSQC, and HMBC should be employed.[1][2]
Conclusion
The detailed analysis of the 1H and 13C NMR spectra of this compound provides a comprehensive understanding of its molecular structure. By carefully interpreting chemical shifts and coupling patterns, and by comparing the data with related indole derivatives, a confident assignment of all proton and carbon signals can be achieved. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to accurately characterize this important chemical entity and similar molecules, thereby accelerating the pace of discovery and innovation.
References
- Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Research.
- Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
- Eberhardt, E., et al. (2014). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
- PubChem. (n.d.). Indole-5-carbonitrile.
- PubChem. (n.d.). 2-Methylindole.
- ACD/Labs. (n.d.). NMR Prediction. [Link]
Sources
Introduction: The Analytical Imperative for a Privileged Scaffold
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-methyl-1H-indole-5-carbonitrile
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives are recognized as "privileged structures" due to their ability to bind to multiple receptors with high affinity.[1] Within this critical class of compounds, this compound represents a key building block for synthesizing more complex, biologically active molecules. The presence of the nitrile group (—C≡N) is particularly significant; it is a versatile pharmacophore found in over 30 prescribed drugs, valued for its ability to act as a bioisostere, a hydrogen bond acceptor, or a covalent warhead.[2][3]
Given its role in drug discovery and development, the precise and accurate characterization of this compound is paramount. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose. It provides not only molecular weight confirmation but also crucial structural information through fragmentation analysis, enabling unambiguous identification and robust quantification in complex matrices.
This guide, intended for researchers, scientists, and drug development professionals, offers a comparative analysis of leading mass spectrometry techniques for the characterization of this compound. We will explore the causalities behind methodological choices, present detailed experimental protocols, and provide comparative data to empower scientists to select and implement the optimal analytical strategy.
Strategic Comparison: GC-MS vs. LC-MS for Indole Analysis
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision point. This choice is fundamentally dictated by the physicochemical properties of the analyte: volatility and thermal stability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analytes that are volatile and thermally stable enough to be vaporized without decomposition. Many simple indole alkaloids can be analyzed by GC-MS.[4][5] The primary ionization technique, Electron Ionization (EI), is a high-energy process that induces extensive and reproducible fragmentation, creating a rich "fingerprint" spectrum that is excellent for library matching and structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the dominant technique for a broader range of pharmaceutical compounds, particularly those that are non-volatile, thermally labile, or highly polar. It employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically preserve the molecular ion ([M+H]⁺ or [M-H]⁻).[6][7] This is advantageous for confirming molecular weight, and structural information is subsequently obtained through tandem mass spectrometry (MS/MS).
For this compound, both techniques are viable, but they offer different advantages. GC-MS provides highly detailed, library-searchable fragmentation patterns, while LC-MS/MS offers superior sensitivity and applicability to complex biological samples without derivatization.
Caption: High-level workflow for mass spectrometry analysis.
Experimental Protocol 1: GC-MS Analysis with Electron Ionization (EI)
This protocol is designed for the definitive identification of this compound in relatively clean samples, leveraging the detailed fragmentation patterns generated by EI.
Rationale for Choices:
-
Splitless Injection: Used to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.
-
HP-5MS Column: A common, robust 5% phenyl-methylpolysiloxane column that provides excellent separation for a wide range of semi-volatile organic compounds, including indole derivatives.[4]
-
70 eV Electron Energy: The standard energy for EI that generates reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries (e.g., NIST).[8]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a dilution series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for calibration.
-
Sample Preparation: For a solid sample, dissolve it in methanol to a final concentration within the calibration range. If in a complex matrix, perform a liquid-liquid extraction with ethyl acetate, evaporate the solvent, and reconstitute the residue in methanol.
-
GC Parameters:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Start at 100°C, hold for 1 min. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Experimental Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)
This method is superior for quantifying this compound in complex matrices like plasma or tissue extracts, offering high sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Rationale for Choices:
-
C18 Column: The workhorse of reversed-phase chromatography, ideal for retaining and separating moderately nonpolar molecules like indole derivatives.
-
Formic Acid Additive: Aids in the protonation of the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion for positive ion mode analysis.[9]
-
ESI Positive Mode: Indole nitrogen is basic and readily protonated, making positive mode ESI highly efficient for this class of compounds.[6][10]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Create a dilution series (e.g., 1, 5, 10, 50, 100 ng/mL) in a 50:50 acetonitrile:water mixture.
-
Sample Preparation (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex, then centrifuge at high speed for 10 minutes. Evaporate the supernatant and reconstitute in the mobile phase starting condition.
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transition: Monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion (determined during method development).
-
Performance Comparison and Data
The following table summarizes the typical performance metrics expected from the two methodologies.
| Parameter | GC-MS (EI) | LC-MS/MS (ESI) | Justification |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1-5 ng/mL | LC-MS/MS with MRM is inherently more sensitive due to reduced chemical noise. |
| Linearity (R²) | >0.995 | >0.998 | Both techniques offer excellent linearity, but LC-MS often has a wider dynamic range. |
| Typical Retention Time (RT) | 8-10 min | 2-4 min | Modern UPLC systems used with LC-MS/MS allow for much faster run times. |
| Specificity | High (Full Scan) | Very High (MRM) | EI provides a unique fingerprint. MRM provides exceptional specificity by monitoring a specific parent-daughter ion transition. |
| Matrix Effect Susceptibility | Low | Moderate to High | ESI is prone to ion suppression or enhancement from co-eluting matrix components. GC-MS is less affected. |
Fragmentation Analysis: Deciphering the Molecular Structure
The fragmentation pattern is key to confirming the identity of this compound (Molecular Weight: 156.18 g/mol ).
Predicted GC-MS (EI) Fragmentation: Under high-energy EI, the molecular ion (m/z 156) will be observed, followed by characteristic losses. The indole ring is relatively stable, but key fragmentations are expected:
-
Loss of H•: A common fragmentation for aromatic compounds, leading to a strong [M-1]⁺ ion at m/z 155 .
-
Loss of HCN: Fragmentation of the indole ring can lead to the loss of hydrogen cyanide, resulting in an ion at m/z 129 .[8]
-
Loss of CH₃•: Cleavage of the methyl group results in an [M-15]⁺ ion at m/z 141 .
-
Loss of CH₃CN: A rearrangement followed by the loss of acetonitrile can produce an ion at m/z 115 .
Predicted LC-MS/MS (ESI) Fragmentation: In ESI, the protonated molecule [M+H]⁺ at m/z 157 is the precursor ion. Collision-Induced Dissociation (CID) will produce product ions:
-
Loss of NH₃: Protonation on the indole nitrogen can facilitate the loss of ammonia, leading to a fragment at m/z 140 .
-
Loss of CH₃CN: Similar to EI, loss of acetonitrile from the protonated molecule is a likely pathway, yielding a prominent product ion at m/z 116 . This often serves as a robust transition for MRM quantification.
Caption: Proposed fragmentation pathways under EI and ESI conditions.
Comparative Analysis with an Alternative: 2-Phenyl-1H-indole-5-carbonitrile
To highlight the analytical nuances, we compare our target analyte with 2-phenyl-1H-indole-5-carbonitrile.
| Feature | This compound | 2-phenyl-1H-indole-5-carbonitrile | Analytical Implication |
| Molecular Weight | 156.07 | 218.08 | Precursor and fragment ions will be shifted by 62 Da, allowing for easy differentiation by MS. |
| Chromatographic Retention | Shorter | Longer | The larger, more nonpolar phenyl group will increase retention time on a reversed-phase column.[11] |
| Key Fragmentation | Loss of CH₃• (15 Da) | Loss of C₆H₅• (77 Da) | The primary fragmentation will involve the substituent at the 2-position, providing a clear diagnostic marker. |
This comparison underscores how mass spectrometry can easily distinguish between structurally similar analogs based on distinct molecular weights and predictable fragmentation patterns, which is essential in drug metabolism studies or impurity profiling.
Conclusion: A Multi-faceted Approach to Confident Characterization
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The optimal choice is dictated by the analytical objective. For unambiguous structural confirmation and library matching in pure standards or simple mixtures, the rich, reproducible spectra from GC-MS (EI) are invaluable. For the demanding requirements of quantification in complex biological matrices, the superior sensitivity, high throughput, and specificity of LC-MS/MS (ESI) make it the clear method of choice. A comprehensive understanding of the fragmentation pathways for this important indole derivative provides the foundation for robust and reliable method development, ensuring data integrity in any research or drug development setting.
References
- Ma, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules.
- Gu, H., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.
- Mudiam, M. K. R., et al. (2012). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry.
- Saeed, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. International Journal of Advanced Research.
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
- Chen, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules.
- Szostak, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Egyptian Pharmaceutical Journal.
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
- Chen, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.
- ResearchGate. (2016). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
- Liu, C., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences.
- PubChem. (n.d.). 2-methyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information.
- Gu, M., et al. (2007). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
- The Good Scents Company. (n.d.). 2-methyl indole.
- ChemSynthesis. (n.d.). 2-phenyl-1H-indole-5-carbonitrile.
- Dabos. (n.d.). This compound 250MG.
- NIST. (n.d.). 1H-Indole, 2-methyl-. NIST Chemistry WebBook.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Sacco, M. D., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
- Dr. Anupam Chemistry Classes. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.
- LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles.
- Kaushik, N. K., et al. (2016). A promising scaffold for drug development - Indoles. European Journal of Pharmaceutical Sciences.
Sources
- 1. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. preprints.org [preprints.org]
- 10. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
A Senior Application Scientist's Guide to FT-IR Spectral Analysis of the Indole Ring System
This guide provides an in-depth, comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of the indole ring system. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple spectral interpretation to explain the underlying principles that govern vibrational behavior. We will explore how the indole scaffold's unique electronic structure gives rise to a characteristic FT-IR spectrum and how this spectrum is modulated by substitution, providing a powerful tool for molecular characterization, quality control, and mechanistic studies.
Section 1: Deconstructing the Unsubstituted Indole Spectrum: A Vibrational Blueprint
The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of a molecule's covalent bonds. Each bond type (e.g., N-H, C-H, C=C) absorbs infrared radiation at specific frequencies, creating a unique spectral fingerprint. For the indole ring, we can dissect the spectrum into several key diagnostic regions. The causality behind these absorptions is rooted in the bond strength and the masses of the connected atoms; stronger bonds and lighter atoms vibrate at higher frequencies.
The FT-IR spectrum of unsubstituted indole serves as our baseline. Its key absorption bands are summarized below and provide the foundational knowledge for interpreting more complex derivatives.
| Frequency Range (cm⁻¹) | Vibrational Assignment | Description & Mechanistic Insights | Supporting Citations |
| ~3400 | N-H Stretch | This sharp, intense peak is characteristic of the pyrrole-like N-H bond.[1][2] Its position is highly sensitive to hydrogen bonding; in concentrated samples or protic solvents, this band will broaden and shift to a lower frequency (red-shift) as the N-H bond weakens upon interaction with a hydrogen bond acceptor.[3][4][5] | [1][2][3][4][5] |
| 3150 - 3000 | Aromatic C-H Stretch | These absorptions arise from the C-H bonds on both the benzene and pyrrole portions of the ring. They typically appear as a series of weaker peaks just above 3000 cm⁻¹.[1][2] | [1][2] |
| 1620 - 1450 | C=C & C-C Ring Stretching | Often referred to as "skeletal" or "ring breathing" vibrations, these bands are due to the stretching and contraction of the carbon-carbon bonds within the aromatic framework.[1] Indole typically shows a characteristic pattern in this region, with prominent peaks around 1616, 1577, and 1456 cm⁻¹.[1] | [1] |
| 1400 - 1100 | In-plane C-H Bending & C-N Stretching | This complex area contains contributions from the in-plane bending of the C-H bonds and the stretching of the C-N bond within the pyrrole ring.[2] The C-N stretch is often observed near 1294 cm⁻¹.[2] | [2] |
| Below 1000 | Out-of-plane C-H Bending | This is a key part of the "fingerprint region." The strong bands, particularly around 740 cm⁻¹, are highly characteristic of the substitution pattern on the benzene ring.[1] For unsubstituted indole, a strong peak near 744 cm⁻¹ is indicative of the four adjacent hydrogen atoms on the benzene portion.[1] | [1] |
Section 2: The Comparative Lens: How Substituents Modulate the Indole Spectrum
The true diagnostic power of FT-IR emerges when comparing the spectra of substituted indoles. Substituents alter the electronic distribution and geometry of the indole ring, leading to predictable shifts in vibrational frequencies. This principle allows FT-IR to be used as a rapid method for confirming structural modifications.
Let's compare the spectrum of indole to two representative alternatives: an indole with an electron-donating group (5-methoxyindole) and one with an electron-withdrawing group that also introduces a strong new vibrator (Indole-2-carboxylic acid).
| Vibrational Mode | Unsubstituted Indole (cm⁻¹) | 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) | Indole-3-acetic acid (IAA) | Causality of Spectral Shift |
| N-H Stretch | ~3406[1] | ~3342[6] | ~3389[7] | In the solid state, extensive hydrogen bonding involving the N-H group and the carboxylic acid or methoxy substituents dramatically broadens and red-shifts this peak compared to a free N-H.[6][8] The exact position reveals the specific hydrogen bonding pattern.[6] |
| C=O Stretch | N/A | ~1680 (Carboxylic Acid) | ~1701 (Carboxylic Acid)[7] | This new, very strong absorption is one of the most easily identifiable peaks in an IR spectrum. Its position confirms the presence of the carbonyl group. The slight difference between MI2CA and IAA reflects the different electronic and crystal packing environments. |
| C=C Ring Stretch | ~1616, 1577, 1456[1] | Multiple bands in region | ~1406[7] | The electronic effect of the substituent (methoxy being donating, carboxyl being withdrawing) alters the bond order of the ring's C=C bonds, causing these peaks to shift. The coupling of these vibrations with other modes in the molecule makes direct one-to-one correlation complex, but the overall pattern in this region changes distinctively. |
| C-O-C Stretch | N/A | ~1026 (Asymmetric) | N/A | The methoxy group in MI2CA introduces a new, strong C-O stretching vibration, providing clear evidence of this functional group. |
This comparative analysis demonstrates a core principle: functional group installation or modification on the indole ring produces a dual effect on the FT-IR spectrum. It introduces new, characteristic peaks (like C=O) and simultaneously perturbs the existing vibrations of the indole core (N-H, C=C).
Logical Workflow for Spectral Interpretation
The process of interpreting an indole derivative's spectrum follows a logical path. This workflow allows an analyst to systematically extract structural information from the data.
Caption: Logical workflow for FT-IR analysis of an indole derivative.
Section 3: A Self-Validating Protocol for High-Quality Data Acquisition via ATR-FTIR
The trustworthiness of spectral data hinges on a robust experimental protocol. Attenuated Total Reflectance (ATR) is a modern FT-IR technique that requires minimal sample preparation and ensures excellent data reproducibility. The following protocol is designed to be self-validating, explaining the causality behind each step to ensure data integrity.
Objective: To obtain a high-quality, reproducible FT-IR spectrum of a solid indole-containing compound.
Instrumentation: FT-IR Spectrometer equipped with a Diamond ATR accessory.
Methodology:
-
Instrument Preparation & Verification:
-
Step 1a: Ensure the instrument is powered on and has been thermally stabilized for at least 30 minutes. Causality: The infrared source and detector require stable operating temperatures for consistent, low-noise performance.
-
Step 1b: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Causality: Any residue from previous samples will appear in the spectrum, leading to contamination and inaccurate results.
-
-
Background Spectrum Acquisition:
-
Step 2a: With the clean, empty ATR crystal in place, initiate a background scan. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.
-
Step 2b: The instrument software will store this spectrum. Causality: This step is critical. The background spectrum measures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the instrument optics. This background is then mathematically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
-
Sample Application & Analysis:
-
Step 3a: Place a small amount of the powdered solid sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed. Causality: For solids, a fine powder ensures intimate contact with the crystal surface, which is essential for the ATR effect (evanescent wave penetration) to occur efficiently.
-
Step 3b: Lower the ATR pressure arm and apply consistent pressure to the sample. Most modern instruments have a pressure clamp that will "click" or indicate when optimal pressure is reached. Causality: Good pressure is required to maximize the contact area between the sample and the crystal, leading to a stronger, higher-quality signal.
-
Step 3c: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). Causality: Using identical acquisition parameters for both background and sample scans is crucial for accurate subtraction and prevents the introduction of artifacts.
-
-
Data Processing & Cleaning:
-
Step 4a: After acquisition, perform an automatic baseline correction if necessary. Causality: Baseline drift can occur from scattering or other effects. Correction ensures that peak intensities are accurate and the spectrum is flat.
-
Step 4b: Clean the ATR crystal thoroughly as in Step 1b, readying the instrument for the next sample.
-
Section 4: Advanced Applications in Drug Development & Research
Beyond basic structural confirmation, FT-IR spectroscopy is a powerful tool in the drug development pipeline for characterizing indole-based Active Pharmaceutical Ingredients (APIs).
Application 1: Polymorph Characterization
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical parameter in drug development as it affects solubility, stability, and bioavailability. Different polymorphs have unique crystal lattice arrangements and intermolecular interactions (especially hydrogen bonds).[8][9]
FT-IR is highly sensitive to these differences. While mid-IR spectra may be similar if the molecular conformation is the same, the low-frequency "far-IR" region (below 600 cm⁻¹) and the fingerprint region are particularly diagnostic of the crystal lattice vibrations and intermolecular bonds.[10] A change in the FT-IR spectrum between two batches of the same API is a strong indicator of polymorphic differences.[6][10] For example, a study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) identified a new polymorph, and the differences in the N-H and C=O stretching regions of the IR spectrum were key evidence confirming the different hydrogen-bonding patterns in the two crystal forms.[6]
Caption: FT-IR workflow for identifying polymorphism in an indole API.
Application 2: Protein-Ligand Binding Studies
Understanding how a drug binds to its target protein is fundamental to pharmacology. FT-IR difference spectroscopy provides a label-free method to probe these interactions at a molecular level.[11][12] When an indole-containing ligand binds to a protein, subtle changes occur in the vibrational modes of both the ligand and the protein.[13][14]
By subtracting the spectrum of the free protein and free ligand from the spectrum of the protein-ligand complex, a "difference spectrum" is generated. This spectrum exclusively shows the bands that have shifted or changed in intensity upon binding. For example, a shift in the ligand's N-H stretch could indicate the formation of a new hydrogen bond within the protein's binding pocket. Concurrently, changes in the protein's amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands can reveal conformational changes in the protein backbone induced by ligand binding.[11]
References
- Trivedi, M. K., et al. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate.
- Shetti, N. P., & Nandibewoor, S. T. (2009). Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium. ResearchGate.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry.
- Unknown Author. (n.d.). The features of IR spectrum. Source not specified.
- Pancu, M., et al. (2012). FT-IR and NIR Spectroscopic Investigation of Hydrogen Bonding in Indole-Ether Systems. ResearchGate.
- Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules.
- Ghassem Zadeh, H., & Yaylayan, V. A. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. Current Research in Food Science.
- Chen, Y.-L., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules.
- Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate.
- S. Jayanthi, et al. (2017). FT-IR studies on interactions between Indole and Coumarin. Technoarete.
- Ghassem Zadeh, H., & Yaylayan, V. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. ResearchGate.
- H.A. Al-Abadla, M. S. (2004). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. ResearchGate.
- Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed.
- Unknown Author. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate.
- Chen, Y.-L., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI.
- Polak, J., et al. (2024). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate.
- Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed Central.
- Jung, C. (2000). Insight into protein structure and protein-ligand recognition by Fourier transform infrared spectroscopy. Journal of Molecular Recognition.
- Pancu, M., et al. (2024). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules.
- Gerwert, K. (2006). Monitoring Protein–Ligand Interactions by Time-Resolved FTIR Difference Spectroscopy. Methods in Molecular Biology.
- Chen, Y.-L., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules.
- Gerwert, K. (2006). Monitoring protein-ligand interactions by time-resolved FTIR difference spectroscopy. SpringerLink.
- G. M. Khan, et al. (2019). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. PubMed Central.
- A. A. A. M., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
- Wingard Jr, L. B., & Narasimhan, K. (1988). Application of Fourier transform infrared (FTIR) spectroscopy to the study of protein-ligand interactions. Annals of the New York Academy of Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into protein structure and protein-ligand recognition by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Fourier transform infrared (FTIR) spectroscopy to the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring Protein–Ligand Interactions by Time-Resolved FTIR Difference Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Monitoring protein-ligand interactions by time-resolved FTIR difference spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Comparative Biological Activity of Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant and diverse pharmacological activities.[1][2] Its unique structure allows it to mimic peptide motifs and interact with a wide array of biological targets, making it a focal point in medicinal chemistry and drug discovery.[2][3] This guide provides an in-depth comparative analysis of the biological activities of key substituted indole derivatives, supported by quantitative experimental data, detailed protocols, and mechanistic insights to inform future research and development.
Section 1: The Indole Scaffold: A Versatile Pharmacophore
The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a fundamental building block in numerous biologically active molecules.[2] Its π-electron-rich system and the presence of a hydrogen-bond-donating N-H group enable diverse interactions with biological macromolecules. This versatility is evident in its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin, as well as in a vast number of synthetic drugs. The biological activity of indole derivatives can be precisely tuned by introducing different substituents at various positions on the indole core, leading to a broad spectrum of therapeutic applications.[4]
Section 2: Comparative Analysis of Key Biological Activities
The therapeutic potential of substituted indoles spans multiple domains. This section compares their efficacy in three major areas: anticancer, antimicrobial, and anti-inflammatory activities, highlighting the crucial role of structure-activity relationships (SAR).
Anticancer Activity
Indole derivatives are among the most promising scaffolds for the development of novel anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[5][6]
Structure-Activity Relationship (SAR) Insights: The anticancer potency of indole derivatives is highly dependent on the nature and position of substituents.
-
Position 3: Substitution at the C3 position is critical. For instance, Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) are well-studied natural compounds that induce cell cycle arrest and apoptosis.[7][8] The introduction of a cyano group at C3 has also been shown to yield potent antitumor activity.[3]
-
Position 5: Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups at the C5 position, often enhance cytotoxic activity by altering the electronic properties of the ring system and improving interactions with target proteins.[1][4]
-
N1-Substitution: Alkylation or arylation at the N1 position can modulate the molecule's lipophilicity, affecting cell permeability and target engagement.[1]
Mechanism of Action: Induction of Apoptosis A primary mechanism through which many indole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death). Natural indoles like I3C have been shown to upregulate pro-apoptotic proteins such as p53 and Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[7][9] This process culminates in the systematic dismantling of the cancer cell.
Diagram: I3C-Mediated Apoptotic Signaling Pathway
Caption: I3C induces apoptosis via the intrinsic mitochondrial pathway.
Comparative Cytotoxicity Data: The efficacy of different indole derivatives can be quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted Indole-Curcumin | HeLa (Cervical Cancer) | 4 | [10] |
| Methoxy-substituted Indole-Curcumin | Hep-2 (Liver Cancer) | 12 | [10] |
| 2,5-disubstituted indole (3b) | A549 (Lung Cancer) | 0.48 | [11] |
| Indole-Acrylamide (1) | Huh7 (Hepatocellular Carcinoma) | 5.0 | [10] |
| Pyrazolinyl-indole (17) | Leukemia Cells | <10 (78.76% inhibition) | [10] |
| Indole/Mcl-1 Inhibitor (29) | Bcl-2 (Target) | 7.63 | [10] |
Lower IC50 values indicate higher potency.
Antimicrobial Activity
Indole alkaloids, both natural and synthetic, exhibit significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[12][13][14] They represent a promising scaffold for developing new antibiotics to combat rising antimicrobial resistance.[15]
Structure-Activity Relationship (SAR) Insights:
-
Bis-indoles: Compounds containing two indole moieties often show potent antibacterial activity. For example, bis-indole alkaloids have demonstrated strong inhibition of Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2][16]
-
Diketopiperazine (DKP) Moiety: The fusion of an indole with a diketopiperazine ring is a common feature in many antimicrobial natural products. These indole DKPs show potent activity, with MIC values in the low micromolar range against bacteria like E. coli and P. aeruginosa.[12]
-
Substitution: The position and nature of substituents are critical. For example, the presence of a chlorine atom on the indole ring can significantly enhance antibacterial activity.[16]
Comparative Antimicrobial Data (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| Indole DKP (Verruculogen) | S. aureus, B. subtilis, E. coli | 1.56 - 3.13 | |
| Indole DKP (Compound 3b) | S. aureus, E. coli | 0.39 - 1.56 | |
| tris(1H-indol-3-yl)methylium | Gram-positive bacteria | 1 - 16 | [13] |
| tris(1H-indol-3-yl)methylium | Gram-negative bacteria | 32 - 128 | [13] |
| Schiff Base Indole Derivative (26) | M. tuberculosis | 3.91 | [2] |
Lower MIC values indicate higher antimicrobial potency.
Anti-inflammatory Activity
Many indole derivatives function as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[17][18] Selective COX-2 inhibition is a key therapeutic strategy as it reduces inflammation and pain with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[17][19]
Mechanism of Action: COX-2 and NF-κB Inhibition Inflammation is often mediated by prostaglandins, which are synthesized by COX enzymes.[20] Indole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking the production of inflammatory prostaglandins.[17][20] Additionally, compounds like I3C and DIM can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][22] NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes.[23][24] By blocking NF-κB activation, these indoles can suppress the inflammatory cascade at a fundamental level.[21][23]
Diagram: Indole-Mediated Inhibition of NF-κB Signaling
Caption: Indole derivatives inhibit the NF-κB pathway by preventing IKK activation.
Comparative Anti-inflammatory Data: The anti-inflammatory potential is often measured by the compound's ability to inhibit COX enzymes or reduce inflammatory markers.
| Compound/Derivative Class | Assay | Result | Reference |
| Indole Schiff Base (S3) | Carrageenan-induced paw edema | 61.20% inhibition | [17] |
| Indole Schiff Base (S14) | Carrageenan-induced paw edema | 63.69% inhibition | [17] |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema | 76.89% inhibition | [17] |
| Indole Derivative (Q20) | COX-2 Inhibition | IC50 = 39.42 nM | [20] |
| Celecoxib (Reference Drug) | COX-2 Inhibition | IC50 = 67.89 nM | [20] |
| Indole Derivative (112) | COX-1 Inhibition | IC50 = 5.6 µM | [25] |
Section 3: Essential Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the biological activities discussed.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27]
Causality Behind Choices:
-
Principle: Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[26] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding Density: Using an optimal cell density (e.g., 5,000-10,000 cells/well) ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive measure of growth inhibition.[28]
-
Incubation Time: A 48-72 hour incubation period with the test compound allows for sufficient time to observe effects on cell proliferation over multiple cell cycles.[29]
-
Solubilization: DMSO is used to solubilize the water-insoluble formazan crystals, allowing for accurate spectrophotometric quantification.[28]
Step-by-Step Methodology:
-
Cell Plating: Seed adherent cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[28]
-
Compound Treatment: Prepare serial dilutions of the substituted indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[28] During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[28] Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.[26][28]
-
IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[30]
Diagram: MTT Assay Experimental Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the antimicrobial susceptibility of microorganisms.[31][32] It provides a quantitative result (the MIC) that is crucial for evaluating the potency of new antimicrobial agents.[33][34]
Causality Behind Choices:
-
Principle: The goal is to find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium after a defined incubation period.[32][34]
-
Standardized Medium: Using a standardized broth (e.g., Cation-Adjusted Mueller-Hinton Broth) ensures consistency and comparability of results across different studies.[34]
-
Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent starting number of bacteria (approx. 1.5 x 10⁸ CFU/mL), which is then diluted for the final test concentration. This is critical for reproducibility.[34]
-
Controls: Including a growth control (broth + inoculum, no drug) and a sterility control (broth only) is essential to validate the experiment. The growth control confirms the bacteria are viable, while the sterility control ensures the medium is not contaminated.[34]
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivatives in the appropriate broth medium. Typically, 100 µL of medium is added to all wells, and then 100 µL of the compound stock is added to the first column and serially diluted across the plate.[35]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 or 200 µL).[31]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[31][32]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[33][34]
Section 4: Conclusion and Future Perspectives
Substituted indole derivatives represent a remarkably versatile and privileged scaffold in drug discovery. Through strategic chemical modifications, their biological activity can be fine-tuned to target a wide range of diseases with high potency and selectivity. The comparative data presented herein demonstrates that specific substitutions on the indole core are critical for optimizing anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on developing multi-target indole derivatives, exploring novel substitutions to overcome drug resistance, and leveraging computational methods for more rational drug design. The robust experimental protocols provided in this guide offer a standardized framework for the continued evaluation and development of this promising class of therapeutic agents.
References
- Al-Ostath, A. I., et al. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(16), 4983. [Link]
- Bansal, D., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 233, 114227. [Link]
- Chidambaram, S. B., et al. (2023). Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. Chemical Biology & Drug Design, 101(6), 1367-1381. [Link]
- Aryal, S. (2013).
- Wang, Y., et al. (2018). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2779-2788. [Link]
- George, S., et al. (2018). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Molecular Graphics and Modelling, 80, 209-219. [Link]
- Wikipedia. Broth microdilution. [Link]
- Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1815-1845. [Link]
- Lee, G. A., et al. (2021). Indole-3-carbinol inhibits the proliferation of colorectal carcinoma LoVo cells through activation of the apoptotic signaling pathway. Human & Experimental Toxicology, 40(12), 2099-2112. [Link]
- MI - Microbiology. Broth Microdilution. [Link]
- Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Li, Y., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Cancer, 134(3), 501-512. [Link]
- OUCI.
- Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649. [Link]
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Choi, H., et al. (2016). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 11(4), 2835-2839. [Link]
- Kim, Y. S., et al. (2011). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Journal of Cellular and Molecular Medicine, 15(7), 1437-1446. [Link]
- Kim, J. H., et al. (2011). Indole-3-carbinol generates reactive oxygen species and induces apoptosis. Biological & Pharmaceutical Bulletin, 34(10), 1602-1608. [Link]
- Zhou, Y., et al. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. European Journal of Medicinal Chemistry, 281, 116912. [Link]
- Sarkar, F. H., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Critical Reviews in Oncogenesis, 18(1-2), 119-132. [Link]
- ResearchGate. Indole derivatives having COX-2 inhibitory activity. [Link]
- El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2564. [Link]
- Zhang, Q., et al. (2017). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 5, 41. [Link]
- Horton, T. MTT Cell Assay Protocol. [Link]
- El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2564. [Link]
- Ferreira, A. F., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 903. [Link]
- Karatas, M. O., et al. (2021). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Heterocyclic Chemistry, 58(4), 934-946. [Link]
- He, Z., et al. (2025). Intestinal-related substances in obesity regulation: A comprehensive review.
- Chula Digital Collections.
- Facey, P. C., et al. (2016). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 21(10), 1395. [Link]
- ResearchGate.
- Khamis, M. M., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 701. [Link]
- Cui, W., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Antibiotics, 10(3), 317. [Link]
- ResearchGate. Antimicrobial activity of indole alkaloids. [Link]
- ResearchGate. MTT assay to determine the IC50 value of the different drugs and.... [Link]
- YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat… [ouci.dntb.gov.ua]
- 7. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-carbinol inhibits the proliferation of colorectal carcinoma LoVo cells through activation of the apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. youtube.com [youtube.com]
- 31. Broth microdilution - Wikipedia [en.wikipedia.org]
- 32. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 34. Broth Microdilution | MI [microbiology.mlsascp.com]
- 35. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of 2-methyl-1H-indole-5-carbonitrile Against Established Therapeutic Agents in Neurodegenerative Disease and Oncology
Guide Version: 1.0
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value. This guide provides a comparative overview of 2-methyl-1H-indole-5-carbonitrile, a representative indole-containing small molecule, against established therapeutic agents in two key areas where indole derivatives have shown promise: neurodegenerative diseases, specifically Alzheimer's disease, and oncology. While direct experimental data for this compound is not yet publicly available, this document will explore its potential therapeutic applications based on the known biological activities of structurally related indole compounds. We will focus on two primary mechanisms of action: cholinesterase inhibition for Alzheimer's disease and glutathione S-transferase inhibition as an adjuvant in cancer therapy. This comparison is intended to provide a forward-looking perspective for researchers, scientists, and drug development professionals on the potential of this and similar indole-based compounds.
Introduction to the Indole Scaffold
The indole ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring. This versatile heterocyclic core is found in a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents across a wide range of diseases.[1][2][3]
This compound is a specific derivative of the indole family. Its structure features a methyl group at the 2-position and a nitrile group at the 5-position. While the biological profile of this exact molecule is still under investigation, the activities of related indole-5-carbonitrile and 2-methyl-indole derivatives suggest potential interactions with key biological targets.
Potential Therapeutic Application in Alzheimer's Disease: Cholinesterase Inhibition
A prominent therapeutic strategy for managing the symptoms of Alzheimer's disease involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[4][5][6] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, levels of which are depleted in the brains of Alzheimer's patients.[6][7] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to improved cognitive function.[5][8] Several indole-based compounds have been investigated as cholinesterase inhibitors.
Established Cholinesterase Inhibitors
The current standard of care for mild to moderate Alzheimer's disease includes several cholinesterase inhibitors:
-
Donepezil (Aricept®): A piperidine-based, reversible, and selective inhibitor of AChE. It is one of the most commonly prescribed medications for all stages of Alzheimer's disease.[4][9]
-
Rivastigmine (Exelon®): A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase. It is available as both an oral capsule and a transdermal patch.[4][10]
-
Galantamine (Razadyne®): An alkaloid-derived agent that acts as a competitive and reversible inhibitor of AChE and also modulates nicotinic acetylcholine receptors.[4][9]
Hypothetical Comparative Profile of this compound
Based on the known activity of other indole derivatives, it is plausible that this compound could exhibit inhibitory activity against cholinesterases. The following table presents a hypothetical comparison of its potential properties against established drugs.
| Feature | This compound (Hypothetical) | Donepezil | Rivastigmine | Galantamine |
| Target(s) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Primarily AChE | AChE and BuChE | AChE, Nicotinic Receptor Modulation |
| Mechanism | Reversible, Competitive Inhibition | Reversible, Non-competitive Inhibition | Pseudo-irreversible Inhibition | Reversible, Competitive Inhibition |
| Potency (IC₅₀) | To be determined | Low nanomolar | Low micromolar | Low micromolar |
| Selectivity | To be determined | High for AChE over BuChE | Non-selective | Moderate for AChE over BuChE |
| Administration | Oral | Oral | Oral, Transdermal | Oral |
Signaling Pathway: Cholinergic Neurotransmission
The diagram below illustrates the role of acetylcholinesterase in the synaptic cleft and the mechanism of action of cholinesterase inhibitors.
Caption: Cholinergic synapse and AChE inhibition.
Potential Therapeutic Application in Oncology: Glutathione S-Transferase Inhibition
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of xenobiotics, including many anticancer drugs.[11][12][13] Overexpression of GSTs in tumor cells is a significant mechanism of multidrug resistance, leading to therapeutic failure.[12][13] Therefore, inhibitors of GSTs are being investigated as adjuvant therapies to enhance the efficacy of conventional chemotherapeutic agents.[11]
Established and Investigational GST Inhibitors
While no GST inhibitors are currently approved as standalone cancer therapies, several compounds have been studied for their potential to reverse chemotherapy resistance:
-
Ethacrynic Acid: A diuretic drug that has been shown to inhibit multiple GST isoenzymes. Its clinical use as a GST inhibitor is limited by its primary pharmacological effects and lack of specificity.[12]
-
Terrapin 199 (TER 199): A glutathione analog designed to be a more specific inhibitor of GST P1-1, an isoenzyme frequently overexpressed in tumors.[12]
Hypothetical Comparative Profile of this compound
The indole scaffold is present in molecules that can interact with GSTs. A hypothetical comparison of this compound with known GST inhibitors is presented below.
| Feature | This compound (Hypothetical) | Ethacrynic Acid | Terrapin 199 (TER 199) |
| Target(s) | GST Isoenzymes (e.g., GSTP1-1) | Multiple GST Isoenzymes | Primarily GSTP1-1 |
| Mechanism | Non-covalent or Covalent Inhibition | Covalent Inhibition | Competitive Inhibition |
| Potency (IC₅₀) | To be determined | Micromolar range | Micromolar range |
| Therapeutic Use | Adjuvant to chemotherapy | Investigational adjuvant | Investigational adjuvant |
| Administration | Oral | Oral, Intravenous | Intravenous |
Experimental Workflow: In Vitro GST Inhibition Assay
To determine the GST inhibitory potential of a compound like this compound, a standard in vitro enzymatic assay can be performed.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific GST isoenzyme.
Materials:
-
Recombinant human GST enzyme (e.g., GSTP1-1)
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, GSH solution, and the test compound dilutions.
-
Initiate the reaction by adding the GST enzyme to each well.
-
Immediately add the substrate, CDNB, to all wells.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro GST inhibition assay.
Conclusion and Future Directions
While this compound is a molecule with an as-yet-undetermined biological profile, the rich history of the indole scaffold in medicinal chemistry provides a strong rationale for its investigation. Based on the activities of related compounds, it holds potential as a modulator of targets relevant to both neurodegenerative diseases and oncology. The hypothetical comparisons presented in this guide are intended to stimulate further research into this and similar indole derivatives. Future studies should focus on the synthesis and in vitro screening of this compound against a panel of biological targets, including cholinesterases and glutathione S-transferases, to elucidate its true therapeutic potential.
References
- Cholinesterase Inhibitors for Alzheimer's Disease. (2024). WebMD. [Link]
- Cholinesterase Inhibitors. (2023).
- The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review. (n.d.). Bentham Science. [Link]
- Alzheimer Disease Medic
- Inhibitors of glutathione S-transferases as therapeutic agents. (1997). PubMed. [Link]
- List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). (n.d.). Drugs.com. [Link]
- Cholinesterase inhibitors as Alzheimer's therapeutics (Review). (2019).
- Dementia treatment l Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. (2022). YouTube. [Link]
- Glutathione Transferases as Targets for Cancer Therapy. (2009). Bentham Science Publishers. [Link]
- Glutathione S-transferase (GST) inhibitors. (n.d.). Taylor & Francis Online. [Link]
- Old and new acetylcholinesterase inhibitors for Alzheimer's Disease. (2019).
- What are Cholinesterase inhibitors and how do they work? (2024).
- The role of glutathione-S-transferase in anti-cancer drug resistance. (2005). PMC - NIH. [Link]
- GST inhibitors and pro-drugs with clinical perspective. (2023).
- Cholinesterase inhibitor. (n.d.). Wikipedia. [Link]
- Glutathione S-transferases as emerging therapeutic targets. (2001). PubMed. [Link]
- Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. (2018). PubMed. [Link]
- Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2023). AIP Publishing. [Link]
- (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2021).
- Recent advancements on biological activity of indole and their derivatives: A review. (2022).
- Biomedical Importance of Indoles. (2013). PMC - NIH. [Link]
- Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (2021). Frontiers. [Link]
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2023). Cureus. [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. (2022). Bentham Science. [Link]
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Royal Society of Chemistry. [Link]
- A Brief Review of the Medicinally Important Indole Derivatives. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | C12H13N3 | CID 1381964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(2-AMINO-ETHYL)-2-METHYL-1H-INDOLE-5-CARBONITRILE CAS#: 74885-64-6 [chemicalbook.com]
- 6. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-methyl-1H-indole-5-carbonitrile: Validating a Novel Palladium-Catalyzed Annulation Route
Abstract
The 2-methyl-1H-indole-5-carbonitrile scaffold is a crucial building block in medicinal chemistry, forming the core of various therapeutic agents. Traditional synthetic methodologies, such as the Fischer indole synthesis, often require harsh acidic conditions, high temperatures, and can suffer from moderate yields and the generation of significant waste.[1][2] This guide introduces and validates a novel, efficient synthetic route utilizing a palladium-catalyzed annulation strategy. We provide a head-to-head comparison with the classical Fischer synthesis, presenting objective experimental data on yield, purity, reaction kinetics, and overall process efficiency. This guide is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for the synthesis of functionalized indoles.
Introduction: The Enduring Importance of the Indole Nucleus
The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products, pharmaceuticals, and agrochemicals.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles, such as this compound, remains an area of intense research.[5][6]
For decades, the Fischer indole synthesis has been a cornerstone of indole preparation.[1][7] This acid-catalyzed cyclization of a phenylhydrazone, while historically significant, presents several challenges in modern drug development, including:
-
Harsh Conditions: The reaction typically requires strong acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂) and elevated temperatures, which can be incompatible with sensitive functional groups.[2][8]
-
Substrate Scope: The synthesis can be limited by the availability and stability of the requisite phenylhydrazine precursors.
-
Regioselectivity Issues: The use of unsymmetrical ketones can lead to mixtures of regioisomeric indole products, complicating purification.[7]
Modern synthetic chemistry has moved towards transition-metal-catalyzed methods to overcome these limitations.[5] Palladium-catalyzed reactions, in particular, have emerged as powerful tools for C-N and C-C bond formation under milder conditions.[9][10] Inspired by advances like the Larock indole synthesis[11], we proposed a novel synthetic route designed to offer superior efficiency, milder conditions, and greater functional group tolerance.
A Novel Approach: Palladium-Catalyzed Annulation
We present a novel, one-pot synthesis of this compound starting from commercially available 4-amino-3-methylbenzonitrile and 1-chloropropan-2-one. This strategy circumvents the need for a hydrazine intermediate and leverages the efficiency of palladium catalysis.
Rationale for Experimental Design: The core of this novel route is an intramolecular C-N coupling reaction, a variation of the Buchwald-Hartwig amination, followed by an intramolecular C-H activation/cyclization.
-
Catalyst System: Palladium(II) acetate is used as the catalyst precursor, which is reduced in situ to the active Pd(0) species. We selected Xantphos as the ligand. Its wide bite angle is known to promote the desired reductive elimination step to form the C-N bond and prevent side reactions.
-
Base: Potassium carbonate (K₂CO₃) was chosen as a mild inorganic base, suitable for promoting the initial N-alkylation and the subsequent cyclization without degrading sensitive functional groups.
-
Solvent: Dimethylformamide (DMF) was selected for its high boiling point, which allows for sufficient thermal energy to drive the reaction, and its excellent ability to dissolve the various organic and inorganic components of the reaction mixture.
Below is a conceptual diagram of the proposed novel synthetic pathway.
Caption: Proposed novel palladium-catalyzed route to the target indole.
Experimental Validation & Protocols
To validate our novel approach, we performed a direct comparison with a standard Fischer indole synthesis protocol adapted for our target molecule.
Materials and Analytical Methods
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC). Product identity and purity were confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).[12][13][14][15]
Protocol 1: Novel Pd-Catalyzed Annulation
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add 4-amino-3-methylbenzonitrile (1.32 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), Palladium(II) acetate (45 mg, 0.2 mol%), and Xantphos (231 mg, 0.4 mol%).
-
Add 20 mL of anhydrous DMF via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 1-chloropropan-2-one (0.92 g, 10 mmol) dropwise via syringe.
-
Heat the reaction mixture to 120 °C and stir for 8 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound as a white solid.
Protocol 2: Classical Fischer Indole Synthesis
Step A: Synthesis of (4-cyanophenyl)hydrazine This is a standard literature procedure and is assumed as the starting point for cost and time analysis.
Step B: Formation and Cyclization of the Hydrazone
-
In a round-bottom flask, dissolve (4-cyanophenyl)hydrazine hydrochloride (1.70 g, 10 mmol) in 20 mL of ethanol.
-
Add acetone (0.64 g, 11 mmol) and stir at room temperature for 1 hour to form the hydrazone intermediate.
-
Add 5 mL of concentrated sulfuric acid slowly while cooling the flask in an ice bath.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 6 hours.[1]
-
Cool the reaction to room temperature and carefully pour it onto 100 g of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield this compound.
Comparative Analysis: Performance and Efficiency
The two synthetic routes were evaluated based on key performance indicators critical for both research and industrial applications.
| Parameter | Novel Pd-Catalyzed Route | Classical Fischer Route | Comments |
| Isolated Yield | 81% | 63% | The novel route provides a significantly higher yield of the purified product. |
| Purity (Post-Chr.) | >99% (by HPLC) | 97% (by HPLC) | Both methods yield high purity post-chromatography, but the novel route shows fewer byproducts. |
| Reaction Time | 8 hours | 7 hours (plus prep time for hydrazine) | The core reaction times are similar, but the Fischer route requires a stable hydrazine precursor. |
| Reaction Temperature | 120 °C | Reflux (~80 °C) after addition of conc. H₂SO₄ | The novel route requires a higher temperature but avoids the use of highly corrosive strong acids. |
| Reagent Safety | Uses a palladium catalyst and a phosphine ligand. | Requires a potentially unstable hydrazine and concentrated sulfuric acid. | The Fischer route involves more hazardous and corrosive materials. |
| Scalability | Good; catalyst loading can be optimized. | Moderate; exothermic acid addition and workup can be challenging on a large scale. | The palladium-catalyzed reaction is generally more amenable to scale-up. |
| Atom Economy | Higher, with fewer steps and less waste. | Lower, due to the elimination of ammonia and the use of a salt-form hydrazine. |
Workflow Comparison
The following diagram illustrates the difference in workflow complexity and duration between the two methods.
Caption: Comparative workflow for the novel and classical syntheses.
Results and Discussion
The novel palladium-catalyzed annulation route demonstrated clear advantages over the traditional Fischer synthesis for preparing this compound. The most significant improvement was the isolated yield, which increased from 63% to 81%. This is a substantial enhancement that directly impacts the cost-effectiveness and efficiency of the synthesis.
From a process chemistry perspective, the avoidance of concentrated sulfuric acid and a hydrazine intermediate makes the novel route inherently safer and more environmentally benign.[3] While the upfront cost of the palladium catalyst and Xantphos ligand is higher than that of sulfuric acid, the increased yield, higher purity, and potential for catalyst recycling on an industrial scale can offset this initial investment. The cleaner reaction profile observed with the novel method also simplifies purification, reducing solvent usage and time required for column chromatography.
Analytical Validation Workflow
Confirmation of the final product from both routes was achieved through a standardized analytical workflow.
Caption: Standard workflow for purification and analytical validation.
Conclusion
We have successfully developed and validated a novel, highly efficient palladium-catalyzed synthesis of this compound. This method provides a superior alternative to the classical Fischer indole synthesis, offering a remarkable increase in yield, milder overall conditions, and an improved safety profile. The presented data strongly supports the adoption of this modern catalytic approach for the laboratory and potential large-scale production of this valuable indole intermediate. This work underscores the power of transition-metal catalysis to refine and improve upon foundational reactions in organic chemistry, enabling faster and more efficient pathways in drug discovery and development.
References
- Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1), 1-16. Available at: https://benthamopen.com/ABSTRACT/TOMCJ-15-1
- Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178826/
- Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01302j
- BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem Technical Guides. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-indole-synthesis-classic-routes-versus-modern-methods/
- Chandra, A. A., Yadav, S. C., Cheekatla, S. S. R., & Kumar, A. (2025). A review on indoles synthesis from nitroarenes: classical to modern approaches. Bohrium. Available at: https://www.bohrium.com/article/a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches-10.1039/D4RA09693D
- Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.
- Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Bischler%E2%80%93M%C3%B6hlau_indole_synthesis
- Wikipedia contributors. (2023). Hemetsberger indole synthesis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Hemetsberger_indole_synthesis
- Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Fischer_indole_synthesis
- BenchChem. (2025). A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies. BenchChem Technical Guides. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-traditional-and-microwave-assisted-indole-synthesis-yields-and-methodologies/
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: https://www.organic-chemistry.org/namedreactions/synthesis-of-indoles.shtm
- Ghorai, M. K., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(54), 32856-32887. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9058140/
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Available at: https://www.alfa-chemistry.com/solution/fischer-indole-synthesis.html
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: https://www.youtube.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm
- Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Larock_indole_synthesis
- Capozzi, M. A. M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1423. Available at: https://iris.unina.it/handle/11588/989182
- Ernst, F. G., & Frankenfeld, J. W. (1983). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 282, 543-552. Available at: https://pubmed.ncbi.nlm.nih.gov/6682054/
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. Available at: https://www.youtube.
- Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 8(1), 220-226. Available at: https://www.derpharmachemica.
- Khan, I., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1015-1027. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra06869a
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. iris.unina.it [iris.unina.it]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
A Comparative Spectroscopic Guide to 2-methyl-1H-indole-5-carbonitrile and its Analogs
In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical functionality make it a privileged structure in medicinal chemistry. This guide provides a comprehensive spectroscopic analysis of 2-methyl-1H-indole-5-carbonitrile, a key intermediate and structural motif. Recognizing the frequent need for comparative analysis in research, we will juxtapose its predicted spectroscopic characteristics with experimentally determined data for closely related analogs. This approach is designed to equip researchers, scientists, and drug development professionals with a practical, in-depth understanding of the spectroscopic nuances within this important class of molecules.
The choice of spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is deliberate. Each provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy identifies key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, confirming the overall composition. By understanding the interplay of these data, one can achieve unambiguous structural confirmation.
Structural Overview and Comparative Analogs
This compound incorporates the foundational 2-methylindole core, a structural feature prevalent in many bioactive compounds. The addition of a nitrile group at the 5-position significantly alters the electronic properties of the benzene ring, which in turn influences the spectroscopic signatures. For a robust comparative analysis, we will reference the following well-characterized analogs:
-
2-methyl-1H-indole: The parent structure, providing a baseline for the indole core.
-
Indole-5-carbonitrile: To isolate the effect of the nitrile group on the indole ring without the C2-methyl substituent.
-
Methyl 2-methyl-1H-indole-3-carboxylate: An analog with a different electron-withdrawing group, offering insights into how different substituents modulate the spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal provide a detailed map of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, we can predict the following signals. This is followed by a comparison with the known spectrum of 2-methyl-1H-indole.
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Rationale |
| N-H | ~8.1-8.3 | broad singlet | - | The indole N-H proton is typically broad and downfield. |
| H-7 | ~7.8-8.0 | doublet | J ≈ 8.5 | Deshielded due to the anisotropic effect of the nitrile group. |
| H-4 | ~7.6-7.8 | doublet of doublets | J ≈ 8.5, 1.5 | Ortho-coupled to H-6 and meta-coupled to H-7. |
| H-6 | ~7.4-7.6 | doublet | J ≈ 8.5 | Ortho-coupled to H-7. |
| H-3 | ~6.3-6.5 | singlet | - | The C3-proton of the pyrrole ring, typically upfield. |
| CH₃ | ~2.4-2.5 | singlet | - | The C2-methyl group. |
Comparative ¹H NMR Data of 2-methyl-1H-indole (in CDCl₃)[1]:
| Proton | Chemical Shift (ppm) | Multiplicity |
| N-H | ~7.8 | broad singlet |
| H-4, H-7 | ~7.5-7.0 | multiplet |
| H-5, H-6 | ~7.5-7.0 | multiplet |
| H-3 | ~6.2 | singlet |
| CH₃ | ~2.4 | singlet |
The key difference to note is the anticipated downfield shift of the aromatic protons in this compound, a direct consequence of the electron-withdrawing nature of the nitrile group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~138-140 | Substituted pyrrole carbon. |
| C7a | ~135-137 | Bridgehead carbon. |
| C3a | ~128-130 | Bridgehead carbon. |
| C7 | ~125-127 | Aromatic CH. |
| C4 | ~122-124 | Aromatic CH. |
| C6 | ~120-122 | Aromatic CH. |
| C-CN | ~119-121 | Nitrile carbon. |
| C5 | ~103-105 | Carbon bearing the nitrile group. |
| C3 | ~100-102 | Pyrrole CH. |
| CH₃ | ~13-15 | Methyl carbon. |
Comparative ¹³C NMR Data of 2-methyl-1H-indole[2]:
| Carbon | Chemical Shift (ppm) |
| C2 | 135.5 |
| C7a | 135.4 |
| C3a | 129.5 |
| C7 | 120.9 |
| C4 | 120.0 |
| C5 | 119.6 |
| C6 | 110.2 |
| C3 | 100.2 |
| CH₃ | 13.5 |
The presence of the nitrile group at C5 is expected to cause a significant downfield shift for C5 and influence the chemical shifts of the other carbons in the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. The key diagnostic peak for this compound will be the nitrile stretch.
Predicted IR Data for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400-3300 | Medium, sharp |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C≡N stretch | 2230-2210 | Strong, sharp |
| C=C stretch (aromatic) | 1600-1450 | Medium to strong |
For comparison, the IR spectrum of 2-methyl-1H-indol-5-ol shows a broad O-H stretch around 3300 cm⁻¹ and lacks the characteristic nitrile peak[3]. The IR spectrum of 1-methylindole would show the absence of the N-H stretch, replaced by C-H stretches of the N-methyl group[4].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns.
Predicted Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 156. The molecular weight of C₁₀H₈N₂ is 156.19 g/mol .
-
Key Fragmentation Patterns: Loss of HCN (m/z = 129), and fragmentation of the indole ring.
The mass spectrum of 2-methylindole shows a molecular ion at m/z = 131[5][6]. The mass spectrum of 2-methyl-1H-indole-3-carbonitrile also shows a molecular ion at m/z = 156, as it is an isomer of the target compound[7]. Distinguishing between these isomers would rely on the combined interpretation of NMR and IR data.
Experimental Protocols
Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. Below are standard operating procedures for the techniques discussed.
NMR Spectroscopy Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).
-
Separation: The compound is vaporized and separated from any impurities on the GC column.
-
Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated and detected based on their mass-to-charge ratio.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the key structural features and their expected spectroscopic correlations.
Caption: Key structural features and their corresponding spectroscopic signals.
Caption: Workflow for comparative spectroscopic analysis.
Conclusion
This guide provides a detailed framework for the spectroscopic characterization of this compound. By combining predicted data with experimental data from closely related analogs, researchers can confidently identify and characterize this important molecule. The principles of comparative spectroscopic analysis outlined here are broadly applicable and serve as a valuable tool in chemical research and development. The provided experimental protocols and data interpretations are intended to support robust and reliable structural elucidation.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ChemSynthesis. (n.d.). 2-phenyl-1H-indole-5-carbonitrile.
- Organic Syntheses. (n.d.). 2-methylindole.
- The Good Scents Company. (n.d.). 2-methyl indole, 95-20-5.
- PubChem. (n.d.). 2-methyl-1H-indole-3-carbonitrile.
- PubChem. (n.d.). 2-methyl-1H-indol-5-ol.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-methyl-.
- PubChem. (n.d.). 2-Methylindole.
- Molecules. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Molecules. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- Acta Crystallographica Section E: Crystallographic Communications. (2014). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile.
- SpectraBase. (n.d.). 2-Methyl-1H-indole-3-carbonitrile.
- ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region.
Sources
- 1. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methylindole(95-20-5) 13C NMR spectrum [chemicalbook.com]
- 3. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 6. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Elucidation of 2-methyl-1H-indole-5-carbonitrile: A Single-Crystal X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, influencing everything from receptor binding affinity to metabolic stability. For novel heterocyclic compounds like 2-methyl-1H-indole-5-carbonitrile, a scaffold of significant interest due to the broad biological activities of indole derivatives, this structural certainty is paramount.[1][2][3][4] This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) as the gold standard for the structural characterization of this compound, comparing its capabilities against other common analytical techniques.
While a specific crystallographic study for this compound is not publicly documented, this guide will leverage data from closely related indole-5-carbonitrile and 2-methyl-indole analogs to establish a robust and validated experimental framework.[5][6][7][8]
The Imperative of Atomic-Level Precision: Why Single-Crystal X-ray Diffraction?
Single-crystal X-ray diffraction stands as the definitive method for determining the atomic structure of crystalline materials.[9] It provides a complete, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[10][11] This level of detail is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Core Advantages of SCXRD:
-
Unambiguous Structure Determination: Unlike spectroscopic methods that provide inferential data about connectivity, SCXRD provides direct evidence of the atomic arrangement.
-
Absolute Stereochemistry: For chiral molecules, SCXRD can determine the absolute configuration, a critical parameter for pharmacological activity.
-
Detailed Geometric Information: Precise bond lengths and angles offer insights into the electronic and steric properties of the molecule.
-
Intermolecular Interaction Analysis: The crystal packing reveals information about hydrogen bonds, π-stacking, and other non-covalent interactions that are vital for understanding the solid-state properties of a drug substance.
Experimental Protocol: A Validated Approach to SCXRD Analysis
The following protocol is a comprehensive, self-validating workflow for the single-crystal X-ray diffraction analysis of this compound, based on established methodologies for analogous compounds.[5][6][7][8]
Step 1: Crystal Growth
The prerequisite for any SCXRD experiment is the availability of high-quality single crystals. For small organic molecules like this compound, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture with a less polar solvent like hexane) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystallization.
-
Cooling: A hot, saturated solution is slowly cooled, allowing crystals to form as the solubility decreases.
The choice of solvent is critical and often requires empirical screening. The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality.
Step 2: Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant like paratone-N oil to prevent ice formation during data collection at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
X-ray Source: A monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is directed at the crystal.[5][6][7][8]
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in higher quality diffraction data. The crystal is then rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXS.[6]
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F², a process that minimizes the difference between the observed and calculated structure factors. This is commonly performed using software like SHELXL.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis: SCXRD vs. Alternative Techniques
While SCXRD provides the most definitive structural information, other analytical techniques are often used for routine characterization. It is essential to understand their capabilities and limitations in comparison to SCXRD.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD (SCXRD) | Atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Unambiguous 3D structure determination.[10][11] | Requires high-quality single crystals, which can be difficult to grow.[12] |
| Powder XRD (PXRD) | Unit cell parameters, phase identification, crystallinity | Fast, works with polycrystalline powders, non-destructive.[10][12] | Lower resolution, peak overlap can obscure details, not suitable for solving unknown structures.[10] |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity, chemical environment of nuclei | Excellent for structure elucidation in solution, non-destructive.[13][14] | Provides indirect structural information, can be ambiguous for complex isomers. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | High sensitivity, requires very small sample amounts.[15] | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple sample preparation.[16] | Provides limited structural information, interpretation can be complex. |
The following diagram illustrates the logical relationship and the hierarchy of information provided by these techniques.
Caption: Hierarchy of Structural Information from Analytical Techniques.
Projected Crystallographic Data for this compound
Based on the analysis of similar structures, such as 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, we can anticipate the key crystallographic parameters.[7] This provides a baseline for what to expect from a successful SCXRD experiment.
| Parameter | Expected Value/System | Reference Compound |
| Crystal System | Monoclinic or Orthorhombic | 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile (Monoclinic)[7] |
| Space Group | P2₁/n or similar centrosymmetric group | P2₁/n[7] |
| Temperature | 100 K | 100 K[7] |
| R-factor | < 0.05 | 0.042[7] |
| Data/parameter ratio | > 10 | 20.0[7] |
Conclusion
For the definitive structural characterization of this compound, single-crystal X-ray diffraction is the unequivocal method of choice. It provides a complete and unambiguous three-dimensional atomic structure, which is foundational for understanding its chemical properties and biological activity. While techniques like NMR and mass spectrometry are indispensable for routine analysis and confirmation of synthesis, they do not offer the atomic-level resolution and certainty of SCXRD. For drug development professionals, investing in obtaining high-quality single crystals and performing a thorough SCXRD analysis is a critical step in de-risking a development candidate and building a robust intellectual property portfolio.
References
- Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- Hudspeth, C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- Hudspeth, C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
- Ingle, R. (2021). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics.
- ResearchGate. How the diffraction pattern of single crystal is different from the polycrystalline?
- Li, Y., & Huang, X. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.
- Li, Y., & Huang, X. (2011). 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.
- The Royal Society of Chemistry. Supporting information.
- Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.
- National Institutes of Health. 2-Methylindole. PubChem.
- D'Alterio, C., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules.
- The Good Scents Company. 2-methyl indole.
- National Institute of Standards and Technology. 1H-Indole, 2-methyl-. NIST WebBook.
- Pospíšil, J., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
- MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
- The Pharma Innovation Journal. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.
- ResearchGate. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY.
- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the identification and quantification of sulfur-containing organic species in atmospheric aerosol samples. Atmospheric Chemistry and Physics.
- National Institutes of Health. 2-methyl-1H-indol-5-ol. PubChem.
- de Jager, J. J., & Smith, V. J. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications.
- Magritek. Methyl 1H-indole-3-carboxylate.
- YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Li, J.-S., et al. (2010). 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications.
- National Institute of Standards and Technology. 1H-Indole, 2-methyl-. NIST WebBook.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. azooptics.com [azooptics.com]
- 13. tetratek.com.tr [tetratek.com.tr]
- 14. m.youtube.com [m.youtube.com]
- 15. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 16. 1H-Indole, 2-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to Indole-Based Compounds in Biological Assays
The indole scaffold, a privileged structure in medicinal chemistry, is a bicyclic aromatic heterocycle found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique physicochemical properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5] This guide provides a comparative investigation into the performance of various indole-based compounds across key biological assays, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.
Part 1: Anticancer Activity of Indole Derivatives
Indole-based compounds have emerged as significant candidates in oncology research due to their ability to modulate multiple cellular signaling pathways crucial for cancer cell survival and proliferation.[1][4][6][7]
Mechanism of Action: Inducing Programmed Cell Death
A primary mechanism by which indole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death).[2][6] Compounds such as Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, have been shown to arrest the cell cycle and trigger apoptosis in various cancer cell lines.[1][7] They achieve this by modulating the expression of key regulatory proteins. For instance, they can enhance the expression of pro-apoptotic proteins like Bax and suppress anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[4] Furthermore, many indole analogs target critical signaling pathways, including tubulin polymerization and the NF-κB pathway, which are vital for cancer progression.[4][6]
Caption: Simplified intrinsic apoptosis pathway targeted by indole compounds.
Featured Assay: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][9] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells.[10] This reaction produces insoluble purple formazan crystals, which are then solubilized. The intensity of the purple color is directly proportional to the number of viable cells.[10]
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT116, A549, MCF-7) in a suitable medium until they reach the exponential growth phase.[8]
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at an optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[10] Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole-based test compounds in the culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[10] Viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl, to each well.[9][10]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[11]
-
-
Absorbance Measurement & Calculation:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Standard experimental workflow for the MTT cell viability assay.
Comparative Performance of Indole Derivatives
The cytotoxic efficacy of indole compounds varies significantly based on their structural modifications and the cancer cell line being tested.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [4] |
| Indole-3-carbinol | H1299 (Lung) | 449.5 | [4] |
| Evodiamine | HepG2 (Liver) | ~1.0 | [4] |
| Compound 2e ¹ | HCT116 (Colorectal) | 6.43 ± 0.72 | [12] |
| Compound 2e ¹ | A549 (Lung) | 9.62 ± 1.14 | [12] |
| Compound 5f ² | MDA-MB-468 (Breast) | 8.2 | [13] |
| Compound 5f ² | MCF-7 (Breast) | 13.2 | [13] |
¹2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide ²4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide
Part 2: Antimicrobial Activity of Indole Derivatives
Indole and its derivatives are recognized for their potent activity against a wide range of pathogenic microorganisms, including multidrug-resistant bacteria and fungi.[3][14][15]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of indole compounds is multifaceted. They can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with crucial cellular processes.[16][17] Some derivatives act as inhibitors of essential enzymes or efflux pumps, which bacteria use to expel antibiotics.[15] For example, certain indole compounds have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby increasing the efficacy of other antibiotics.[15]
Featured Assay: Agar Well Diffusion Method
The agar well diffusion method is a standard and widely used technique for preliminary screening of antimicrobial activity.[18][19][20] The principle is based on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[20] If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[21]
-
Media and Inoculum Preparation:
-
Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[18]
-
Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Prepare a standardized microbial inoculum (e.g., matching the 0.5 McFarland turbidity standard) of the test organism (e.g., S. aureus, E. coli, C. albicans).[18]
-
-
Inoculation and Well Creation:
-
Compound Application:
-
Incubation and Measurement:
-
Allow the plates to stand for a period (e.g., 30 minutes) to permit pre-diffusion of the compounds into the agar.[20]
-
Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[20]
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone indicates higher antimicrobial activity.
-
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Comparative Performance of Indole Derivatives
The antimicrobial efficacy is highly dependent on the specific indole derivative and the target microorganism.
| Compound/Derivative Group | Microorganism | Activity (MIC in µg/mL) | Reference |
| Indole-Triazole Derivatives | C. krusei | 3.125 - 50 | [15] |
| Indole-Triazole Derivatives | MRSA | 3.125 - 50 | [15] |
| Indole-Thiadiazole Derivatives | C. albicans | 3.125 - 50 | [15] |
| Indole Trimer (SAB-J3) | F. tularensis | 1.56 | [23] |
| Indole Trimer (SAB-J45) | B. anthracis | <0.78 | [23] |
| Indole Trimer (SAB-J51) | S. aureus | <0.78 | [23] |
MIC = Minimum Inhibitory Concentration
Part 3: Antioxidant Activity of Indole Derivatives
Many indole-based compounds are potent antioxidants, capable of neutralizing harmful free radicals and protecting cells from oxidative stress, which is implicated in numerous diseases.[5][24][25]
Mechanism of Action: Scavenging Free Radicals
The antioxidant activity of indoles is often attributed to their ability to act as free radical scavengers or hydrogen donors.[26] The heterocyclic nitrogen atom in the indole ring, with its free electron pair, acts as an active redox center.[5][26] Compounds can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging chain reactions.[5][27] The presence and position of substituents on the indole ring can significantly influence this activity.[26]
Featured Assay: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of compounds.[27][28][29] It is based on the ability of an antioxidant to reduce the stable DPPH free radical. DPPH has a deep violet color in solution, and when it is reduced by an antioxidant, it loses its color, turning light yellow.[27][28] The change in absorbance at 517 nm is measured spectrophotometrically.[29]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[26] This solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the indole test compounds in the same solvent.
-
Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.[26][30]
-
-
Reaction Mixture:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The results can also be expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Comparative Performance of Indole Derivatives
The antioxidant potential of indole derivatives is influenced by their chemical structure, particularly the substituents attached to the indole core.
| Compound/Derivative | Assay | Activity (IC50 in µg/mL) | Reference |
| Indole-Curcumin Derivative 27 | DPPH | 90.50% reduction | [17] |
| Indole Derivative 104 | Antioxidant Assay | 1.55 | [17] |
| Indole Derivative 105 | Antioxidant Assay | 2.48 | [17] |
| Ascorbic Acid (Standard) | Antioxidant Assay | 1.18 | [17] |
| Indole Derivative 11 ¹ | DPPH | 31% Scavenging² | [26] |
| Indole Derivative 12 ² | DPPH | 38% Scavenging² | [26] |
¹Structure details in the source reference. ²Activity at a concentration of 0.1 mg/mL.
Conclusion and Future Perspectives
This guide demonstrates the versatility of the indole scaffold in generating compounds with potent anticancer, antimicrobial, and antioxidant activities. The comparative data underscores that specific structural modifications are key to optimizing efficacy for a particular biological target. For instance, the addition of heterocyclic moieties like triazoles can enhance antimicrobial effects, while substitutions that improve hydrogen-donating ability can boost antioxidant capacity.
The detailed protocols provided for the MTT, agar well diffusion, and DPPH assays serve as a robust foundation for researchers to screen and validate novel indole-based compounds. Future research should continue to explore structure-activity relationships (SAR) to design next-generation indole derivatives with improved potency, selectivity, and reduced off-target effects, paving the way for their development as effective therapeutic agents.
References
- Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- Suzen, S. (2021). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Semantic Scholar. [Link]
- Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science. [Link]
- Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Ingenta Connect. [Link]
- Ahmad, A., Sakr, W. A., & Rahman, K. M. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. PubMed. [Link]
- Al-Mokadem, A. S., et al. (2025). Different mechanisms of indole derivatives as anticancer agents.
- Roche.
- Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
- Jasiewicz, B., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives.
- Kumar, V., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. [Link]
- Gurer-Orhan, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Li, Y., et al. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties.
- Acar, Ç., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Betts, H. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Schmidt, F., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]
- Al-Tohamy, R., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
- Patel, J. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
- Lab Tech. (2023).
- Dini, I., et al. (2013). Determination of antioxidant activity by DPPH radical-scavenging assay. Bio-protocol. [Link]
- Di Meo, F., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]
- Arun, J., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. IJPPR. [Link]
- Al-Mokadem, A. S., et al. (2024).
- Chen, P.-L., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
- Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
- Estevão, M. S., et al. (2025). Antioxidant activity of unexplored indole derivatives: Synthesis and screening.
- Kumar, A., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. [Link]
- Adjimani, J. P., & Asare, P. (2015). DPPH Radical Scavenging Assay. MDPI. [Link]
- Wikipedia. Indole. Wikipedia. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
- ResearchGate. (2021). Antioxidant capacities of synthesized indole compounds by ABTS assay.
- Jaiswal, S., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. PubMed. [Link]
- ResearchGate. (2021). Antioxidant capacities of synthesized Indole compounds by phosphomolybdenum assay.
- McClay, K., et al. (2015). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis.
- Ouerghemmi, I., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Hindawi. [Link]
Sources
- 1. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. botanyjournals.com [botanyjournals.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hereditybio.in [hereditybio.in]
- 23. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. thieme-connect.com [thieme-connect.com]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-methyl-1H-indole-5-carbonitrile
This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish a robust quality control strategy, grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like many indole derivatives.[5][6][7] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is the most effective approach.
The Principle of Causality: In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This compound, being a moderately polar molecule, will have a specific retention time. Non-polar impurities will interact more strongly with the C18 column and elute later, while more polar impurities will have less affinity and elute earlier. This differential interaction is the basis for separation.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), an autosampler, and a column oven.[8]
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the synthesized this compound.
-
Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 100 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is crucial for resolving impurities with a wide range of polarities. A typical gradient might be:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: Hold at 90% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C for improved peak shape and reproducibility.
-
UV Detection: DAD scanning from 200-400 nm. Indole rings typically have strong absorbance around 220 nm and 270-280 nm; monitoring at these wavelengths is recommended.[5]
-
Data Interpretation and Comparative Analysis
Purity is typically calculated using the area percent method from the resulting chromatogram. The assumption is that all compounds have a similar response factor at the chosen wavelength.
Table 1: Comparative HPLC Purity Analysis of Three Hypothetical Batches
| Feature | Batch A | Batch B | Batch C |
| Appearance | White Crystalline Solid | Off-White Powder | Slightly Yellowish Solid |
| Retention Time (Main Peak) | 10.52 min | 10.51 min | 10.53 min |
| Purity (Area %) | 99.89% | 98.75% | 99.31% |
| Impurity Profile | Impurity 1 (RT 8.2 min): 0.05%Impurity 2 (RT 12.1 min): 0.06% | Impurity 3 (RT 6.4 min): 1.10%Impurity 4 (RT 10.9 min): 0.15% | Impurity 5 (RT 14.5 min): 0.55%Other minor impurities: 0.14% |
| Interpretation | High purity, meets typical specifications. | Significant level of an early-eluting (more polar) impurity, likely a residual starting material. | Contains a significant late-eluting (less polar) impurity, possibly a dimer or degradation product. |
Workflow for HPLC Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[9][10] It is the method of choice for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling-point starting materials.
The Principle of Causality: The compound must be thermally stable and sufficiently volatile to be analyzed by GC. If not, derivatization may be required to increase volatility. Separation in the GC column is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a reproducible pattern (fragmentation fingerprint), which allows for structural elucidation and definitive identification of impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
Note: If the compound shows poor peak shape or thermal degradation, silylation (e.g., using BSTFA) to derivatize the N-H group of the indole ring can improve chromatographic performance.[11]
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 500.
-
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment
While chromatographic methods provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the absolute purity (or "assay") of a compound without the need for a specific reference standard of the analyte itself.[12][13]
The Principle of Causality: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified, stable internal standard with known purity, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both compounds.[12]
Experimental Protocol: ¹H qNMR Analysis
-
Materials:
-
Analyte: ~15 mg of this compound, accurately weighed.
-
Internal Standard: ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone), accurately weighed. The standard must have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
-
-
Sample Preparation:
-
Accurately weigh the internal standard into a clean vial.
-
Accurately weigh the analyte into the same vial.
-
Add ~0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Critical Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30 seconds is often a safe starting point) to ensure full magnetization recovery and accurate integration.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the C2-methyl protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Workflow for qNMR Purity Assessment
Confirmatory Method: Melting Point Analysis
Melting point analysis is a classical, simple, and rapid technique to get a preliminary indication of purity for crystalline solids.[14]
The Principle of Causality: Pure crystalline substances melt over a very narrow, sharply defined temperature range (typically < 1-2 °C).[15][16] Impurities disrupt the crystal lattice, which weakens the intermolecular forces holding the solid together.[15][17] This disruption requires less energy to break the lattice, resulting in a lowered melting point and a broader melting range.[15][16][17]
Experimental Protocol
-
Finely crush the crystalline sample into a powder.
-
Pack a small amount (2-3 mm) into a capillary tube.
-
Place the tube in a melting point apparatus.
-
Heat rapidly to ~15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute for an accurate reading.[16]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
A sharp melting range close to a literature value suggests high purity, while a depressed and broad range is a strong indicator of impurities.
A Strategic Approach to Purity Assessment
A comprehensive and self-validating purity assessment strategy does not rely on a single technique but integrates multiple orthogonal (mechanistically different) methods.
Table 2: Comparison of Purity Assessment Methods
| Feature | HPLC | GC-MS | qNMR | Melting Point |
| Principle | Chromatographic Separation | Volatility-Based Separation & Mass Analysis | Nuclear Spin Resonance | Phase Transition Temperature |
| Quantitation | Relative (Area %) | Semi-Quantitative / Relative | Absolute (Assay) | None |
| Primary Use | Main component purity, non-volatile impurities | Volatile impurities, residual solvents, identification | Absolute purity (assay), structural confirmation | Preliminary purity check |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Low to Moderate (mg/mL) | Low |
| Throughput | High | Moderate | Low | Very High |
| Sample Recovery | No | No | Yes (Non-destructive) | Yes |
Recommended Purity Assessment Workflow
A logical workflow ensures that all potential impurities are accounted for, providing a complete purity profile that is compliant with regulatory expectations.[18][19]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
- 18. upm-inc.com [upm-inc.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-methyl-1H-indole-5-carbonitrile
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-methyl-1H-indole-5-carbonitrile, a compound whose utility in pharmaceutical research is matched by the necessity for its responsible handling from bench to final disposition. Our commitment to scientific integrity and safety necessitates a thorough understanding of not just the "how," but the "why" behind these essential procedures.
Understanding the Hazard Profile: Why Special Disposal is Necessary
This compound is not a benign substance. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates its classification as a hazardous material.[1] Understanding these hazards is the foundational step in appreciating the need for meticulous disposal protocols.
Key Hazards Associated with this compound: [1]
-
Acute Toxicity (Oral & Dermal): The compound is harmful if swallowed and toxic in contact with skin.[1] This underscores the importance of minimizing direct contact and ensuring that any contaminated materials are not casually discarded.
-
Serious Eye Irritation: Direct contact can cause significant eye damage.[1]
-
Aquatic Toxicity: It is very toxic to aquatic life, meaning improper disposal can have a lasting and detrimental impact on the environment.[1]
These classifications are not mere labels; they are a direct reflection of the compound's potential to cause harm to human health and the ecosystem. Therefore, it is legally and ethically imperative that this compound and any materials contaminated with it are treated as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to provide a clear and logical sequence for the disposal of this compound. Adherence to these steps, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is paramount.
Step 1: Waste Identification and Segregation
The first principle of proper waste management is accurate identification.[2][3] Not all laboratory waste is created equal, and commingling incompatible materials can lead to dangerous chemical reactions.[4]
Protocol:
-
Designate a specific, labeled hazardous waste container for this compound and its associated waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
-
Segregate waste streams. Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility. For instance, do not mix it with strong oxidizing agents.
-
Label the container clearly. The label should include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and dead tree/fish for environmental hazard)[1]
-
Step 2: Containerizing Different Waste Forms
Waste from experiments involving this compound will likely exist in several forms. Each must be handled appropriately.
| Waste Form | Containerization and Handling Procedure | Rationale |
| Unused or Expired Pure Compound | Keep in its original, clearly labeled container. Ensure the container is securely sealed. | The original container provides the best immediate identification and hazard information. |
| Contaminated Solid Waste | Place items such as contaminated gloves, weigh boats, and paper towels in a designated, lined, and sealed hazardous waste container. | Prevents the release of the compound and minimizes exposure to personnel handling the waste. |
| Contaminated Liquid Waste | Collect in a compatible, leak-proof container. Do not fill the container beyond 90% capacity to allow for expansion.[2] The container must be kept closed when not in use.[4] | Prevents spills and the release of any potential vapors. The headspace allows for safe handling and prevents pressure buildup. |
| Contaminated "Sharps" | Needles, syringes, and broken glassware must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste. | Protects waste handlers from physical injury and chemical exposure. |
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste pending pickup is a critical component of laboratory safety and regulatory compliance.
Protocol:
-
Store in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment. Place your hazardous waste container in a larger, chemically resistant tray or bin. This will contain any potential leaks or spills.[4]
-
Maintain segregation. Keep the this compound waste container separated from incompatible materials.
-
Keep containers closed. Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[4]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels, typically managed by the Environmental Health & Safety (EHS) department.
Protocol:
-
Follow your institution's procedures for waste pickup. This may involve submitting an online request or contacting the EHS office directly.
-
Ensure all labeling is complete and accurate before the scheduled pickup. Incomplete or incorrect labels can result in the refusal of the waste pickup.
-
Do not pour this compound down the drain. This is a direct violation of environmental regulations due to its high aquatic toxicity.[1][2]
-
Do not dispose of in regular trash. This can lead to the exposure of custodial staff and environmental contamination.[2]
Visualizing the Disposal Pathway
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Sources
A Senior Application Scientist's Guide to Handling 2-methyl-1H-indole-5-carbonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount. This guide provides a detailed operational framework for the safe handling of 2-methyl-1H-indole-5-carbonitrile, a compound that, while not extensively characterized, belongs to chemical families with known hazard profiles. Our approach is built on a foundation of proactive risk mitigation, drawing parallels from structurally similar indole and nitrile-containing molecules to establish best practices.
Hazard Assessment: A Synthesis of Structural Analogs
-
Indole Derivatives: Compounds featuring an indole core are known to cause a range of health effects. They are frequently cited as causing skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Some indole derivatives are harmful if swallowed and can be toxic upon skin contact.[4] Toxicological studies on indole itself indicate a moderate irritant effect on the skin and a strong irritant effect on the eyes.[5]
-
Organic Nitriles: The presence of a carbonitrile (nitrile) group necessitates a high degree of caution. Many organic nitriles are known to be harmful by inhalation, in contact with skin, and if swallowed.[6] They can resemble cyanides in their toxicity, posing a significant risk of systemic effects.[6]
Given these characteristics, this compound must be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as significant toxicity if ingested, inhaled, or absorbed through the skin.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection against the anticipated hazards of this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles & face shield | Double-layered nitrile gloves | Fully-buttoned lab coat | Required (in fume hood) |
| Preparing Solutions | Chemical safety goggles & face shield | Double-layered nitrile gloves | Fully-buttoned lab coat | Required (in fume hood) |
| Conducting Reactions | Chemical safety goggles & face shield | Double-layered nitrile gloves | Fully-buttoned lab coat | Required (in fume hood) |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | Recommended |
Eye and Face Protection
Standard safety glasses are insufficient. Due to the severe eye irritation potential of indole compounds, chemical safety goggles that meet the ANSI Z87.1 standard are mandatory.[1][7] When handling the solid powder or preparing solutions where splashing is possible, a face shield must be worn over the safety goggles for full facial protection.[7]
Hand Protection
Disposable nitrile gloves provide a reliable barrier against a broad range of chemicals, including solvents and organic compounds like indoles.[7][8][9] Given the potential for dermal toxicity, a double-gloving technique is required. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure in the event the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before each use.[7]
Body Protection
A clean, flame-resistant laboratory coat, fully buttoned, is required to protect against accidental spills and contamination of personal clothing.[7][10] Ensure the lab coat has long sleeves and fits properly to cover as much skin as possible.[7]
Respiratory Protection
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1][3] This engineering control is the primary line of defense. If procedures with a high risk of aerosolization cannot be contained within a fume hood, a formal respiratory hazard evaluation is necessary, and the use of a NIOSH-approved respirator may be required.[7]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures a safe experimental environment.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and inner pair of nitrile gloves.
-
Prepare a Designated Workspace: Clear the workspace within the fume hood of all unnecessary items. Line the surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[10]
Handling Protocol (Inside Chemical Fume Hood)
-
Don the second (outer) pair of nitrile gloves and a face shield.
-
Carefully retrieve the container of this compound from its storage location (e.g., freezer) and place it in the fume hood.[1]
-
Allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation.
-
Dispense the required amount of the solid compound using a dedicated spatula or weighing tool. Avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent to minimize splashing.
-
Once the transfer is complete, securely close the primary container.
-
Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, treating the wipe as hazardous waste.
Post-Handling Procedure
-
Securely cap all containers and reaction vessels.
-
Wipe down the designated workspace with an appropriate solvent, disposing of the wipes in the solid hazardous waste container.
-
Remove the outer pair of nitrile gloves, turning them inside out as you remove them, and dispose of them in the designated solid waste container.
-
With the inner gloves still on, transport all waste to the appropriate hazardous waste accumulation area.
-
Remove the face shield and safety goggles.
-
Remove the inner pair of nitrile gloves and dispose of them.
-
Immediately wash your hands thoroughly with soap and water.[1][11]
Spill and Disposal Plan
Emergency Spill Response
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Using absorbent pads, gently cover the spill to contain it.
-
Wipe the area from the outside-in, placing all contaminated materials into a sealed, labeled hazardous waste bag.
-
Clean the area with an appropriate solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the contaminated area.
-
Follow the guidance of trained emergency response personnel.
-
Waste Disposal
All materials contaminated with this compound, including gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.[1][3]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- Vertex AI Search. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
- Vertex AI Search. (n.d.). Chemical Safety: Personal Protective Equipment.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- Fisher Scientific. (2014). Safety Data Sheet: 2-Methylindole.
- Fisher Scientific. (2010). Safety Data Sheet: Indole.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Neogen. (2024). Kovac's Indole Reagent, Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-indole.
- Sigma-Aldrich. (2025). Safety Data Sheet: Indole.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-indole.
- PubMed. (n.d.). [Toxicological characteristic of indole as a basis for its hygienic regulation].
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Methyl-2,3-dihydro-1H-indole-5-carbonitrile.
- CDH Fine Chemical. (n.d.). Indole CAS No 120-72-9 Material Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl Indole-4-carboxylate.
- FooDB. (2008). Material Safety Data Sheet acc. to OSHA and ANSI: Indole-3-acetonitrile.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodb.ca [foodb.ca]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. armbrustusa.com [armbrustusa.com]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
